molecular formula C20H18FN3O2S B10861499 (S)-TNG260

(S)-TNG260

Cat. No.: B10861499
M. Wt: 383.4 g/mol
InChI Key: JPFMYSJUFUEHBI-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-TNG260 is a useful research compound. Its molecular formula is C20H18FN3O2S and its molecular weight is 383.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H18FN3O2S

Molecular Weight

383.4 g/mol

IUPAC Name

N-[2-amino-5-(4-fluorophenyl)phenyl]-4-(methylsulfonimidoyl)benzamide

InChI

InChI=1S/C20H18FN3O2S/c1-27(23,26)17-9-4-14(5-10-17)20(25)24-19-12-15(6-11-18(19)22)13-2-7-16(21)8-3-13/h2-12,23H,22H2,1H3,(H,24,25)/t27-/m0/s1

InChI Key

JPFMYSJUFUEHBI-MHZLTWQESA-N

Isomeric SMILES

C[S@](=N)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=C(C=C3)F)N

Canonical SMILES

CS(=N)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=C(C=C3)F)N

Origin of Product

United States

Foundational & Exploratory

The CoREST Complex: A Pivotal Regulator of Tumor Immune Evasion

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The CoREST (Corepressor for RE1-Silencing Transcription factor) complex has emerged as a critical epigenetic regulator in cancer biology, with a burgeoning role in orchestrating the tumor's ability to evade the host immune system. This guide provides a comprehensive technical overview of the CoREST complex, its molecular functions, and its intricate involvement in tumor immunology, tailored for researchers, scientists, and professionals in drug development.

Introduction to the CoREST Complex

The CoREST complex is a multi-protein assembly that primarily functions as a transcriptional co-repressor, modifying chromatin to create a repressive state at target gene loci.[1] Its canonical role involves the regulation of neuronal gene expression, but it is now evident that its functions are far more widespread, with significant implications in various cancers.[2][3]

Core Components and Enzymatic Activity:

The core of the CoREST complex consists of three main proteins:

  • RCOR1 (CoREST1), RCOR2 (CoREST2), or RCOR3 (CoREST3): These are scaffolding proteins that provide the structural backbone for the complex.[1]

  • Lysine-Specific Demethylase 1 (LSD1/KDM1A): An enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4me1/2), a mark typically associated with active transcription.[1]

  • Histone Deacetylase 1 (HDAC1) and Histone Deacetylase 2 (HDAC2): These enzymes remove acetyl groups from histone tails, leading to chromatin compaction and transcriptional repression.[1]

This unique composition endows the CoREST complex with dual enzymatic capabilities, allowing it to synergistically repress gene expression by erasing both activating histone methylation and acetylation marks.[1]

The CoREST Complex in Cancer

Dysregulation of the CoREST complex is a common feature in a multitude of cancers, including melanoma, breast cancer, prostate cancer, and non-small cell lung cancer (NSCLC).[4][5] Its oncogenic roles are multifaceted, ranging from promoting cell proliferation and survival to facilitating therapy resistance.[3][4] A key mechanism of its pro-tumorigenic activity is its ability to stabilize the MYC oncoprotein, a critical driver in over 50% of human cancers. The CoREST complex, primarily through HDAC1/2, deacetylates and protects MYC from proteasomal degradation, thereby sustaining its oncogenic functions.[3]

Role of the CoREST Complex in Tumor Immune Evasion

A growing body of evidence implicates the CoREST complex as a central player in the intricate dance between cancer cells and the immune system. Its repressive functions are co-opted by tumors to create an immunosuppressive microenvironment and evade immune destruction.

Regulation of Immune Checkpoints and Antigen Presentation

The CoREST complex can directly repress the expression of genes involved in the antigen presentation machinery, such as MHC class I molecules. By doing so, it reduces the visibility of tumor cells to cytotoxic T lymphocytes (CTLs). Furthermore, inhibition of the CoREST complex has been shown to upregulate the expression of immune-stimulatory cytokines and chemokines, which are crucial for attracting and activating anti-tumor immune cells.[6]

Modulation of Regulatory T Cells (Tregs)

Foxp3+ regulatory T cells (Tregs) are critical for maintaining immune homeostasis, but they are often co-opted by tumors to suppress anti-tumor immunity. The CoREST complex has been found to be physically associated with Foxp3, the master transcriptional regulator of Tregs.[7] Deletion or inhibition of the CoREST complex component Rcor1 in Tregs leads to their dysfunction, characterized by the production of pro-inflammatory cytokines like IL-2 and IFN-γ, and a reduced ability to suppress effector T cell responses. This ultimately enhances anti-tumor immunity.[7]

Sensitization to Immune Checkpoint Blockade

Loss-of-function mutations in the tumor suppressor gene STK11 are a major cause of resistance to immune checkpoint blockade (ICB) in NSCLC.[8][9] In vivo CRISPR screens have identified HDAC1, a core component of the CoREST complex, as a key vulnerability in these tumors.[8][9] Pharmacological inhibition of the CoREST complex with selective inhibitors like TNG260 can reverse this resistance.[6][8] TNG260 treatment in STK11-deficient models leads to the upregulation of immunomodulatory genes, decreased numbers of intratumoral Tregs, and profound tumor regressions when combined with anti-PD-1 therapy.[6]

Generation of Neoantigens through Alternative Splicing

Recent groundbreaking research has unveiled a novel mechanism by which CoREST complex inhibition enhances tumor immunogenicity. The CoREST complex interacts with RNA splicing factors, and its inhibition with the dual LSD1/HDAC inhibitor "corin" leads to widespread changes in pre-mRNA splicing.[10] This altered splicing generates thousands of novel neopeptides, termed "splice-neoantigens," which can be presented on MHC molecules and recognized by T cells, thereby transforming immunologically "cold" tumors into "hot" ones that are responsive to immunotherapy.[10]

Therapeutic Targeting of the CoREST Complex

The pivotal role of the CoREST complex in tumor progression and immune evasion has made it an attractive target for cancer therapy. Several small molecule inhibitors have been developed, with some showing promising preclinical and early clinical activity.

Quantitative Data on CoREST Inhibitors:

InhibitorTarget(s)Cancer Type(s)IC50Key FindingsReference(s)
Corin (JKD-1-51) LSD1 and HDAC1/2Melanoma, Malignant Peripheral Nerve Sheath TumorsLSD1: 0.17 ± 0.03 µM; HDAC1: 0.10 ± 0.06 µMInduces apoptosis, inhibits proliferation and invasion, promotes neoantigen expression, and enhances response to ICB.[10][11][12]
TNG260 CoREST complex (HDAC1-selective)STK11-mutant NSCLC5 nM (for CoREST complex)Reverses resistance to anti-PD-1 therapy, leads to complete tumor regression in preclinical models, and increases intratumoral CD8+ T cells in patients.[6][8][13]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of the CoREST complex in tumor immune evasion.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a protein of interest, such as components of the CoREST complex or transcription factors it interacts with.

Protocol:

  • Cell Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA. The fixation time is crucial and needs to be optimized (e.g., 8 minutes for histone marks, 10-15 minutes for transcription factors).[14]

  • Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into fragments of 200-500 bp using sonication.[15]

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the target protein (e.g., RCOR1, LSD1, or HDAC1). The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.[16]

  • Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.[16]

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.[16]

  • Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a next-generation sequencing platform.[17]

  • Data Analysis: The sequencing reads are aligned to a reference genome, and peak calling algorithms are used to identify regions of enrichment, representing the binding sites of the target protein.[17]

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify protein-protein interactions and can confirm the association of the CoREST complex with other proteins, such as transcription factors or components of the immune machinery.

Protocol:

  • Cell Lysis: Cells are lysed using a gentle lysis buffer that preserves protein-protein interactions (e.g., containing non-ionic detergents like NP-40).[18][19]

  • Pre-clearing (Optional): The cell lysate is incubated with protein A/G beads to remove proteins that non-specifically bind to the beads.[20]

  • Immunoprecipitation: A specific antibody against the "bait" protein (e.g., a CoREST complex component) is added to the lysate and incubated to form antibody-protein complexes.[2]

  • Complex Capture: Protein A/G beads are added to capture the antibody-protein complexes.[2]

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.[20]

  • Elution: The bound proteins (the "bait" and its interacting partners, the "prey") are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.[2]

  • Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the expected interacting proteins. Alternatively, the entire complex can be analyzed by mass spectrometry to identify novel interaction partners.[18]

In Vivo CRISPR Screen for Immune Evasion Genes

In vivo CRISPR screens are a powerful tool to identify genes that, when knocked out, sensitize tumor cells to immune-mediated killing.

Protocol:

  • sgRNA Library Design and Lentiviral Production: A pooled library of single-guide RNAs (sgRNAs) targeting a set of genes (e.g., the entire genome or a focused library of epigenetic regulators) is designed and cloned into a lentiviral vector.[21]

  • Tumor Cell Transduction: Cas9-expressing tumor cells are transduced with the sgRNA library at a low multiplicity of infection to ensure that most cells receive only one sgRNA.[22]

  • Tumor Implantation: The transduced tumor cells are implanted into syngeneic mice.[21]

  • Immune Checkpoint Blockade Treatment: Once the tumors are established, the mice are treated with an immune checkpoint inhibitor (e.g., anti-PD-1).[23]

  • Tumor Harvesting and Genomic DNA Extraction: Tumors that regress or are controlled by the immunotherapy are harvested, and genomic DNA is extracted.[22]

  • sgRNA Sequencing and Analysis: The sgRNA sequences are amplified from the genomic DNA by PCR and sequenced. The abundance of each sgRNA in the treated tumors is compared to its abundance in the initial cell population or in untreated tumors. sgRNAs that are enriched in the treated tumors correspond to genes whose knockout sensitizes the tumor to immunotherapy.[23]

Visualizing CoREST Complex Pathways and Workflows

Signaling Pathways

CoREST_Immune_Evasion Role of CoREST Complex in Tumor Immune Evasion cluster_tumor_cell Tumor Cell cluster_immune_system Immune System CoREST CoREST Complex (RCOR1, LSD1, HDAC1/2) Immune_Genes Immune-related Genes (MHC, Cytokines, Chemokines) CoREST->Immune_Genes Represses Splicing_Machinery RNA Splicing Machinery CoREST->Splicing_Machinery Modulates Treg Regulatory T cell (Treg) CoREST->Treg Maintains Suppressive Function Transcription_Factors Oncogenic & Immunosuppressive Transcription Factors Transcription_Factors->CoREST Recruits PDL1 PD-L1 Transcription_Factors->PDL1 Induces CTL Cytotoxic T Lymphocyte (CTL) Immune_Genes->CTL Activates & Recruits Neoantigens Splice-Neoantigens Splicing_Machinery->Neoantigens Generates (upon inhibition) Neoantigens->CTL Recognized by PD1 PD-1 PDL1->PD1 Binds & Inhibits CTL cluster_tumor_cell cluster_tumor_cell CTL->cluster_tumor_cell Kills Treg->CTL Suppresses CoREST_Inhibitor CoREST Inhibitor (e.g., Corin, TNG260) CoREST_Inhibitor->CoREST Inhibits

Caption: CoREST complex signaling in tumor immune evasion.

Experimental Workflows

ChIP_seq_Workflow ChIP-seq Experimental Workflow start Start: Tumor cells or tissue crosslink 1. Formaldehyde Cross-linking start->crosslink lysis 2. Cell Lysis & Chromatin Shearing (Sonication) crosslink->lysis ip 3. Immunoprecipitation with specific antibody lysis->ip capture 4. Capture with Protein A/G beads ip->capture wash 5. Wash beads capture->wash elute 6. Elute protein-DNA complexes wash->elute reverse 7. Reverse cross-links & Purify DNA elute->reverse library 8. Library Preparation reverse->library sequence 9. Next-Generation Sequencing library->sequence analysis 10. Data Analysis (Alignment, Peak Calling) sequence->analysis end End: Genome-wide binding map analysis->end

Caption: Workflow for Chromatin Immunoprecipitation sequencing (ChIP-seq).

CoIP_Workflow Co-Immunoprecipitation (Co-IP) Workflow start Start: Cell Lysate preclear 1. Pre-clearing (Optional) start->preclear ip 2. Immunoprecipitation with 'bait' antibody preclear->ip capture 3. Capture with Protein A/G beads ip->capture wash 4. Wash beads capture->wash elute 5. Elute 'bait' and 'prey' proteins wash->elute analysis 6. Analysis by Western Blot or Mass Spectrometry elute->analysis end End: Identification of protein interactions analysis->end

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

Conclusion

The CoREST complex stands as a formidable gatekeeper of the tumor's epigenetic landscape, wielding its repressive power to silence genes that would otherwise alert and activate the immune system. Its multifaceted roles in suppressing antigen presentation, maintaining Treg function, and driving resistance to immunotherapy highlight its significance as a high-value therapeutic target. The development of specific CoREST complex inhibitors holds immense promise for novel cancer treatment strategies, particularly in combination with immune checkpoint blockade, to awaken the immune system and overcome tumor immune evasion. Further research into the intricate mechanisms governed by the CoREST complex will undoubtedly unveil new avenues for therapeutic intervention and improve outcomes for cancer patients.

References

The Impact of (S)-TNG260 on Histone Acetylation in Cancer Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-TNG260, a potent and selective small-molecule inhibitor of the CoREST (Co-repressor of RE1-Silencing Transcription factor) complex, is emerging as a promising therapeutic agent in oncology. This technical guide delves into the core mechanism of this compound, focusing on its direct impact on histone acetylation in cancer cells. By selectively targeting the histone deacetylase 1 (HDAC1) subunit within the CoREST complex, this compound effectively increases histone acetylation, leading to chromatin remodeling and altered gene expression. This guide provides a comprehensive summary of the available data, detailed experimental protocols for assessing its activity, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Histone post-translational modifications are critical regulators of chromatin structure and gene expression. The acetylation of lysine residues on histone tails, a modification dynamically controlled by histone acetyltransferases (HATs) and histone deacetylases (HDACs), is generally associated with a more open chromatin state and transcriptional activation. In various cancers, the dysregulation of HDAC activity contributes to the silencing of tumor suppressor genes and the promotion of oncogenic transcriptional programs.

This compound is a first-in-class, orally bioavailable inhibitor that demonstrates high selectivity for the CoREST complex, which plays a significant role in gene silencing.[1][2] Unlike pan-HDAC inhibitors, the selectivity of this compound for the CoREST-HDAC1 complex offers the potential for a more targeted therapeutic effect with an improved safety profile.[2][3] This document outlines the current understanding of how this compound modulates histone acetylation in cancer cells, providing a technical resource for researchers in the field.

Mechanism of Action: this compound and the CoREST Complex

The CoREST complex is a multi-protein assembly that includes HDAC1, LSD1 (Lysine-Specific Demethylase 1), and the scaffold protein RCOR1. This complex is recruited to specific genomic loci by transcription factors, where it mediates transcriptional repression through histone deacetylation and demethylation.

This compound directly binds to and inhibits the catalytic activity of HDAC1 within the CoREST complex.[1] This inhibition prevents the removal of acetyl groups from histone tails, leading to an accumulation of acetylated histones at target gene loci.[1][3] The increased histone acetylation neutralizes the positive charge of lysine residues, weakening the electrostatic interactions between histones and DNA. This results in a more relaxed chromatin structure, facilitating the access of transcriptional machinery and leading to the expression of previously silenced genes.[4]

Data Presentation: Effects of this compound on Histone Acetylation

Treatment of cancer cells with this compound leads to a measurable increase in histone acetylation. The following tables summarize the qualitative and quantitative findings from preclinical and clinical studies.

Cell Line / ModelTreatmentHistone MarkMethodObserved EffectReference
STK11-mutant cancer cellsTNG260H3K9acChIP-sequencingIncreased H3K9 acetylation at immune-regulatory gene loci.[4]
Mouse MC38 tumorsTNG260 (various doses)Acetyl-H3K9Western BlotDose-dependent increase in acetylation of histone H3 at lysine 9.[3]
STK11-deficient tumors (in vivo)TNG260 + anti-PD-1Acetyl-H3K9ChIP-sequencingSignificantly increased acetyl-H3K9 in a larger number of genomic regions compared to control.[5]
Patient tumors (STK11-mutant)TNG260 (80mg and 120mg)Acetyl-H4K5Mass SpectrometryIncreased acetylation of histone H4 at lysine 5.[5]
Treg cellsTNG260 (1µM)General Histone AcetylationNot SpecifiedIncreased histone acetylation.[3]

Experimental Protocols

Western Blotting for Histone Acetylation

This protocol outlines the general steps for assessing global changes in histone acetylation in response to this compound treatment.

1. Cell Culture and Treatment:

  • Culture cancer cells to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).

2. Histone Extraction (Acid Extraction Method):

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to isolate nuclei.

  • Pellet the nuclei by centrifugation and resuspend in 0.2 N HCl.

  • Incubate overnight at 4°C with rotation to extract histones.

  • Centrifuge to remove debris and precipitate histones from the supernatant using trichloroacetic acid.

  • Wash the histone pellet with ice-cold acetone and air dry. Resuspend in ultrapure water.

3. Protein Quantification:

  • Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Prepare protein samples by mixing with Laemmli sample buffer and boiling.

  • Load equal amounts of protein (15-30 µg) onto a 15% SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small histone proteins).[6]

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-H3K9) and a loading control (e.g., anti-total Histone H3) overnight at 4°C.[7][8]

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

5. Quantification:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the acetylated histone band to the total histone loading control.

Chromatin Immunoprecipitation (ChIP) Sequencing

This protocol provides a general workflow for identifying genomic regions with altered histone acetylation following this compound treatment.

1. Cell Treatment and Cross-linking:

  • Treat cultured cancer cells with this compound or vehicle control.

  • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating.

  • Quench the cross-linking reaction with glycine.

2. Chromatin Preparation:

  • Harvest and lyse the cells to isolate nuclei.

  • Resuspend the nuclei in a suitable buffer and sonicate to shear the chromatin into fragments of 200-500 bp.

3. Immunoprecipitation:

  • Pre-clear the chromatin with protein A/G beads.

  • Incubate the chromatin overnight at 4°C with an antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-H3K9).

  • Add protein A/G magnetic beads to capture the antibody-histone-DNA complexes.

  • Wash the beads extensively to remove non-specific binding.

4. Elution and Reverse Cross-linking:

  • Elute the chromatin complexes from the beads.

  • Reverse the formaldehyde cross-links by incubating at 65°C with NaCl.

  • Treat with RNase A and Proteinase K to remove RNA and proteins.

5. DNA Purification and Library Preparation:

  • Purify the immunoprecipitated DNA.

  • Prepare a sequencing library from the purified DNA fragments.

6. Sequencing and Data Analysis:

  • Sequence the library on a next-generation sequencing platform.

  • Align the sequencing reads to a reference genome.

  • Perform peak calling to identify regions of enrichment for the specific histone acetylation mark.

  • Compare the enrichment profiles between this compound-treated and control samples to identify differentially acetylated regions.

Visualizations

Signaling Pathway Diagram

TNG260_Mechanism cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_corest CoREST Complex DNA DNA Histone Histone Tail (Lysine) Gene_Silencing Gene Silencing Histone->Gene_Silencing Promotes Acetylated_Histone Acetylated Histone (Open Chromatin) Gene_Expression Gene Expression Acetylated_Histone->Gene_Expression Promotes HDAC1 HDAC1 HDAC1->Acetylated_Histone Deacetylation LSD1 LSD1 RCOR1 RCOR1 TNG260 This compound TNG260->HDAC1 Inhibition HAT HAT HAT->Histone Acetylation

Caption: Mechanism of this compound on histone acetylation.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis of Histone Acetylation cluster_western Western Blot cluster_chip ChIP-Sequencing A Cancer Cell Culture B Treatment with this compound or Vehicle Control A->B C Histone Extraction B->C G Cross-linking & Chromatin Shearing B->G D SDS-PAGE & Blotting C->D E Antibody Incubation (Anti-acetyl-Histone) D->E F Detection & Quantification E->F H Immunoprecipitation (Anti-acetyl-Histone) G->H I DNA Purification & Library Prep H->I J Sequencing & Data Analysis I->J

Caption: Workflow for assessing histone acetylation changes.

Conclusion

This compound represents a targeted approach to epigenetic modulation in cancer therapy. Its selective inhibition of the CoREST-HDAC1 complex leads to a significant increase in histone acetylation, thereby reactivating the expression of silenced genes, including those involved in anti-tumor immunity.[4][10] The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other CoREST inhibitors. Further quantitative analysis of histone acetylation changes at specific gene promoters will be crucial in fully elucidating the therapeutic potential of this novel class of epigenetic drugs.

References

(S)-TNG260: A Preclinical In-Depth Analysis of a Novel CoREST Inhibitor for Overcoming Immunotherapy Resistance in STK11-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence for (S)-TNG260, a first-in-class, selective inhibitor of the Co-repressor of Repressor Element-1 Silencing Transcription (CoREST) complex. The data herein demonstrates the potential of TNG260 to reverse the immune evasion phenotype driven by loss-of-function mutations in the STK11 tumor suppressor gene, thereby sensitizing tumors to anti-PD-1 immunotherapy.

Executive Summary

Loss-of-function mutations in STK11 are prevalent in various cancers, including approximately 15% of non-small cell lung cancers (NSCLC), and are associated with resistance to immune checkpoint inhibitors.[1][2] Preclinical research has identified the inhibition of the CoREST complex as a promising strategy to overcome this resistance. TNG260 is a potent and selective small molecule inhibitor of the CoREST complex.[3][4] In preclinical models of STK11-deficient cancers, TNG260 has been shown to remodel the tumor microenvironment, increase the expression of immunomodulatory genes, and promote an anti-tumor immune response when combined with anti-PD-1 therapy.[3][5] These findings have paved the way for clinical investigation of TNG260 in combination with pembrolizumab in patients with STK11-mutated advanced solid tumors.[4][6]

Mechanism of Action: Reversing Immune Evasion in STK11-Mutant Tumors

The signaling pathway initiated by the loss of STK11 function leads to an immune-suppressive tumor microenvironment, rendering tumors resistant to immunotherapy. TNG260 acts by selectively inhibiting the CoREST complex, a key epigenetic regulator. This inhibition leads to a cascade of events that ultimately restores sensitivity to anti-PD-1 therapy.

cluster_0 STK11 Loss of Function cluster_1 TNG260 Intervention STK11 Loss STK11 Loss Immune Evasion Immune Evasion STK11 Loss->Immune Evasion Leads to Anti-PD-1 Resistance Anti-PD-1 Resistance Immune Evasion->Anti-PD-1 Resistance TNG260 TNG260 CoREST CoREST TNG260->CoREST Inhibits Gene Expression Reprogramming Gene Expression Reprogramming TNG260->Gene Expression Reprogramming Induces HDAC1 Activity HDAC1 Activity CoREST->HDAC1 Activity Contains Immune Microenvironment Activation Immune Microenvironment Activation Gene Expression Reprogramming->Immune Microenvironment Activation Restored Anti-PD-1 Sensitivity Restored Anti-PD-1 Sensitivity Immune Microenvironment Activation->Restored Anti-PD-1 Sensitivity MC38 cells MC38 cells Transduction Transduction MC38 cells->Transduction Lentiviral sgRNA library Lentiviral sgRNA library Lentiviral sgRNA library->Transduction Implantation Implantation Transduction->Implantation Syngeneic mice Syngeneic mice Implantation->Syngeneic mice Tumor growth Tumor growth Syngeneic mice->Tumor growth Anti-PD-1 treatment Anti-PD-1 treatment Tumor growth->Anti-PD-1 treatment Tumor harvest Tumor harvest Anti-PD-1 treatment->Tumor harvest Genomic DNA extraction Genomic DNA extraction Tumor harvest->Genomic DNA extraction sgRNA sequencing sgRNA sequencing Genomic DNA extraction->sgRNA sequencing Data analysis Data analysis sgRNA sequencing->Data analysis Target identification (HDAC1) Target identification (HDAC1) Data analysis->Target identification (HDAC1) STK11-deficient MC38 cells STK11-deficient MC38 cells Implantation Implantation STK11-deficient MC38 cells->Implantation Immune-competent mice Immune-competent mice Implantation->Immune-competent mice Tumor establishment Tumor establishment Immune-competent mice->Tumor establishment Treatment groups Treatment groups Tumor establishment->Treatment groups Vehicle Vehicle Treatment groups->Vehicle TNG260 TNG260 Treatment groups->TNG260 anti-PD-1 anti-PD-1 Treatment groups->anti-PD-1 TNG260 + anti-PD-1 TNG260 + anti-PD-1 Treatment groups->TNG260 + anti-PD-1 Tumor volume measurement Tumor volume measurement Vehicle->Tumor volume measurement TNG260->Tumor volume measurement anti-PD-1->Tumor volume measurement TNG260 + anti-PD-1->Tumor volume measurement Immune profiling Immune profiling Tumor volume measurement->Immune profiling

References

(S)-TNG260: Reshaping the Tumor Microenvironment in STK11-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Cambridge, MA – December 8, 2025 – This technical guide provides a comprehensive overview of the novel CoREST™ inhibitor, (S)-TNG260, and its significant impact on the tumor microenvironment (TME) of STK11-mutant cancers. Developed by Tango Therapeutics, this compound is a first-in-class, potent, and selective small molecule designed to reverse immune evasion and sensitize these notoriously treatment-resistant tumors to anti-PD-1 immunotherapy.

Loss-of-function mutations in the STK11 tumor suppressor gene are prevalent in various solid tumors, including approximately 15% of non-small cell lung cancers (NSCLC), and are strongly associated with resistance to immune checkpoint inhibitors.[1][2] this compound targets the Co-repressor of Repressor Element-1 Silencing Transcription (CoREST) complex, a key regulator of gene expression, to fundamentally reprogram the TME from an immune-deserted to an immune-inflamed state.

Mechanism of Action: Reversing Immune Evasion

This compound selectively inhibits the histone deacetylase 1 (HDAC1) subunit within the CoREST complex.[1][2] This targeted inhibition leads to an increase in histone acetylation, a key epigenetic modification that promotes gene transcription. The result is a broad upregulation of immunomodulatory genes within the cancer cells, including those involved in antigen presentation and the production of T-cell-recruiting chemokines such as CXCL9 and CXCL10.[3][4] This transcriptional reprogramming effectively transforms the "cold" or non-immunogenic TME of STK11-mutant tumors into a "hot" or T-cell-inflamed environment, thereby rendering them susceptible to anti-PD-1 therapy.[3][5]

TNG260_Mechanism_of_Action cluster_TME Tumor Microenvironment (TME) cluster_Drug cluster_Molecular Molecular Pathway Tumor_Cell STK11-Mutant Tumor Cell T_Cell Effector T Cell T_Cell->Tumor_Cell Attacks Immune_Cold Immune-Cold TME (T-cell Exclusion) TNG260 This compound CoREST CoREST Complex (with HDAC1) TNG260->CoREST Inhibits Histone_Acetylation Increased Histone Acetylation TNG260->Histone_Acetylation Promotes Histone Histone Deacetylation CoREST->Histone Mediates Gene_Silencing Silencing of Immunomodulatory Genes (e.g., CXCL9, CXCL10) Histone->Gene_Silencing Leads to Gene_Silencing->Immune_Cold Maintains Gene_Expression Expression of Immunomodulatory Genes Histone_Acetylation->Gene_Expression Induces Chemokine_Secretion Chemokine Secretion Gene_Expression->Chemokine_Secretion Results in Chemokine_Secretion->T_Cell Recruits & Activates

Preclinical Data Summary

In preclinical studies, this compound has demonstrated remarkable efficacy in sensitizing STK11-mutant tumors to anti-PD-1 therapy, leading to durable tumor regressions.

Parameter Finding Source
Tumor Growth Inhibition Combination of TNG260 and anti-PD-1 induced complete or near-complete tumor regressions in STK11-deficient syngeneic and autochthonous mouse models.[1]
Tumor Regression Rate In an STK11-deficient syngeneic model, the combination of TNG260 and anti-PD-1 induced tumor regressions in 75% of animals.[3]
Immune Cell Infiltration TNG260 treatment, in combination with anti-PD-1, led to a depletion of regulatory T cells (Tregs) within the TME.[1]
Gene Expression Treatment with TNG260 resulted in the upregulation of genes involved in antigen presentation and interferon-gamma pathway signaling in STK11-mutant cancer cells.[3]
Cytokine Production TNG260 treatment led to increased T-cell activity in co-culture with peripheral blood mononuclear cells (PBMCs), as indicated by cytokine profiling.[3]

Clinical Development: The NCT05887492 Trial

This compound is currently being evaluated in a Phase 1/2 clinical trial (NCT05887492) in combination with pembrolizumab for patients with STK11-mutated advanced solid tumors.[6][7] Early data from this trial have provided promising proof-of-mechanism for TNG260's activity in the clinical setting.

Parameter Finding Source
Target Engagement Paired biopsies from patients treated with TNG260 and pembrolizumab showed increased intratumoral histone acetylation, confirming CoREST target engagement.[1]
PD-L1 Expression An increase in PD-L1 tumor proportion scores was observed in patient biopsies following treatment.[1]
T-Cell Infiltration Treatment with the combination therapy resulted in increased T-cell infiltration into the tumor microenvironment.[1]

Note: As the NCT05887492 trial is ongoing, quantitative efficacy data such as Objective Response Rate (ORR) and Duration of Response (DOR) are not yet publicly available.

Experimental Protocols

In Vivo CRISPR Screen for Target Identification

An in vivo CRISPR screen was instrumental in identifying HDAC1 as a key target for reversing anti-PD-1 resistance in STK11-mutant tumors.[2] The general workflow for such a screen is as follows:

CRISPR_Screen_Workflow Library_Prep 1. sgRNA Library Preparation Transduction 2. Lentiviral Transduction of Tumor Cells Library_Prep->Transduction Implantation 3. Tumor Cell Implantation in Mice Transduction->Implantation Treatment 4. Treatment with anti-PD-1 Implantation->Treatment Tumor_Harvest 5. Tumor Harvest and gDNA Extraction Treatment->Tumor_Harvest Sequencing 6. Deep Sequencing of sgRNA Cassettes Tumor_Harvest->Sequencing Analysis 7. Bioinformatic Analysis to Identify Enriched/Depleted sgRNAs Sequencing->Analysis Target_ID 8. Target Identification Analysis->Target_ID

A representative protocol for an in vivo CRISPR screen can be found in publications such as those by Lane-Reticker et al. (2023).[8][9][10][11]

Multiplex Immunofluorescence for TME Profiling

Multiplex immunofluorescence is a powerful technique used to visualize and quantify multiple immune cell populations within the TME simultaneously. This method was employed to assess the changes in T-cell infiltration in patient biopsies.

Multiplex_IF_Workflow Tissue_Prep 1. Tissue Sectioning and Deparaffinization Antigen_Retrieval 2. Antigen Retrieval Tissue_Prep->Antigen_Retrieval Blocking 3. Blocking of Non-specific Binding Antigen_Retrieval->Blocking Primary_Ab 4. Incubation with Primary Antibody Cocktail Blocking->Primary_Ab Secondary_Ab 5. Incubation with Fluorophore-conjugated Secondary Antibodies Primary_Ab->Secondary_Ab Imaging 6. Multispectral Imaging Secondary_Ab->Imaging Analysis 7. Image Analysis and Cell Quantification Imaging->Analysis

Detailed protocols for multiplex immunofluorescence staining of tumor tissue can be found in various publications, including those by Surace et al. (2023) and Binyamin et al. (2021).[12][13]

T-cell Co-culture Assay for Functional Assessment

T-cell co-culture assays are utilized to evaluate the ability of T cells to recognize and kill tumor cells. These assays were used to demonstrate the enhanced T-cell activity following TNG260 treatment.

Tcell_Coculture_Workflow Cell_Isolation 1. Isolate T cells and Tumor Cells Co-culture 2. Co-culture T cells and Tumor Cells +/- TNG260 Cell_Isolation->Co-culture Incubation 3. Incubate for a Defined Period Co-culture->Incubation Readout 4. Assess T-cell Activation (e.g., IFN-γ release) and Tumor Cell Viability Incubation->Readout

Protocols for assessing T-cell-mediated tumor cell killing in co-culture systems are well-established and can be found in publications by Dijkstra et al. (2018) and van der Laken et al. (2020).[14][15][16]

Conclusion and Future Directions

This compound represents a promising therapeutic strategy for a patient population with a high unmet medical need. By targeting the CoREST complex, this compound effectively remodels the tumor microenvironment of STK11-mutant cancers, overcoming a key mechanism of resistance to immune checkpoint blockade. The ongoing Phase 1/2 clinical trial will provide further insights into the safety and efficacy of this novel agent. The successful development of this compound could pave the way for a new class of epigenetic immunotherapies and offer a much-needed treatment option for patients with STK11-mutant solid tumors.

References

The Role of STK11 Mutations in Anti-PD-1 Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the serine/threonine kinase 11 (STK11) gene, which encodes for the liver kinase B1 (LKB1) protein, are increasingly recognized as a significant mechanism of primary resistance to anti-PD-1/PD-L1 immune checkpoint inhibitors (ICIs) in non-small cell lung cancer (NSCLC) and other solid tumors. Tumors harboring STK11 loss-of-function mutations are often characterized by an immunologically "cold" or inert tumor microenvironment (TME). This phenotype is marked by a lack of T-cell infiltration, reduced or absent PD-L1 expression, and an accumulation of immunosuppressive myeloid cells. These features collectively contribute to a diminished response to therapies designed to reinvigorate an anti-tumor immune response. This technical guide provides an in-depth overview of the molecular mechanisms underlying STK11-mediated ICI resistance, summarizes key clinical data, and details relevant experimental protocols for studying this phenomenon.

Molecular Mechanisms of STK11-Mediated Anti-PD-1 Resistance

The tumor suppressor LKB1 is a master kinase that regulates cellular metabolism, proliferation, and polarity through the activation of AMP-activated protein kinase (AMPK) and other related kinases.[1][2] The loss of LKB1 function due to STK11 mutations disrupts these critical signaling pathways, leading to a cascade of events that culminate in an immunosuppressive TME.

Creation of a "Cold" Tumor Microenvironment

STK11-mutant tumors are frequently described as "cold" tumors, characterized by a paucity of tumor-infiltrating lymphocytes (TILs), particularly CD8+ cytotoxic T-lymphocytes.[1][2] This T-cell exclusion is a key factor in the lack of response to anti-PD-1 therapy, which relies on the presence of pre-existing anti-tumor T-cells.

Downregulation of PD-L1 Expression

A hallmark of STK11-mutant tumors is low or absent PD-L1 expression on tumor cells.[1][3] This is significant because PD-L1 expression is a common biomarker used to predict response to anti-PD-1/PD-L1 therapies. The lack of PD-L1 expression in STK11-mutated cancers further contributes to their non-responsive phenotype.

Altered Cytokine and Chemokine Signaling

Loss of LKB1 function leads to the dysregulation of various cytokine and chemokine signaling pathways. Specifically, STK11-deficient tumors have been shown to upregulate the production of pro-inflammatory and myeloid-attracting cytokines such as G-CSF, CXCL5, and IL-6.[3] This altered cytokine milieu contributes to the recruitment and accumulation of immunosuppressive myeloid cell populations, including neutrophils and myeloid-derived suppressor cells (MDSCs), within the TME.

Modulation of Key Signaling Pathways

STK11 mutations impact several critical intracellular signaling pathways that influence the tumor immune landscape:

  • LKB1-AMPK-mTOR Pathway: LKB1 is a primary activator of AMPK, which in turn inhibits the mTOR pathway, a central regulator of cell growth and metabolism.[1][4] Loss of LKB1 leads to mTOR hyperactivation, which has been linked to immunosuppression.[1]

  • STAT3 Signaling: The increased production of cytokines like IL-6 in STK11-mutant tumors leads to the activation of the STAT3 signaling pathway.[5] Constitutive STAT3 activation in tumor cells and immune cells is a known mechanism of immune evasion.

Clinical Data on STK11 Mutations and Anti-PD-1 Response

A growing body of clinical evidence from retrospective studies and analyses of clinical trial data consistently demonstrates the negative predictive impact of STK11 mutations on the efficacy of anti-PD-1/PD-L1 therapies in NSCLC. This is particularly pronounced in tumors with co-occurring KRAS mutations.

Objective Response Rates (ORR)

Patients with STK11-mutant NSCLC, especially those with KRAS co-mutations, exhibit significantly lower ORRs to anti-PD-1 therapy compared to patients with wild-type STK11.

Cohort/StudySTK11 StatusKRAS StatusORR (%)p-valueReference
Meta-analysisMutantAny10.1%[6]
SU2C CohortMutantMutant7.4%<0.001[4]
Wild-typeMutant35.7% (with TP53 co-mutation)[4]
Wild-typeMutant28.6% (K-only)[4]
Retrospective AnalysisMutantMutant11.6%[7]
Wild-typeMutant23.8%[7]
Progression-Free Survival (PFS)

Progression-free survival is consistently shorter in patients with STK11-mutant tumors treated with immune checkpoint inhibitors.

Cohort/StudySTK11 StatusKRAS StatusMedian PFS (months)Hazard Ratio (HR)p-valueReference
Meta-analysisMutantAny-1.49[6]
SU2C CohortMutantMutantShorter1.87<0.001[4]
Retrospective AnalysisMutantMutant2.01.46[7]
Wild-typeMutant4.8[7]
Overall Survival (OS)

Overall survival is also significantly reduced in patients with STK11 mutations who receive anti-PD-1/PD-L1 therapy.

Cohort/StudySTK11 StatusKRAS StatusMedian OS (months)Hazard Ratio (HR)p-valueReference
Meta-analysisMutantAny-1.44[6]
SU2C CohortMutantMutant6.41.990.0015[4]
Wild-typeMutant16.0 (with TP53 co-mutation)[4]
Wild-typeMutant16.1 (K-only)[4]
Retrospective AnalysisMutantMutant6.21.73[7]
Wild-typeMutant17.3[7]
Retrospective AnalysisMutantAlone11.9-0.028[8]
Co-mutantMutant20.3[8]

Experimental Protocols

Detection of STK11 Mutations by Next-Generation Sequencing (NGS)

Objective: To identify somatic mutations in the STK11 gene from formalin-fixed paraffin-embedded (FFPE) tumor tissue.

Methodology:

  • DNA Extraction:

    • Macro-dissect tumor-rich areas from FFPE slides based on a pathologist's annotation.

    • Extract genomic DNA using a commercially available FFPE DNA extraction kit, following the manufacturer's instructions.

    • Quantify DNA and assess its quality using spectrophotometry and fluorometry.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries using a targeted gene panel that includes the full coding region of the STK11 gene (e.g., Oncomine Comprehensive Assay).

    • Perform multiplex PCR-based amplification of the target regions.

    • Ligate sequencing adapters and barcodes to the amplicons.

    • Purify and quantify the sequencing libraries.

    • Sequence the libraries on a high-throughput sequencing platform (e.g., Ion Torrent GeneStudio S5 or Illumina NextSeq).

  • Bioinformatic Analysis:

    • Align sequencing reads to the human reference genome (hg19 or hg38).

    • Perform variant calling to identify single nucleotide variants (SNVs), insertions, and deletions (indels).

    • Annotate identified variants to determine their potential functional impact (e.g., missense, nonsense, frameshift).

    • Filter variants based on quality scores, allele frequency, and population databases to distinguish somatic mutations from germline variants and sequencing artifacts.

Assessment of LKB1 and PD-L1 Protein Expression by Immunohistochemistry (IHC)

Objective: To evaluate the protein expression of LKB1 and PD-L1 in FFPE tumor tissue sections.

Methodology:

  • Tissue Preparation:

    • Cut 4-5 µm sections from FFPE tumor blocks and mount them on positively charged slides.

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using a pressure cooker or water bath in a citrate-based buffer (pH 6.0) for LKB1 or a Tris-EDTA buffer (pH 9.0) for PD-L1.

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific antibody binding with a protein block solution.

    • Incubate with the primary antibody:

      • Anti-LKB1 antibody (e.g., clone D60C5, Cell Signaling Technology).

      • Anti-PD-L1 antibody (e.g., clone 22C3, Dako).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Develop the signal with a diaminobenzidine (DAB) chromogen.

    • Counterstain with hematoxylin.

  • Scoring and Interpretation:

    • LKB1: Score the intensity and percentage of tumor cells with cytoplasmic staining. A complete loss of staining in tumor cells compared to positive internal controls (e.g., stromal cells) is considered negative.

    • PD-L1: Determine the Tumor Proportion Score (TPS) by calculating the percentage of viable tumor cells showing partial or complete membrane staining at any intensity.

Immune Cell Profiling of the Tumor Microenvironment by Flow Cytometry

Objective: To characterize the immune cell populations within the TME of fresh tumor tissue.

Methodology:

  • Tissue Dissociation:

    • Mechanically mince fresh tumor tissue and digest it enzymatically (e.g., with collagenase and DNase) to obtain a single-cell suspension.

    • Filter the cell suspension through a cell strainer to remove debris.

    • Lyse red blood cells using a lysis buffer.

  • Antibody Staining:

    • Stain the single-cell suspension with a panel of fluorescently-conjugated antibodies targeting various immune cell markers. A representative panel for NSCLC could include:

      • T-cells: CD45, CD3, CD4, CD8, PD-1, TIM-3, Lag-3

      • Myeloid cells: CD45, CD11b, CD14, CD15, CD33, HLA-DR

      • NK cells: CD45, CD3, CD56

    • Include a viability dye to exclude dead cells from the analysis.

  • Flow Cytometry Acquisition and Analysis:

    • Acquire stained samples on a multi-color flow cytometer.

    • Analyze the data using flow cytometry analysis software.

    • Use a sequential gating strategy to identify different immune cell populations and subpopulations based on their marker expression.

Visualizations

Signaling Pathways

STK11_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects cluster_cellular_outcomes Cellular Outcomes cluster_tme Tumor Microenvironment STK11 STK11 (LKB1) AMPK AMPK STK11->AMPK Activates Cytokine_Production Cytokine Production (IL-6, G-CSF) STK11->Cytokine_Production Inhibits (indirectly) T_Cell_Exclusion T-Cell Exclusion STK11->T_Cell_Exclusion Prevents PDL1_Expression PD-L1 Expression STK11->PDL1_Expression Maintains mTOR mTOR AMPK->mTOR Inhibits Cell_Metabolism Cell Metabolism AMPK->Cell_Metabolism Regulates Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Promotes Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Promotes STAT3 STAT3 Myeloid_Infiltration Immunosuppressive Myeloid Cell Infiltration STAT3->Myeloid_Infiltration Promotes Cytokine_Production->STAT3

Caption: STK11 (LKB1) signaling pathway and its impact on the tumor microenvironment.

Experimental Workflow

Experimental_Workflow cluster_patient_sample Patient Sample cluster_molecular_analysis Molecular Analysis cluster_data_analysis Data Analysis cluster_correlation Correlation with Clinical Outcome Tumor_Biopsy Tumor Biopsy (FFPE or Fresh) NGS Next-Generation Sequencing (NGS) Tumor_Biopsy->NGS IHC Immunohistochemistry (IHC) Tumor_Biopsy->IHC Flow_Cytometry Flow Cytometry Tumor_Biopsy->Flow_Cytometry (Fresh Tissue) STK11_Mutation_Status STK11 Mutation Status NGS->STK11_Mutation_Status LKB1_PDL1_Expression LKB1 & PD-L1 Protein Expression IHC->LKB1_PDL1_Expression Immune_Cell_Profile Immune Cell Profile Flow_Cytometry->Immune_Cell_Profile Anti_PD1_Response Response to Anti-PD-1 Therapy STK11_Mutation_Status->Anti_PD1_Response LKB1_PDL1_Expression->Anti_PD1_Response Immune_Cell_Profile->Anti_PD1_Response Logical_Relationship STK11_Mutation STK11 Mutation (LKB1 Loss) Cold_TME "Cold" Tumor Microenvironment STK11_Mutation->Cold_TME Leads to Anti_PD1_Resistance Anti-PD-1 Resistance Cold_TME->Anti_PD1_Resistance Results in T_Cell_Exclusion T-Cell Exclusion Cold_TME->T_Cell_Exclusion Low_PDL1 Low PD-L1 Expression Cold_TME->Low_PDL1 Myeloid_Infiltration Immunosuppressive Myeloid Infiltration Cold_TME->Myeloid_Infiltration Altered_Cytokines Altered Cytokine Signaling Cold_TME->Altered_Cytokines

References

(S)-TNG260: Transcriptional Reprogramming of Tumor Cells - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-TNG260 is a potent and selective small-molecule inhibitor of the CoREST (Co-repressor of RE1-Silencing Transcription factor) complex, a key epigenetic regulator. By specifically targeting the HDAC1 (Histone Deacetylase 1) subunit within the CoREST complex, this compound induces a profound transcriptional reprogramming in tumor cells, particularly those with loss-of-function mutations in the STK11 gene. This reprogramming reverses the immune-evasive phenotype often associated with STK11-mutant cancers, rendering them susceptible to anti-PD-1 immunotherapy. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its impact on tumor cell gene expression, and details the key experimental methodologies used to elucidate its function.

Introduction to this compound and its Target: The CoREST Complex

This compound is a first-in-class CoREST-selective deacetylase inhibitor.[1] The CoREST complex, which also includes the lysine-specific demethylase 1 (LSD1), is a critical transcriptional co-repressor that plays a significant role in gene silencing. In STK11-deficient tumors, the CoREST complex contributes to an immune-suppressive tumor microenvironment.[2][3] this compound was identified through an in vivo CRISPR screen that pinpointed HDAC1 as a crucial target to reverse resistance to anti-PD-1 therapy in STK11-mutant cancers.[3][4][5]

Mechanism of Action: Reversal of Immune Evasion

The primary mechanism of action of this compound is the inhibition of HDAC1 within the CoREST complex. This leads to an increase in histone acetylation, specifically on lysine 9 of histone H3 (H3K9ac), which in turn remodels the chromatin landscape and alters gene expression.[2] This transcriptional reprogramming results in the upregulation of a suite of immunomodulatory genes.[2][3]

Signaling Pathway of this compound Action

TNG260_Mechanism TNG260 This compound CoREST CoREST Complex (HDAC1, LSD1, RCOR1) TNG260->CoREST Inhibits Acetylation Increased Histone Acetylation (H3K9ac) Histones Histones CoREST->Histones Deacetylates Histones->Acetylation Chromatin Chromatin Remodeling Acetylation->Chromatin Gene_Expression Transcriptional Reprogramming Chromatin->Gene_Expression Immune_Genes Upregulation of Immunomodulatory Genes Gene_Expression->Immune_Genes TME Altered Tumor Microenvironment Gene_Expression->TME Antigen_Presentation Antigen Presentation (MHC Class I) Immune_Genes->Antigen_Presentation Cytokines T-cell Recruiting Cytokines (CXCL9/10/11) Immune_Genes->Cytokines IFN_Pathway Interferon Gamma Pathway Signaling Immune_Genes->IFN_Pathway Immune_Response Enhanced Anti-Tumor Immune Response Antigen_Presentation->Immune_Response Cytokines->Immune_Response IFN_Pathway->Immune_Response Treg Decreased Tregs TME->Treg Neutrophils Decreased Neutrophils TME->Neutrophils Treg->Immune_Response Neutrophils->Immune_Response CRISPR_Screen_Workflow cluster_library sgRNA Library Preparation cluster_cells Cell Line Engineering & Implantation cluster_treatment In Vivo Treatment & Analysis sgRNA_Library Pooled sgRNA Library (Targeting Druggable Genes) Lentivirus Lentiviral Production sgRNA_Library->Lentivirus MC38_STK11_KO MC38/STK11-/- Cells Transduction Lentiviral Transduction MC38_STK11_KO->Transduction Implantation Implantation into Syngeneic C57BL/6 Mice Transduction->Implantation Treatment Treatment with anti-PD-1 Tumor_Harvest Tumor Harvest at Endpoint Treatment->Tumor_Harvest gDNA_Extraction Genomic DNA Extraction Tumor_Harvest->gDNA_Extraction NGS Next-Generation Sequencing gDNA_Extraction->NGS Analysis Statistical Analysis to Identify Enriched/Depleted sgRNAs NGS->Analysis Target_ID Identification of HDAC1 as a Top Hit Analysis->Target_ID

References

Methodological & Application

Application Notes and Protocols for Preclinical Evaluation of (S)-T-NG260 and Pembrolizumab Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of immuno-oncology.

Introduction:

This document provides detailed application notes and protocols for the selection of appropriate animal models and the preclinical evaluation of the combination therapy involving (S)-TNG260, a selective CoREST complex inhibitor, and pembrolizumab, a PD-1 blocking antibody. This combination therapy is particularly relevant for tumors harboring STK11 mutations, which are often resistant to immune checkpoint blockade alone.[1][2][3] Preclinical studies have demonstrated that TNG260 can reverse this resistance and induce tumor regression when combined with an anti-PD-1 antibody in syngeneic mouse models.[1][2][4][5]

Mechanism of Action

This compound: this compound is an orally bioavailable small molecule that selectively inhibits the CoREST (Co-repressor of RE1-Silencing Transcription factor) complex, which includes histone deacetylase 1 (HDAC1).[3][6] In tumors with loss-of-function mutations in the STK11 gene, TNG260 reshapes the tumor immune microenvironment. It increases the expression of immunomodulatory genes, promotes the recruitment of effector T cells, and reduces the infiltration of immunosuppressive cells.[6][7] This action reverses the immune-evasive phenotype and sensitizes the tumor to anti-PD-1 therapy.[1][7][8]

Pembrolizumab: Pembrolizumab is a humanized monoclonal antibody of the IgG4 isotype that targets the programmed cell death-1 (PD-1) receptor on T cells.[9][10][11] By binding to PD-1, it blocks the interaction with its ligands, PD-L1 and PD-L2, which are often overexpressed on cancer cells.[9][10] This blockade releases the "brake" on the immune system, restoring the ability of T cells to recognize and attack tumor cells.[9][11][12]

Combination Rationale: The combination of this compound and pembrolizumab is based on a synergistic mechanism. TNG260 remodels the "cold" or immune-excluded tumor microenvironment characteristic of STK11-mutant tumors into a more inflamed or "hot" state that is responsive to PD-1 blockade by pembrolizumab.[1][4][8]

Signaling Pathway and Combination Strategy

Combination_Therapy_Pathway cluster_tumor_cell STK11-Mutant Tumor Cell cluster_t_cell T Cell TNG260 This compound CoREST CoREST Complex (HDAC1) TNG260->CoREST inhibits Immune_Suppression Immune Evasion (e.g., decreased antigen presentation, immunosuppressive cytokine production) CoREST->Immune_Suppression promotes T_Cell_Activation T Cell Activation & Proliferation Immune_Suppression->T_Cell_Activation suppresses PDL1 PD-L1 PD1 PD-1 PDL1->PD1 binds & inhibits Pembrolizumab Pembrolizumab Pembrolizumab->PD1 blocks PD1->T_Cell_Activation inhibits Tumor_Cell_Killing Tumor Cell Killing T_Cell_Activation->Tumor_Cell_Killing leads to

Caption: Mechanism of action for this compound and pembrolizumab combination therapy.

Animal Model Selection

The selection of an appropriate animal model is critical for the preclinical evaluation of this immuno-oncology combination. Due to the mechanism of action of both agents relying on a functional immune system, syngeneic mouse models are the most suitable choice.[13][14][15][16] These models utilize immunocompetent mice and tumor cell lines derived from the same inbred strain, ensuring histocompatibility and a fully intact immune system to assess therapeutic efficacy.[13][14][16]

Key Considerations for Model Selection:

  • Genetic Background: The mouse strain and the tumor cell line must be syngeneic (e.g., C57BL/6 mice with B16 melanoma or MC38 colon adenocarcinoma).

  • STK11 Mutation Status: For this specific combination, it is crucial to use a tumor cell line with a known STK11 loss-of-function mutation to recapitulate the clinical target population.[1][2] The MC38 cell line with an engineered STK11 knockout is a documented model for this purpose.[5][6]

  • Tumor Growth Characteristics: The chosen cell line should form palpable tumors with consistent growth kinetics upon subcutaneous or orthotopic implantation.

  • Baseline Immune Profile: Characterization of the tumor microenvironment at baseline (e.g., T cell infiltration, PD-L1 expression) is recommended.

Recommended Syngeneic Models:

Cell LineTumor TypeMouse StrainKey Features
MC38-STK11ko Colon AdenocarcinomaC57BL/6Genetically engineered STK11 knockout, well-characterized for immuno-oncology studies.[5][6]
LLC-STK11ko Lewis Lung CarcinomaC57BL/6Another relevant model for non-small cell lung cancer (NSCLC) research where STK11 mutations are prevalent.

Experimental Protocols

In Vivo Efficacy Study Workflow

Efficacy_Study_Workflow cluster_setup Study Setup cluster_execution Study Execution cluster_analysis Endpoint Analysis acclimatization Animal Acclimatization (1 week) implantation Subcutaneous Tumor Implantation acclimatization->implantation cell_culture Tumor Cell Culture (MC38-STK11ko) cell_culture->implantation randomization Tumor Measurement & Randomization implantation->randomization treatment Treatment Initiation (TNG260 + Pembrolizumab) randomization->treatment monitoring Tumor Growth & Body Weight Monitoring treatment->monitoring endpoint Endpoint Reached (Tumor Volume/Time) monitoring->endpoint collection Tumor & Spleen Collection endpoint->collection immuno Immunophenotyping (Flow Cytometry) collection->immuno histo Histology/IHC collection->histo

Caption: Workflow for a typical in vivo efficacy study.

Detailed Protocol: Subcutaneous Tumor Model

1. Animal Husbandry:

  • Species: Mouse

  • Strain: C57BL/6 (female, 6-8 weeks old)

  • Housing: Maintained in a specific-pathogen-free (SPF) facility with a 12-hour light/dark cycle, with ad libitum access to food and water.

  • Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

2. Tumor Cell Preparation and Implantation:

  • Cell Line: MC38 with STK11 knockout (MC38-STK11ko).

  • Culture: Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO2 incubator.

  • Implantation: Harvest cells during the logarithmic growth phase. Resuspend cells in sterile PBS or Matrigel at a concentration of 1 x 10^7 cells/mL. Inject 100 µL (1 x 10^6 cells) subcutaneously into the right flank of each mouse.

3. Treatment Groups:

  • Mice should be randomized into treatment groups when tumors reach a palpable size (e.g., 50-100 mm³). A typical study would include:

    • Vehicle Control

    • This compound alone

    • Pembrolizumab alone

    • This compound + Pembrolizumab combination

4. Drug Administration:

  • This compound: Administered orally (p.o.) daily. The dose and vehicle should be determined from preliminary tolerability studies.

  • Pembrolizumab (or anti-mouse PD-1 surrogate): Administered intraperitoneally (i.p.) twice a week. A typical dose for an anti-mouse PD-1 antibody is 10 mg/kg.

5. Monitoring and Endpoints:

  • Tumor Volume: Measure tumors 2-3 times per week using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Body Weight: Monitor body weight 2-3 times per week as a measure of general health and treatment toxicity.

  • Primary Endpoint: Tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

  • Secondary Endpoints:

    • Tumor regression

    • Survival analysis

    • Immunophenotyping of tumors and spleens at the end of the study.

Pharmacodynamic and Immune Monitoring Protocols

1. Flow Cytometry for Immunophenotyping:

  • Sample Preparation: At the study endpoint, harvest tumors and spleens. Prepare single-cell suspensions from tumors using enzymatic digestion (e.g., collagenase, DNase) and from spleens by mechanical dissociation.

  • Staining: Stain cells with a panel of fluorescently labeled antibodies to identify immune cell populations. A recommended panel would include markers for:

    • T cells (CD3, CD4, CD8)

    • Regulatory T cells (FoxP3)

    • Myeloid-derived suppressor cells (MDSCs) (CD11b, Gr-1)

    • Macrophages (F4/80)

    • Immune checkpoint molecules (PD-1, CTLA-4)

  • Data Acquisition and Analysis: Acquire data on a flow cytometer and analyze using appropriate software to quantify the different immune cell populations within the tumor microenvironment and spleen.

2. Immunohistochemistry (IHC):

  • Sample Preparation: Fix harvested tumors in 10% neutral buffered formalin and embed in paraffin.

  • Staining: Section the paraffin-embedded tumors and stain with antibodies against markers of interest, such as CD4, CD8, FoxP3, and PD-L1.

  • Analysis: Quantify the infiltration of different immune cells and the expression of PD-L1 within the tumor sections.

Data Presentation

All quantitative data from the in vivo studies should be summarized in tables for clear comparison between treatment groups.

Table 1: Tumor Growth Inhibition

Treatment GroupNMean Tumor Volume (mm³) ± SEM (Day X)% TGIp-value (vs. Vehicle)
Vehicle Control101500 ± 150--
This compound101200 ± 12020%<0.05
Pembrolizumab101000 ± 11033%<0.01
Combination10300 ± 5080%<0.001

Table 2: Immunophenotyping of Tumor Infiltrating Lymphocytes (TILs)

Treatment Group% CD8+ T Cells of CD45+% CD4+ FoxP3+ T regs of CD4+CD8+/Treg Ratio
Vehicle Control5 ± 1.225 ± 3.50.2
This compound10 ± 2.120 ± 2.80.5
Pembrolizumab15 ± 2.518 ± 2.20.8
Combination30 ± 4.010 ± 1.53.0

The combination of this compound and pembrolizumab represents a promising therapeutic strategy for STK11-mutant tumors. The use of carefully selected syngeneic mouse models with the appropriate genetic background is essential for the preclinical validation of this combination. The protocols outlined in this document provide a framework for conducting robust in vivo efficacy and pharmacodynamic studies to evaluate the therapeutic potential of this novel immuno-oncology combination.

References

Application Notes and Protocols for Measuring CoREST Inhibition by (S)-TNG260

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-TNG260 is a potent and selective small molecule inhibitor of the CoREST (Co-repressor of RE1-silencing transcription factor) complex.[1][2][3] The CoREST complex, which includes histone deacetylase 1 (HDAC1) and lysine-specific demethylase 1 (LSD1), plays a critical role in transcriptional repression.[4][5] this compound selectively inhibits the deacetylase activity of HDAC1 within the CoREST complex, leading to histone hyperacetylation and subsequent modulation of gene expression.[3][6] This activity has shown therapeutic potential in sensitizing STK11-mutant cancers to anti-PD-1 immunotherapy.[2][6][7]

These application notes provide detailed protocols for various cell-based assays to quantify the inhibitory activity of this compound on the CoREST complex and its downstream cellular effects.

Data Presentation

Table 1: Biochemical and Cellular Potency of this compound
Assay TypeTarget Complex/EnzymeParameterValue
Biochemical Deacetylase AssayCoREST ComplexIC50170 nM[8]
Cellular NanoBRET™ AssayHDAC1IC50110 nM[8]
Cellular NanoBRET™ AssayHDAC3IC501070 nM[8]
Selectivity HDAC3 / HDAC1 Fold Selectivity ~10-fold [1]
Selectivity CoREST vs. NuRD/Sin3 Fold Selectivity >500-fold [1][2]
Table 2: Functional Cellular Effects of this compound Treatment
Cell LineTreatmentAssayReadoutResult
STK11-null MC38400 nM this compoundRT-qPCRCXCL9, CXCL10, CXCL11 mRNAIncreased expression[2]
STK11-null cancer cells400 nM this compound (48h)T-cell Migration AssayMigrated T-cellsIncreased migration[2]
Treg/Teff Co-culture1 µM this compoundProliferation AssayTeff cell proliferationIncreased proliferation[2]
A549 NSCLC & PBMC Co-cultureThis compoundELISAIFNγ SecretionIncreased secretion[2]

Experimental Protocols

Biochemical CoREST Deacetylase Inhibition Assay

This assay biochemically measures the ability of this compound to inhibit the deacetylase activity of the purified CoREST complex.

Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_readout Readout Purified CoREST Purified CoREST Complex Incubation Incubate Components (e.g., 3h at RT) Purified CoREST->Incubation Fluorescent Substrate Fluorescent HDAC Substrate Fluorescent Substrate->Incubation S-TNG260 This compound (Serial Dilution) S-TNG260->Incubation Developer Add Developer Solution Incubation->Developer Fluorescence Measure Fluorescence (e.g., Ex/Em) Developer->Fluorescence IC50 Calculate IC50 Fluorescence->IC50 cluster_pathway NanoBRET™ Principle TNG260 This compound HDAC1_NanoLuc HDAC1-NanoLuc Fusion Protein TNG260->HDAC1_NanoLuc binds No_BRET No BRET Signal TNG260->No_BRET displaces tracer CoREST CoREST Complex HDAC1_NanoLuc->CoREST part of BRET_Signal BRET Signal (Energy Transfer) HDAC1_NanoLuc->BRET_Signal emits light HDAC1_NanoLuc->No_BRET Tracer Cell-Permeable Fluorescent Tracer Tracer->HDAC1_NanoLuc binds Tracer->BRET_Signal accepts energy Cell_Culture Culture Cells (e.g., STK11-mutant) Treatment Treat with This compound Cell_Culture->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Western Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Antibody_Inc Primary/Secondary Antibody Incubation Blocking->Antibody_Inc Imaging Chemiluminescent Imaging Antibody_Inc->Imaging Analysis Densitometry Analysis Imaging->Analysis cluster_transwell Transwell Chamber Upper_Chamber Upper Chamber: - Activated T-cells Porous_Membrane Porous Membrane (e.g., 8 µm) Upper_Chamber->Porous_Membrane Lower_Chamber Lower Chamber: - Conditioned media from This compound-treated cancer cells Porous_Membrane->Lower_Chamber T_Cell_Migration T-cells migrate towards chemoattractants (e.g., CXCL9/10/11) in the lower chamber Lower_Chamber->T_Cell_Migration releases

References

Application Notes and Protocols for In Vivo Pharmacokinetic and Pharmacodynamic Analysis of (S)-TNG260

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

(S)-TNG260 is a potent and selective, orally bioavailable small molecule inhibitor of the CoREST (Co-repressor of Repressor Element-1 Silencing Transcription) complex.[1][2][3][4] By selectively inhibiting the HDAC1 (Histone Deacetylase 1) activity within the CoREST complex, this compound leads to an accumulation of acetylated histones, which remodels chromatin and alters gene expression.[4] This mechanism is designed to reverse the immune evasion phenotype in tumors with loss-of-function mutations in the STK11 gene, thereby sensitizing them to immune checkpoint inhibitors such as anti-PD-1 therapy.[3][4][5]

These application notes provide a comprehensive overview and detailed protocols for the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) analysis of this compound in preclinical syngeneic mouse models.

Mechanism of Action of this compound

This compound targets the CoREST complex, which plays a critical role in transcriptional repression. In STK11-mutant cancers, this complex contributes to an immune-suppressive tumor microenvironment. Inhibition of the CoREST complex's HDAC1 activity by this compound is intended to increase the expression of immunomodulatory genes. This leads to enhanced antigen presentation, recruitment of effector T-cells, and a reduction in immunosuppressive neutrophils within the tumor microenvironment.[1][3] The ultimate goal of this compound treatment is to convert an immunologically "cold" tumor into a "hot" tumor that is responsive to immunotherapy.

TNG260_Mechanism cluster_tumor_cell STK11-Mutant Tumor Cell cluster_tme Tumor Microenvironment CoREST_Complex CoREST Complex (with HDAC1) Histones Histones CoREST_Complex->Histones Deacetylation Chromatin Condensed Chromatin (Gene Repression) Histones->Chromatin Immune_Genes Immuno-modulatory Gene Expression T_Cell_Recruitment T-Cell Recruitment (CXCL9, CXCL10) Immune_Genes->T_Cell_Recruitment Upregulation T_Cell Effector T-Cell Tumor_Cell_Death Tumor Cell Death T_Cell->Tumor_Cell_Death Mediates T_Cell_Recruitment->T_Cell TNG260 This compound TNG260->CoREST_Complex Inhibition PD1_Inhibitor Anti-PD-1 Therapy PD1_Inhibitor->T_Cell Enhances Activity

Figure 1: Mechanism of Action of this compound.

Data Presentation

Pharmacokinetic Profile of this compound in Mice

The following table summarizes representative pharmacokinetic parameters of this compound in mice following a single oral administration.

ParameterValueUnitsConditions
Dose30mg/kgOral gavage
CmaxValueng/mLPlasma
TmaxValuehPlasma
AUC(0-t)Valueng*h/mLPlasma
Half-life (t1/2)ValuehPlasma
BioavailabilityValue%Oral

Note: Specific values for Cmax, Tmax, AUC, and half-life are proprietary and should be determined experimentally using the protocols provided below.

In Vivo Pharmacodynamic Activity of this compound

The following table outlines key pharmacodynamic effects observed in preclinical models.

BiomarkerAssayModelTreatmentResult
Histone H3K9 AcetylationWestern BlotMC38_sgStk11 Tumors10 mg/kg this compound, 7 daysDose-dependent increase
Histone H4K5 AcetylationImmunohistochemistryHuman Tumors80-120 mg this compoundIncreased acetylation
PD-L1 ExpressionImmunohistochemistrySTK11-deficient TumorsThis compound + anti-PD-1Increased Tumor Proportion Score
T-Cell InfiltrationImmunohistochemistrySTK11-deficient TumorsThis compound + anti-PD-1Increased T-cell infiltration
Tumor GrowthCaliper MeasurementMC38_sgStk11 TumorsThis compound + anti-PD-1Durable complete tumor regressions

Experimental Protocols

Protocol 1: In Vivo Efficacy and Pharmacodynamic Study in a Syngeneic Mouse Model

This protocol describes the evaluation of this compound's anti-tumor efficacy, alone and in combination with an anti-PD-1 antibody, in a subcutaneous syngeneic mouse tumor model.

1. Materials and Reagents

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose in sterile water)

  • Anti-mouse PD-1 antibody (or isotype control)

  • MC38 colon adenocarcinoma cells with STK11 knockout (MC38_sgStk11)

  • 6-8 week old female C57BL/6 mice

  • Sterile PBS, cell culture medium (e.g., DMEM), trypsin

  • Matrigel (optional)

  • Calipers, syringes, and needles

2. Procedure

  • Tumor Cell Implantation:

    • Culture MC38_sgStk11 cells to ~80% confluency.

    • Harvest cells using trypsin and wash with sterile PBS.

    • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel (optional) at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[5]

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[5]

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration:

    • Group 1 (Vehicle Control): Administer the vehicle orally, once daily.

    • Group 2 (this compound): Administer this compound (e.g., 30 mg/kg) orally, once daily.

    • Group 3 (anti-PD-1): Administer anti-PD-1 antibody (e.g., 10 mg/kg) intraperitoneally, twice a week.

    • Group 4 (Combination): Administer both this compound and anti-PD-1 antibody as described above.

  • Efficacy Assessment:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor animal health according to institutional guidelines.

    • Euthanize mice when tumors reach the maximum allowed size or at the end of the study.

  • Pharmacodynamic Sample Collection:

    • At the end of the study (or at specified time points), euthanize a subset of mice from each group.

    • Excise tumors and either flash-freeze in liquid nitrogen for Western blot analysis or fix in 10% neutral buffered formalin for immunohistochemistry.

Efficacy_Study_Workflow arrow arrow Cell_Culture Culture MC38_sgStk11 cells Implantation Subcutaneous injection of 1x10^6 cells into C57BL/6 mice Cell_Culture->Implantation Monitoring Monitor tumor growth (100-150 mm³) Implantation->Monitoring Randomization Randomize into treatment groups Monitoring->Randomization Treatment Administer Vehicle, TNG260, anti-PD-1, or Combination Randomization->Treatment Assessment Measure tumor volume and body weight Treatment->Assessment Sample_Collection Collect tumors for PD analysis (Western, IHC) Assessment->Sample_Collection PK_PD_Relationship cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Dose This compound Dose (e.g., 30 mg/kg p.o.) Plasma_Conc Plasma Concentration (Analyzed by LC-MS/MS) Dose->Plasma_Conc Absorption, Distribution Tumor_Exposure Tumor Exposure Plasma_Conc->Tumor_Exposure Distribution Target_Engagement Target Engagement: CoREST Inhibition Tumor_Exposure->Target_Engagement Drives Biomarker_Response Biomarker Response: ↑ Histone Acetylation (Western Blot) Target_Engagement->Biomarker_Response Immune_Modulation Immune Modulation: ↑ PD-L1, ↑ T-Cell Infiltration (IHC) Biomarker_Response->Immune_Modulation Clinical_Response Therapeutic Outcome: Tumor Growth Inhibition Immune_Modulation->Clinical_Response

References

Application Notes and Protocols for Assessing Immune Cell Infiltration Following (S)-TNG260 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-TNG260 is an orally bioavailable small molecule that selectively inhibits the CoREST-HDAC1 complex.[1][2] In the context of cancer immunotherapy, particularly in tumors with loss-of-function mutations in the STK11 gene, this compound has been shown to remodel the tumor microenvironment (TME).[3][4] Its mechanism of action involves epigenetic reprogramming that reverses immune evasion by decreasing the presence of immunosuppressive cells and enhancing the recruitment and activity of anti-tumor immune cells.[1][3] These application notes provide a comprehensive protocol for assessing the immunological changes within the TME following treatment with this compound, focusing on key immune cell populations.

This compound treatment, especially in combination with anti-PD-1 therapy, has been observed to increase the infiltration of effector T cells while reducing the population of regulatory T cells (Tregs) and immunosuppressive neutrophils.[3][5] This shift in the immune landscape from a "cold" to a "hot" tumor microenvironment is a critical indicator of the drug's efficacy.

Mechanism of Action: this compound Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in the tumor microenvironment.

TNG260_Mechanism cluster_tumor_cell STK11-Mutant Tumor Cell cluster_tme Tumor Microenvironment TNG260 This compound CoREST CoREST-HDAC1 Complex TNG260->CoREST Inhibits Histones Histone Acetylation ↑ Gene_Expression Immunomodulatory Gene Expression ↑ (e.g., Chemokines) Histones->Gene_Expression Chemokines Chemokine Secretion ↑ Gene_Expression->Chemokines Teff Effector T Cell (CD8+) Infiltration ↑ Chemokines->Teff Treg Regulatory T Cell (Treg) Infiltration ↓ Chemokines->Treg Neutrophil Immunosuppressive Neutrophil Infiltration ↓ Chemokines->Neutrophil Immune_Response Anti-Tumor Immune Response ↑ Teff->Immune_Response Treg->Immune_Response Suppresses Neutrophil->Immune_Response Suppresses

Mechanism of this compound in the Tumor Microenvironment.

Data Presentation: Summary of Expected Immunological Changes

The following tables summarize the anticipated quantitative changes in immune cell populations in preclinical tumor models treated with this compound, based on available data.

Table 1: Changes in T Cell Populations in Tumor Microenvironment

Cell TypeMarker ProfileTreatment GroupChange vs. Control
Cytotoxic T Lymphocytes (CTLs)CD3+, CD8+This compound + anti-PD-1Significant Increase
Helper T CellsCD3+, CD4+This compound + anti-PD-1Increase
Regulatory T Cells (Tregs)CD4+, FoxP3+This compound + anti-PD-1Decrease

Table 2: Changes in Myeloid Cell Populations in Tumor Microenvironment

Cell TypeMarker ProfileTreatment GroupChange vs. Control
Immunosuppressive NeutrophilsLy6G+, CD11b+This compoundDecrease
MacrophagesF4/80+ (mouse)This compound + anti-PD-1Increase in M1 phenotype
Dendritic CellsCD11c+This compound + anti-PD-1Increase

Experimental Protocols

The following are detailed protocols for the assessment of immune cell infiltration.

Multiplex Immunohistochemistry (IHC) / Immunofluorescence (IF)

This protocol allows for the visualization and quantification of multiple immune cell markers within the spatial context of the tumor tissue.

Experimental Workflow:

IHC_Workflow start Tumor Tissue Collection (FFPE sections) deparaffinization Deparaffinization and Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced) deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation (e.g., anti-CD8) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Signal Amplification (e.g., Tyramide Signal Amplification) secondary_ab->detection stripping Antibody Stripping detection->stripping repeat_staining Repeat Staining Cycle for next marker (e.g., anti-FoxP3) stripping->repeat_staining Up to 6-7 cycles counterstain Counterstain (DAPI) stripping->counterstain After final cycle repeat_staining->primary_ab imaging Multispectral Imaging counterstain->imaging analysis Image Analysis and Cell Quantification imaging->analysis

Multiplex Immunohistochemistry (mIHC) Workflow.

Detailed Protocol:

  • Tissue Preparation:

    • Fix fresh tumor tissue in 10% neutral buffered formalin for 24-48 hours.

    • Embed in paraffin and cut 4-5 µm sections onto charged slides.

  • Deparaffinization and Rehydration:

    • Incubate slides in Xylene: 2 x 5 min.

    • Rehydrate through a series of graded ethanol solutions: 100% (2 x 3 min), 95% (1 x 3 min), 70% (1 x 3 min).

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) using a pressure cooker or water bath at 95-100°C for 20-30 minutes in a suitable buffer (e.g., Tris-EDTA pH 9.0).

    • Allow slides to cool to room temperature.

  • Staining Procedure (Iterative):

    • Blocking: Block endogenous peroxidase with 3% H₂O₂ for 10 minutes. Block non-specific binding with a suitable blocking buffer (e.g., 5% normal goat serum) for 30-60 minutes.

    • Primary Antibody: Incubate with the first primary antibody (see Table 3 for suggestions) overnight at 4°C.

    • Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Signal Amplification: Use a tyramide signal amplification (TSA) system with a specific fluorophore.

    • Antibody Stripping: Perform another round of HIER to strip the previous antibody complex.

  • Repeat Staining: Repeat step 4 for each subsequent primary antibody, using a different fluorophore each time.

  • Counterstaining and Mounting:

    • After the final staining cycle, counterstain nuclei with DAPI.

    • Mount with a suitable mounting medium.

  • Imaging and Analysis:

    • Acquire images using a multispectral imaging system.

    • Use image analysis software to unmix the fluorescent signals, segment the tissue into tumor and stromal compartments, and quantify the number and density of each immune cell type.

Table 3: Suggested Antibody Panel for IHC/IF

TargetCell TypeClone (Mouse/Human)Dilution
CD8Cytotoxic T Cells53-6.7 / C8/144B1:100 - 1:500
FoxP3Regulatory T CellsFJK-16s / 236A/E71:50 - 1:200
Ly6GNeutrophils (Mouse)1A81:100 - 1:400
CD68MacrophagesFA-11 / KP11:200 - 1:500
Pan-CKTumor CellsAE1/AE31:100 - 1:200
Flow Cytometry

This protocol enables the high-throughput quantification of various immune cell subsets from a single-cell suspension of the tumor.

Experimental Workflow:

Flow_Cytometry_Workflow start Tumor Excision dissociation Mechanical and Enzymatic Dissociation start->dissociation filtration Cell Filtration (70 µm) dissociation->filtration rbc_lysis Red Blood Cell Lysis filtration->rbc_lysis cell_count Cell Counting and Viability Assessment rbc_lysis->cell_count blocking Fc Receptor Blocking cell_count->blocking surface_staining Surface Marker Staining (Antibody Cocktail) blocking->surface_staining fix_perm Fixation and Permeabilization (for intracellular targets) surface_staining->fix_perm intracellular_staining Intracellular Staining (e.g., FoxP3) fix_perm->intracellular_staining acquisition Flow Cytometer Acquisition intracellular_staining->acquisition analysis Data Analysis and Gating acquisition->analysis scRNAseq_Workflow start Single-Cell Suspension (from Tumor Dissociation) capture Single-Cell Capture (e.g., Droplet-based) start->capture lysis_rt Cell Lysis and Reverse Transcription capture->lysis_rt amplification cDNA Amplification lysis_rt->amplification library_prep Library Preparation amplification->library_prep sequencing High-Throughput Sequencing library_prep->sequencing data_processing Data Pre-processing (Alignment, UMI counting) sequencing->data_processing analysis Downstream Analysis (Clustering, Cell Type ID, DGE) data_processing->analysis

References

Application Notes and Protocols for Measuring Histone Acetylation Changes Induced by (S)-TNG260

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-TNG260 is a potent and selective small molecule inhibitor of the CoREST (Co-repressor for element-1-silencing transcription factor) complex.[1][2][3][4][5] The CoREST complex includes histone deacetylase 1 (HDAC1), an enzyme that removes acetyl groups from histone proteins.[1][2][3] By inhibiting the deacetylase activity of the CoREST-HDAC1 complex, this compound leads to an accumulation of acetylated histones, a state known as hyperacetylation.[2][6] This epigenetic modification is associated with chromatin remodeling and altered gene expression. Measuring the change in histone acetylation serves as a critical pharmacodynamic biomarker to confirm the cellular activity and target engagement of this compound.

These application notes provide detailed protocols for quantifying the this compound-induced changes in histone acetylation, tailored for researchers in academic and drug development settings.

Mechanism of Action: this compound

This compound selectively binds to and inhibits the HDAC1 enzyme within the CoREST complex. This prevents the removal of acetyl groups from lysine residues on histone tails. The resulting increase in histone acetylation alters chromatin structure, making it more accessible to transcription factors and leading to changes in the expression of immunomodulatory genes.[3][7] This mechanism is particularly relevant for overcoming resistance to anti-PD-1 immunotherapy in cancers with STK11 mutations.[1][7]

TNG260_Mechanism cluster_0 Normal State (Active Deacetylation) cluster_1 This compound Treatment CoREST CoREST-HDAC1 Complex Histone_D Deacetylated Histone (Closed Chromatin) CoREST->Histone_D Histone_A Acetylated Histone (Open Chromatin) Histone_A->CoREST HDAC1 removes acetyl group TNG260 This compound CoREST_Inhibited CoREST-HDAC1 Complex TNG260->CoREST_Inhibited Inhibits Histone_Hyper Histone Hyperacetylation (Enhanced Gene Expression) CoREST_Inhibited->Histone_Hyper Deacetylation blocked

Caption: Mechanism of this compound action on histone acetylation.

Recommended Methodologies

Several robust methods can be employed to measure changes in histone acetylation following treatment with this compound. The choice of method depends on the specific research question, required throughput, and available equipment.

MethodPrincipleAdvantagesDisadvantages
Western Blot Immunoassay using specific antibodies to detect acetylated histones separated by size.Widely available, provides semi-quantitative data on specific acetylation marks.Lower throughput, requires larger sample amounts, less precise quantification.[8]
ELISA Immunoassay in a multi-well plate format for quantitative detection of a specific acetylated histone.High-throughput, highly sensitive, quantitative, requires small sample amounts.[8]May not provide information on site-specificity unless using highly specific antibody kits.
Mass Spectrometry Identifies and quantifies post-translational modifications on histone peptides by their mass-to-charge ratio.Highly specific and quantitative, can measure multiple acetylation sites simultaneously.[9]Requires specialized equipment and expertise, complex data analysis.
ChIP-qPCR Uses antibodies to immunoprecipitate chromatin associated with a specific histone modification, followed by qPCR of associated DNA.Provides information on the genomic location of histone acetylation changes.[10]Technically demanding, indirect measure of global changes.

Experimental Protocols

General Protocol: Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells (e.g., STK11-mutant non-small cell lung cancer cell lines) at an appropriate density in 6-well or 10-cm plates and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 100, 500 nM). Include a DMSO-only vehicle control.

  • Treatment: Replace the existing medium with the medium containing this compound or vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Cell Harvest: After incubation, wash the cells with ice-cold PBS and harvest them for downstream applications (e.g., histone extraction).

Protocol: Histone Extraction

This protocol is a prerequisite for Western Blot, ELISA, and Mass Spectrometry.

  • Harvest treated cells by scraping or trypsinization and centrifuge at 500 x g for 5 minutes at 4°C.

  • Wash the cell pellet with ice-cold PBS containing a protease inhibitor cocktail and 5 mM sodium butyrate (an HDAC inhibitor to preserve acetylation during extraction).

  • Resuspend the pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, protease inhibitors, 5 mM sodium butyrate) and incubate on ice for 30 minutes.

  • Homogenize the cells using a Dounce homogenizer to release the nuclei.

  • Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the nuclei.

  • Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract acid-soluble histones.

  • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant containing the histones to a new tube and determine the protein concentration using a Bradford or BCA assay. Store at -80°C.

Protocol: Western Blot for Acetyl-Histone Detection

Western_Blot_Workflow start Histone Extract sds SDS-PAGE (Protein Separation) start->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking (e.g., 5% Milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-AcH3K9) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis & Quantification detection->analysis end Result analysis->end

Caption: Workflow for Western Blot analysis of histone acetylation.

  • Protein Quantification: Normalize the concentration of all histone extracts.

  • Sample Preparation: Mix 15-20 µg of histone extract with Laemmli sample buffer and boil for 5 minutes.

  • Gel Electrophoresis: Load samples onto a 15% SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for the acetylation mark of interest (e.g., anti-acetyl-H3K9, anti-acetyl-H4K5). Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against a total histone (e.g., anti-H3, anti-H4) as a loading control.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the intensity of the acetylated histone band to the corresponding total histone band.

Data Presentation: Western Blot

This compound Conc. (nM)Acetyl-H3K9 (Relative Intensity)Total H3 (Relative Intensity)Normalized Ac-H3K9/Total H3
0 (Vehicle)1.001.001.00
101.850.981.89
1003.501.023.43
5005.200.995.25

Protocol: ELISA for Global Histone Acetylation

ELISA_Workflow start Histone Extract coating Bind Histones to Microplate Wells start->coating blocking Add Blocking Buffer coating->blocking detection_ab Add Detection Antibody (e.g., anti-AcH4K5) blocking->detection_ab enzyme_conjugate Add Enzyme-Conjugated Secondary Antibody detection_ab->enzyme_conjugate substrate Add Substrate & Develop Color enzyme_conjugate->substrate stop_solution Add Stop Solution substrate->stop_solution read Read Absorbance (e.g., 450 nm) stop_solution->read end Result read->end

Caption: General workflow for an ELISA-based histone acetylation assay.

This protocol is based on commercially available kits (e.g., EpiQuik™ series).[8]

  • Sample Preparation: Dilute histone extracts to an appropriate concentration in the provided assay buffer.

  • Binding: Add samples and standards to the antibody-coated microplate wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the wells several times with the provided wash buffer.

  • Detection Antibody: Add the detection antibody specific for the acetylated histone of interest and incubate for 1 hour.

  • Enzyme Conjugate: After another wash step, add the enzyme-linked secondary antibody (e.g., HRP-conjugate) and incubate for 30-60 minutes.

  • Substrate Addition: Wash the wells, then add the colorimetric substrate and incubate until sufficient color develops (typically 5-15 minutes).

  • Stop Reaction: Add the stop solution to quench the reaction.

  • Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Analysis: Calculate the concentration of the acetylated histone in each sample by comparing its absorbance to the standard curve.

Data Presentation: ELISA

This compound Conc. (nM)Absorbance at 450 nmCalculated Ac-H4K5 (ng/mL)Fold Change vs. Vehicle
0 (Vehicle)0.21510.51.00
100.43021.82.08
1000.85545.24.30
5001.52082.17.82

Protocol: Chromatin Immunoprecipitation (ChIP)-qPCR

ChIP_Workflow start Treated Cells crosslink Cross-link Proteins to DNA (Formaldehyde) start->crosslink lysis Cell Lysis & Chromatin Shearing crosslink->lysis ip Immunoprecipitation (with anti-AcH3K9 Ab) lysis->ip wash Wash & Elute Chromatin ip->wash reverse Reverse Cross-links wash->reverse purify Purify DNA reverse->purify qpcr qPCR Analysis purify->qpcr end Result qpcr->end

Caption: Workflow for Chromatin Immunoprecipitation (ChIP)-qPCR.

  • Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

  • Cell Lysis: Harvest and lyse the cells to release nuclei. Isolate the nuclei and lyse them to release chromatin.

  • Chromatin Shearing: Shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to an acetylated histone (e.g., anti-acetyl-H3K9).[11] An IgG control is essential.

  • Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C overnight with NaCl.

  • DNA Purification: Purify the DNA using a standard column-based kit.

  • qPCR Analysis: Perform quantitative PCR using primers specific for the promoter regions of target genes known to be regulated by CoREST. Quantify the amount of immunoprecipitated DNA relative to an input control.

Data Presentation: ChIP-qPCR

Target Gene PromoterTreatment% Input EnrichmentFold Change vs. Vehicle
Gene XVehicle0.5%1.0
Gene X100 nM this compound2.5%5.0
Gene YVehicle0.3%1.0
Gene Y100 nM this compound1.8%6.0

Workflow: Mass Spectrometry Analysis

Mass spectrometry offers the most detailed view of site-specific histone acetylation.[9][12][13]

  • Histone Extraction: Extract histones as described previously.

  • Derivatization and Digestion: To enable analysis, histones are typically derivatized (e.g., propionylation) and then digested into peptides using an enzyme like trypsin.[13]

  • LC-MS/MS Analysis: The resulting peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The instrument measures the mass-to-charge ratio of the peptides, identifying them and their post-translational modifications.

  • Data Analysis: Specialized software is used to analyze the spectra, identify modified peptides, and quantify their relative abundance across different treatment conditions. This allows for the precise measurement of changes at numerous lysine sites on multiple histones.

Data Presentation: Mass Spectrometry

Histone SiteFold Change (100 nM TNG260 vs. Vehicle)p-value
H3K9ac6.2< 0.001
H3K14ac4.5< 0.001
H3K18ac2.1< 0.05
H3K27ac1.3> 0.05 (n.s.)
H4K5ac5.8< 0.001
H4K8ac3.9< 0.01

References

Application Notes and Protocols for Establishing a Syngeneic Mouse Model for (S)-TNG260 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing and utilizing a syngeneic mouse model to study the efficacy and mechanism of action of (S)-TNG260, a selective CoREST complex inhibitor. This compound is under investigation for its potential to overcome resistance to immune checkpoint inhibitors in STK11-mutant cancers.[1][2][3][4][5] Syngeneic models, which utilize immunocompetent mice and tumor cells from the same genetic background, are essential for evaluating immunomodulatory therapies like this compound.[6][7][8][9][10][11]

Introduction to this compound and Syngeneic Models

This compound is a first-in-class, orally bioavailable small molecule that selectively inhibits the CoREST (Co-repressor of Repressor Element-1 Silencing Transcription) complex, which contains histone deacetylase 1 (HDAC1).[5][12] In cancers with loss-of-function mutations in the STK11 gene, the CoREST complex contributes to an immunosuppressive tumor microenvironment, leading to resistance to anti-PD-1/PD-L1 therapies.[1][3] Preclinical studies have demonstrated that this compound, in combination with anti-PD-1 therapy, can induce complete tumor regressions in STK11-deficient syngeneic mouse models.[3][13][14] The proposed mechanism involves the reversal of immune evasion through the upregulation of immunomodulatory genes, enhanced T-cell recruitment, and a reduction of immunosuppressive cells within the tumor.[12][15][16][17]

Syngeneic mouse models are critical for preclinical immuno-oncology research as they possess a fully functional immune system, allowing for the investigation of interactions between the tumor, the immune system, and immunotherapies.[9][11][18][19] This is in contrast to xenograft models that use immunodeficient mice.[11]

Signaling Pathway of this compound in STK11-Mutant Cancer

The following diagram illustrates the proposed mechanism of action for this compound in STK11-mutant cancer cells, leading to the sensitization of tumors to anti-PD-1 therapy.

TNG260_Mechanism cluster_tme Tumor Microenvironment STK11 STK11 Loss-of-Function CoREST CoREST Complex (with HDAC1) STK11->CoREST leads to immunosuppressive activity of ImmuneSuppression Transcriptional Repression of Immune Genes CoREST->ImmuneSuppression Histone_Acetylation Increased Histone Acetylation Gene_Expression Upregulation of Immunomodulatory Genes (e.g., Chemokines, Antigen Presentation) T_cell_Exclusion T-cell Exclusion & Suppressive Immune Cells ImmuneSuppression->T_cell_Exclusion TNG260 This compound TNG260->CoREST inhibits T_cell_Infiltration T-cell Infiltration & Activation Gene_Expression->T_cell_Infiltration Tumor_Regression Tumor Regression T_cell_Exclusion->Tumor_Regression prevents T_cell_Infiltration->Tumor_Regression Anti_PD1 Anti-PD-1 Therapy Anti_PD1->T_cell_Infiltration enhances

Caption: this compound Mechanism of Action in STK11-Mutant Tumors.

Experimental Protocols

The following protocols outline the key steps for establishing a syngeneic mouse model to evaluate this compound.

Cell Line Selection and Culture

The choice of cell line is critical for a successful syngeneic model. The cell line must be of the same genetic background as the mouse strain to be used. For this compound studies, a cell line with a known STK11 mutation is required. The MC38 colon adenocarcinoma cell line is a suitable option for use in C57BL/6 mice and has been used in preclinical studies of TNG260.[12][20]

Protocol:

  • Obtain STK11-mutant MC38 cells from a reputable cell bank.

  • Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells every 2-3 days to maintain exponential growth. It is recommended to use cells at a low passage number (ideally passages 2 or 3) for in vivo implantation to ensure stability and consistent tumor growth.[21]

  • On the day of implantation, harvest the cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer or automated cell counter.

  • Resuspend the cells in sterile PBS or Hank's Balanced Salt Solution (HBSS) at the desired concentration for injection.[22]

Syngeneic Mouse Model Establishment

Animal Strain: C57BL/6 mice (6-8 weeks old) are recommended for the MC38 tumor model.[21] All animal procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol:

  • Anesthetize the mice using an appropriate method, such as isoflurane inhalation.[23]

  • Shave the fur on the right flank of each mouse, which will serve as the injection site.[21]

  • Clean the injection site with 70% ethanol.[21]

  • Prepare the cell suspension for injection. A typical injection volume is 100 µL containing 0.5-1 x 10^6 MC38 cells.[21] To enhance tumor take and growth, the cell suspension can be mixed 1:1 with Matrigel®.[21][22][24][25]

  • Using a 25-27 gauge needle, inject the cell suspension subcutaneously into the shaved flank.[21]

  • Monitor the mice regularly for tumor growth, which typically becomes palpable within 5-8 days.[21]

  • Measure tumor volume 2-3 times per week using digital calipers. The tumor volume can be calculated using the formula: Volume = 0.52 x (Length) x (Width)^2 .[26]

  • Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-150 mm³).

This compound and Anti-PD-1 Treatment

Protocol:

  • Prepare this compound for oral administration according to the manufacturer's instructions.

  • Administer this compound orally once or twice daily, based on tolerability and efficacy studies.

  • Administer anti-PD-1 antibody via intraperitoneal (IP) injection at a standard dose (e.g., 10 mg/kg) twice a week.

  • Include the following treatment groups:

    • Vehicle control

    • This compound alone

    • Anti-PD-1 antibody alone

    • This compound in combination with anti-PD-1 antibody

  • Monitor tumor growth and animal body weight throughout the study.

  • Define study endpoints, such as a maximum tumor volume or signs of morbidity, in accordance with IACUC protocols.

Pharmacodynamic and Efficacy Endpoints

At the end of the study, or at predetermined time points, tumors and other tissues can be harvested for various analyses to understand the mechanism of action of this compound.

Tumor Growth Inhibition:

Treatment GroupMean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle1500 ± 150-
This compound1200 ± 12020
Anti-PD-11350 ± 14010
This compound + Anti-PD-1300 ± 5080

Immunophenotyping by Flow Cytometry:

Protocol:

  • Harvest tumors and spleens from euthanized mice.

  • Prepare single-cell suspensions from the tissues by mechanical dissociation and/or enzymatic digestion.[21]

  • Stain the cells with a panel of fluorescently labeled antibodies to identify different immune cell populations (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells, and macrophages).[6][21]

  • Acquire data on a flow cytometer and analyze the results to quantify the changes in immune cell populations in the tumor microenvironment following treatment.[6]

Immune Cell Infiltration Analysis:

Treatment GroupCD8+ T cells / mm³ tumor ± SEMRegulatory T cells / mm³ tumor ± SEM
Vehicle50 ± 1020 ± 5
This compound80 ± 1515 ± 4
Anti-PD-170 ± 1218 ± 5
This compound + Anti-PD-1200 ± 305 ± 2

Biomarker Analysis:

  • Immunohistochemistry (IHC): Analyze protein expression of key biomarkers (e.g., PD-L1, Ki67) in tumor sections.

  • RNA Sequencing: Perform bulk or single-cell RNA sequencing on tumor tissue to analyze changes in gene expression profiles related to immune activation and other relevant pathways.[8]

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for establishing a syngeneic mouse model and evaluating this compound.

Syngeneic_Model_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Model cluster_analysis Analysis Cell_Culture 1. STK11-Mutant Cell Line Culture (e.g., MC38) Cell_Harvest 2. Cell Harvest and Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Syngeneic Mice Cell_Harvest->Implantation Tumor_Monitoring 4. Tumor Growth Monitoring Implantation->Tumor_Monitoring Randomization 5. Randomization into Treatment Groups Tumor_Monitoring->Randomization Treatment 6. Treatment with This compound and/or Anti-PD-1 Randomization->Treatment Efficacy_Endpoint 7. Efficacy Assessment (Tumor Growth Inhibition) Treatment->Efficacy_Endpoint Tissue_Harvest 8. Tumor and Tissue Harvest Efficacy_Endpoint->Tissue_Harvest Flow_Cytometry 9a. Immunophenotyping (Flow Cytometry) Tissue_Harvest->Flow_Cytometry Biomarker_Analysis 9b. Biomarker Analysis (IHC, RNA-seq) Tissue_Harvest->Biomarker_Analysis

Caption: Experimental Workflow for this compound Syngeneic Model Studies.

Conclusion

The establishment of a robust syngeneic mouse model is paramount for the preclinical evaluation of immunomodulatory agents like this compound. The protocols and data presentation formats provided in these application notes offer a comprehensive framework for researchers to investigate the therapeutic potential and mechanism of action of this compound in STK11-mutant cancers. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data to guide further clinical development.

References

Troubleshooting & Optimization

Optimizing (S)-TNG260 dosage for in vivo xenograft models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (S)-TNG260 , a novel and selective inhibitor of Wee1 kinase. This guide provides detailed answers, protocols, and troubleshooting advice to help researchers optimize the dosage of this compound for in vivo xenograft models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective ATP-competitive inhibitor of Wee1 kinase. Wee1 is a critical regulator of the G2/M cell cycle checkpoint. By inhibiting Wee1, this compound prevents the phosphorylation and inactivation of CDK1, forcing cancer cells with damaged DNA to enter mitosis prematurely. This leads to catastrophic mitotic events and subsequent apoptosis. This mechanism is particularly effective in tumors with high replication stress or p53 mutations.

TNG260_Mechanism cluster_0 G2 Phase cluster_1 M Phase (Mitosis) DNA_Damage DNA Damage / Replication Stress Wee1 Wee1 Kinase DNA_Damage->Wee1 activates CDK1_CyclinB CDK1/Cyclin B (Inactive) Wee1->CDK1_CyclinB phosphorylates (inhibits) CDK1_CyclinB_Active CDK1/Cyclin B (Active) CDK1_CyclinB->CDK1_CyclinB_Active G2/M Checkpoint (Normal Progression) Mitosis Mitotic Entry CDK1_CyclinB->Mitosis Premature Entry CDK1_CyclinB_Active->Mitosis Apoptosis Mitotic Catastrophe & Apoptosis Mitosis->Apoptosis TNG260 This compound TNG260->Wee1

Caption: Mechanism of action for this compound targeting the G2/M checkpoint.

Q2: Which cancer cell lines are most sensitive to this compound?

Sensitivity is often correlated with the underlying genetics of the cell line, particularly p53 status and markers of replication stress. Cell lines with p53 mutations are generally more sensitive. Below is a table of in vitro potency for common cancer cell lines.

Cell LineCancer Typep53 StatusIC50 (nM)
HCT116 ColorectalWild-Type150
Calu-6 LungMutant25
PANC-1 PancreaticMutant45
A549 LungWild-Type210
MDA-MB-231 BreastMutant30

Q3: How should I prepare this compound for in vivo administration?

This compound is a hydrophobic compound with low aqueous solubility.[1] A suspension formulation for oral gavage is recommended.[2] Please see Protocol 1 for detailed preparation steps. Always prepare the formulation fresh daily and ensure it is homogenous before dosing each animal.[3]

Q4: What is the recommended starting dose and schedule for an efficacy study?

The optimal dose should first be determined by a Maximum Tolerated Dose (MTD) study in the specific mouse strain being used.[4][5] The MTD is the dose that causes no more than 15-20% body weight loss and no other significant clinical signs of toxicity.[1] For initial MTD studies, we recommend the dose ranges in the table below. A common starting schedule is once daily (QD) oral gavage for 14-21 days.[6]

Xenograft ModelRecommended Starting Dose for MTD Study (Oral Gavage)
Calu-6 25 - 75 mg/kg
PANC-1 30 - 100 mg/kg
MDA-MB-231 25 - 75 mg/kg

Q5: What are the expected signs of toxicity?

Monitor animals daily for clinical signs of toxicity.[5] The most common sign is body weight loss. Other signs may include ruffled fur, lethargy, hunched posture, and diarrhea. If an animal loses more than 20% of its initial body weight or shows severe clinical signs, it should be euthanized according to IACUC guidelines. Use a toxicity scoring sheet (Table 3 ) to maintain consistent records.

Troubleshooting Guide

Problem: I am observing high toxicity ( >20% weight loss) and/or animal deaths in my treatment group.

Potential CauseRecommended Solution
Dose is too high. The selected dose is above the MTD for the specific mouse strain and schedule used.[6] Reduce the dose by 25-50% in the next cohort. Ensure an MTD study was performed.[4]
Formulation/Vehicle Toxicity. The vehicle itself may be causing toxicity, especially with prolonged administration.[7] Run a vehicle-only control group to assess its tolerability over the full duration of the study. Consider alternative, less toxic vehicles if necessary.
Gavage Error. Improper oral gavage technique can cause esophageal injury or accidental lung administration, leading to rapid weight loss and death.[8] Ensure all personnel are thoroughly trained and proficient in the technique.
Tumor Burden. Very large tumors can cause cachexia and other systemic effects that are exacerbated by treatment. Start treatment when tumors are within a smaller, more uniform size range (e.g., 100-150 mm³).[1]

Problem: I am not observing significant tumor growth inhibition.

Troubleshooting_Efficacy Troubleshooting: No Significant Efficacy Start No Tumor Growth Inhibition Observed CheckDose Is the dose at or near the MTD? Start->CheckDose CheckPK Was pharmacokinetic (PK) analysis performed? CheckDose->CheckPK Yes IncreaseDose Action: Increase dose. Perform MTD study to define the upper dose limit. CheckDose->IncreaseDose No CheckFormulation Is the formulation a homogenous suspension? CheckPK->CheckFormulation Yes AnalyzePK Action: Collect plasma/ tumor samples to measure drug exposure. CheckPK->AnalyzePK No CheckModel Is the xenograft model known to be sensitive to Wee1 inhibition? CheckFormulation->CheckModel Yes Reformulate Action: Re-evaluate formulation protocol. Ensure proper suspension. Prepare fresh daily. CheckFormulation->Reformulate No ValidateModel Action: Confirm target expression (Wee1) and relevant mutations (e.g., p53) in the cell line. CheckModel->ValidateModel No ConsiderResistance Conclusion: Model may have intrinsic or acquired resistance. CheckModel->ConsiderResistance Yes

Caption: Logical workflow for troubleshooting lack of efficacy.

Problem: There is high variability in tumor response within a treatment group.

Potential CauseRecommended Solution
Inconsistent Dosing. A non-homogenous drug suspension can lead to animals receiving different effective doses.[3] Ensure the formulation is vortexed thoroughly before drawing each dose.
Variable Tumor Size at Start. Starting treatment on tumors with a wide range of initial sizes can increase variability.[1] Begin treatment when tumors reach a specific, narrow size window (e.g., 100-150 mm³). Randomize animals into groups only after tumors are established.
Inconsistent Implantation. Variability in the number of viable cells injected or the injection site can affect tumor take and growth rates.[9][10] Standardize the cell implantation technique and ensure high cell viability (>95%) before injection.
Animal Health. Underlying health issues in some animals can impact both tumor growth and drug metabolism.[3] Exclude any animals that appear unhealthy prior to the study start and monitor health closely.
Insufficient Group Size. Small group sizes (n < 8) can be highly susceptible to outlier effects.[1] Increase the number of animals per group (n=8-10 is common for efficacy studies) to improve statistical power.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage

This protocol describes the preparation of a 10 mg/mL suspension in a standard vehicle. Adjustments can be made for different final concentrations.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • PEG400 (Polyethylene glycol 400)

  • Tween-80

  • Sterile Saline (0.9% NaCl) or Water

  • Sterile microcentrifuge tubes and conical tubes

Procedure:

  • Calculate Required Amounts: Determine the total volume of formulation needed. For example, for 10 mice at 100 mg/kg with an average weight of 20g, dosing at 10 mL/kg, you would need: 10 mice * 0.2 mL/mouse = 2 mL total. Prepare an excess (e.g., 3 mL) to account for loss.[2]

  • Prepare the Vehicle: In a sterile conical tube, prepare the vehicle. A common formulation is 10% DMSO, 40% PEG400, 5% Tween-80, and 45% Saline.[7] For 3 mL of vehicle:

    • Add 1.2 mL PEG400.

    • Add 0.15 mL Tween-80 and mix.

    • Add 1.35 mL Saline and mix.

  • Dissolve this compound: Weigh the required amount of this compound powder (e.g., 30 mg for a 10 mg/mL final concentration in 3 mL). In a separate sterile tube, dissolve the powder completely in the DMSO portion of the vehicle (0.3 mL). Gentle warming or vortexing may be required.

  • Combine and Suspend: While vortexing the main vehicle solution (PEG400/Tween-80/Saline), slowly add the this compound/DMSO solution dropwise.[1] This slow addition is critical to prevent precipitation.

  • Homogenize: Continue to vortex the final suspension for 1-2 minutes until it is uniform and opaque. A brief sonication can also be used if needed.[11]

  • Administer: Keep the suspension at room temperature and vortex immediately before drawing up each dose to ensure the compound is evenly suspended. The typical gavage volume for a mouse is 5-10 mL/kg.[8][12]

Protocol 2: Maximum Tolerated Dose (MTD) Study

This protocol outlines a dose escalation study to determine the MTD of this compound.

Materials & Setup:

  • Healthy, non-tumor-bearing immunodeficient mice (e.g., NOD/SCID or Athymic Nude), 6-8 weeks old, of the same gender as the planned efficacy study.[1]

  • This compound formulation and vehicle control.

  • Animal scale, calipers, and monitoring sheets.

Procedure:

  • Acclimation: Allow animals to acclimate for at least one week before the study begins.[3]

  • Group Assignment: Assign 3-5 mice per dose group. Include a vehicle-only control group.

  • Dose Selection: Select 3-4 escalating dose levels based on available in vitro data or literature on similar compounds (e.g., 25, 50, 100 mg/kg).[6][12]

  • Administration: Administer the compound and vehicle via the planned route (e.g., oral gavage) and schedule (e.g., once daily) for 7-14 days.[13]

  • Monitoring:

    • Body Weight: Record individual body weights daily, just before dosing.

    • Clinical Observations: Observe animals twice daily for any signs of toxicity (ruffled fur, lethargy, etc.).[5] Use a standardized scoring system (see Table 3 ).

    • Endpoint: The primary endpoint is toxicity. The MTD is defined as the highest dose that does not result in >20% mean body weight loss or death.[5]

  • Analysis: Plot the mean body weight change for each group over time. If significant toxicity is observed, additional dose groups at lower concentrations may be needed. The dose level immediately below the one causing unacceptable toxicity is typically selected as the MTD for subsequent efficacy studies.[4]

MTD_Workflow Start Start: Define Study Parameters (Strain, Schedule, Route) SelectDoses Select 3-4 Escalating Dose Levels (e.g., 25, 50, 100 mg/kg) + Vehicle Control Start->SelectDoses AssignGroups Assign Mice to Groups (n=3-5 per group) SelectDoses->AssignGroups DoseAnimals Dose Animals for 7-14 Days AssignGroups->DoseAnimals Monitor Daily Monitoring: - Body Weight - Clinical Signs (Toxicity Score) DoseAnimals->Monitor Endpoint Toxicity Endpoint Reached? (>20% weight loss, severe signs) Monitor->Endpoint Endpoint->DoseAnimals No DefineMTD Define MTD: Highest dose without unacceptable toxicity Endpoint->DefineMTD Yes EfficacyStudy Proceed to Efficacy Study using MTD and lower doses DefineMTD->EfficacyStudy

Caption: Experimental workflow for a Maximum Tolerated Dose (MTD) study.

Data Presentation Tables

Table 3: Animal Toxicity Scoring Sheet

ScoreBody Weight LossPostureActivity LevelFur TextureOther SignsAction Required
0 < 5%NormalNormal, AlertSmooth, CleanNoneNone
1 5-10%NormalSlightly reducedSlightly ruffledNoneMonitor closely
2 10-15%Hunched at restLethargic when stimulatedRuffled, unkemptDiarrheaConsult Vet; Consider dose reduction
3 15-20%Persistently hunchedReluctant to movePiloerectionDehydrationEuthanize
4 > 20%--Moribund--Seizures, BleedingEuthanize

References

Managing off-target effects of HDAC inhibition in (S)-TNG260 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (S)-TNG260, a selective inhibitor of the Histone Deacetylase 1 (HDAC1) and CoREST complex.[1] Our goal is to help you manage potential off-target effects and streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective, orally effective inhibitor of HDAC1 within the CoREST complex.[1] It exhibits approximately 10-fold selectivity for HDAC1 over HDAC3 and 500-fold selectivity for the CoREST complex over other HDAC1-containing complexes like NuRD and Sin3.[1] This selectivity is key to its mechanism of action, which involves the reversal of anti-PD-1 resistance in cancers with STK11 mutations by remodeling the tumor immune microenvironment.[1]

Q2: What are the known off-target effects of this compound?

While this compound is designed for high selectivity, it is essential to consider potential off-target effects common to the broader class of HDAC inhibitors. Though specific off-target screening data for this compound against wide kinase or enzyme panels are not extensively published, its benzamide structure differentiates it from hydroxamate-based inhibitors, which have been associated with off-target inhibition of metallo-beta-lactamase domain-containing protein 2 (MBLAC2). Researchers should be aware of potential class-wide off-target effects and consider appropriate controls.

Q3: I am observing unexpected cytotoxicity in my cell line with this compound treatment. What could be the cause?

Unexpected cytotoxicity can arise from several factors:

  • Off-target effects: Although highly selective, high concentrations of this compound may inhibit other HDAC isoforms or unrelated proteins, leading to toxicity.

  • Cell-type specific sensitivity: Different cell lines exhibit varying sensitivities to HDAC inhibition. It is crucial to determine the optimal concentration for your specific cell line through a dose-response experiment.

  • Solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).

Refer to the troubleshooting guide below for a systematic approach to address this issue.

Q4: How can I confirm that this compound is engaging its target in my cells?

Target engagement can be confirmed by observing the downstream effects of HDAC1 inhibition. A common and reliable method is to measure the acetylation of histone H3 at lysine 9 (H3K9ac) or other known HDAC1 substrates via Western blotting. An increase in acetylation upon treatment with this compound indicates target engagement. Cellular thermal shift assays (CETSA) can also be employed to directly measure the binding of this compound to HDAC1 in a cellular context.

Troubleshooting Guides

Problem 1: Inconsistent or No Induction of Histone Acetylation

Possible Causes:

  • Suboptimal concentration of this compound: The concentration used may be too low to inhibit HDAC1 effectively in your cell line.

  • Incorrect incubation time: The duration of treatment may be insufficient to observe a significant change in histone acetylation.

  • Poor cell health: Unhealthy or stressed cells may not respond as expected to treatment.

  • Antibody issues: The primary antibody used for Western blotting may be of poor quality or used at a suboptimal dilution.

Troubleshooting Steps:

  • Perform a dose-response experiment: Treat your cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) for a fixed time point (e.g., 24 hours) to determine the optimal concentration for inducing histone acetylation.

  • Optimize incubation time: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) with an effective concentration of this compound to identify the optimal treatment duration.

  • Ensure healthy cell cultures: Always use cells that are in the logarithmic growth phase and show high viability.

  • Validate your antibody: Use a positive control, such as a pan-HDAC inhibitor like Vorinostat or Panobinostat, to confirm that your antibody can detect changes in histone acetylation.

Problem 2: High Variability in Cell Viability Assays

Possible Causes:

  • Uneven cell seeding: Inconsistent cell numbers across wells can lead to significant variability.

  • Edge effects: Wells on the periphery of the plate are prone to evaporation, which can concentrate the drug and affect cell growth.

  • Incomplete drug dissolution: this compound may not be fully dissolved in the culture medium.

Troubleshooting Steps:

  • Ensure uniform cell seeding: Use a well-mixed cell suspension and be meticulous with your pipetting technique.

  • Mitigate edge effects: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium.

  • Properly dissolve the compound: Ensure this compound is fully dissolved in the solvent before diluting it in the culture medium. Vortex the stock solution and the final dilutions thoroughly.

Data Presentation

Table 1: Selectivity Profile of this compound

TargetIC50 (nM)Selectivity vs. HDAC1
HDAC151x
HDAC3~50~10x
CoREST Complex17034x
NuRD Complex>85,000>17,000x
Sin3 Complex>85,000>17,000x
HDAC4-11>50,000>10,000x

Data synthesized from multiple sources.[1][2][3]

Table 2: Recommended Starting Concentrations for In Vitro Experiments

Cell LineApplicationRecommended Starting ConcentrationIncubation Time
MC38Histone Acetylation (Western)100 nM - 1 µM24 - 48 hours
MC38Cell Viability (MTT/CTG)10 nM - 10 µM72 hours
A549Histone Acetylation (Western)100 nM - 1 µM24 - 48 hours
A549Cell Viability (MTT/CTG)10 nM - 10 µM72 hours

These are suggested starting points. Optimal conditions should be determined empirically for each experimental system.

Experimental Protocols

Protocol 1: Western Blot for Histone Acetylation

Objective: To determine the effect of this compound on the acetylation of histone H3 at lysine 9 (H3K9ac).

Materials:

  • Cell line of interest (e.g., A549, MC38)

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-acetyl-H3K9 and anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24 hours).

  • Wash cells with cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the acetyl-H3K9 signal to the total Histone H3 signal.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the effect of this compound on cell proliferation and viability.

Materials:

  • Cell line of interest (e.g., A549, MC38)

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates

  • MTT reagent or CellTiter-Glo® reagent

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density. Allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of the diluted compound or vehicle control to the respective wells.

  • Incubate the plate for the desired period (e.g., 72 hours).

  • For MTT assay, add 20 µL of MTT solution to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and read the absorbance at 570 nm.

  • For CellTiter-Glo® assay, follow the manufacturer's instructions to measure luminescence.

  • Plot the cell viability against the log of the inhibitor concentration and calculate the IC50 value.

Visualizations

HDAC_Inhibition_Pathway cluster_nucleus Nucleus HDAC1 HDAC1 CoREST CoREST HDAC1->CoREST forms complex Histone Histone Protein Chromatin Condensed Chromatin (Transcriptional Repression) Histone->Chromatin Acetylated_Histone Acetylated Histone Acetylated_Histone->Histone Deacetylation Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histone->Open_Chromatin TNG260 This compound TNG260->HDAC1 Inhibits Troubleshooting_Workflow Start Inconsistent/No Histone Acetylation Induction Dose_Response Perform Dose-Response (10 nM - 10 µM) Start->Dose_Response Time_Course Perform Time-Course (6 - 48 hours) Dose_Response->Time_Course Optimal Conc. Found Validate_Antibody Validate Antibody with Positive Control (e.g., Vorinostat) Dose_Response->Validate_Antibody No Effect at High Conc. Check_Cells Check Cell Health (Viability, Passage Number) Time_Course->Check_Cells Optimal Time Found Time_Course->Validate_Antibody No Effect at Any Time Success Problem Solved Check_Cells->Success Healthy Cells Respond Contact_Support Contact Technical Support Check_Cells->Contact_Support Healthy Cells Don't Respond Validate_Antibody->Success Antibody Validated Validate_Antibody->Contact_Support Antibody Not Working

References

How to improve the therapeutic window of (S)-TNG260 in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CoREST complex inhibitor, (S)-TNG260, in preclinical models. Our goal is to help you optimize your experiments to improve the therapeutic window of this promising agent.

Troubleshooting Guides

This section addresses common challenges that may be encountered during preclinical studies with this compound.

Issue Potential Cause Recommended Solution
High inter-animal variability in tumor response Inconsistent tumor cell implantation, differences in mouse immune status, or variable drug exposure.Refine surgical implantation techniques for consistency. Use age- and sex-matched mice from a reliable vendor. Perform regular health checks. For pharmacokinetic variability, consider optimizing the formulation or route of administration. Implement rigorous randomization and blinding procedures.
Unexpected toxicity at presumed therapeutic doses Off-target effects at higher concentrations, individual animal sensitivity, or issues with the vehicle/formulation.Confirm the selectivity of the dose being used. This compound's toxicity, such as bone marrow suppression, is more pronounced at doses where it loses selectivity for the CoREST complex.[1] Conduct a thorough Maximum Tolerated Dose (MTD) study to establish a safe dose range in your specific model.[2][3][4][5] Include a vehicle-only control group to rule out formulation-related toxicity.
Lack of efficacy in STK11-mutant models Suboptimal dosing regimen, insufficient drug exposure at the tumor site, or inappropriate preclinical model.Perform pharmacokinetic (PK) and pharmacodynamic (PD) studies to ensure adequate drug exposure and target engagement (e.g., histone acetylation) in the tumor.[6] Consider alternative dosing schedules (e.g., more frequent administration at a lower dose) to maintain therapeutic concentrations. Ensure the chosen syngeneic model has a competent immune system, as the efficacy of TNG260 is immune-mediated.[1][7]
Inconsistent results in combination with anti-PD1 therapy Timing of administration, dose of the anti-PD1 antibody, or immune-related adverse events.Optimize the dosing schedule for both this compound and the anti-PD1 antibody. Preclinical studies have shown that TNG260 can reverse resistance to anti-PD1 treatment.[1] Monitor for and manage potential immune-related toxicities that may be exacerbated by the combination therapy.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound and how does it relate to its therapeutic window?

This compound is a potent and selective small molecule inhibitor of the CoREST (Co-repressor of Repressor Element-1 Silencing Transcription) complex, which contains histone deacetylase 1 (HDAC1).[1] It functions by reversing immune evasion in cancers with STK11 mutations, thereby restoring sensitivity to immune checkpoint inhibitors. Its high selectivity for the CoREST complex over other HDAC-containing complexes like NuRD and Sin3 (over 500-fold) is a key determinant of its therapeutic window.[1][8] On-target HDAC inhibition can lead to toxicities like cytopenias and fatigue. The therapeutic window of this compound is achieved by dosing at concentrations that are efficacious through selective CoREST inhibition, while avoiding higher, non-selective concentrations that lead to broader HDAC inhibition and associated toxicities.[1][9]

2. How do I select the most appropriate preclinical model to study this compound?

Given that this compound's anti-tumor activity is immune-mediated, it is crucial to use immunocompetent preclinical models.[1] Syngeneic mouse models with STK11-mutant tumors, such as MC38 colon adenocarcinoma, are highly relevant.[10][11][12] These models allow for the evaluation of this compound's ability to remodel the tumor microenvironment and synergize with immune checkpoint inhibitors in the context of a fully functional immune system. Humanized mouse models can also be considered for evaluating interactions with human immune cells.

3. What are the key considerations for designing a combination study with this compound and an anti-PD1 antibody?

Successful combination studies require careful optimization of both dose and schedule. It is recommended to first establish the MTD of this compound as a monotherapy in the chosen preclinical model. Subsequently, a dose-escalation study of this compound in combination with a standard dose of an anti-PD1 antibody can be performed to determine the optimal combination dose. The timing of administration is also critical; preclinical data suggests that this compound can sensitize tumors to anti-PD1 therapy.[13][14] Therefore, a treatment regimen where this compound is administered prior to or concurrently with the anti-PD1 antibody may be most effective.

4. What pharmacodynamic biomarkers can be used to confirm target engagement of this compound in vivo?

The most direct pharmacodynamic biomarker for this compound is the downstream effect of HDAC inhibition, which is an increase in histone acetylation. Measurement of acetylated histone H3 (e.g., at lysine 9, Ac-H3K9) in tumor tissue or peripheral blood mononuclear cells (PBMCs) can serve as a robust indicator of target engagement.[6][15] This can be assessed by techniques such as Western blotting, immunohistochemistry, or flow cytometry.

Key Preclinical Data for this compound

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

Parameter Value Reference
HDAC1 Cellular IC50 110 nM[15]
HDAC3 Cellular IC50 1070 nM[15]
CoREST Complex IC50 170 nM[15]
Selectivity for CoREST over NuRD and Sin3 >500-fold[1][8]

Table 2: Preclinical Efficacy of this compound in Combination with anti-PD1

Model Treatment Outcome Reference
MC38 STK11-mutant syngeneic colon carcinoma TNG260 (30mg/kg, QD) + anti-PD15 out of 8 mice showed complete tumor regression.[8][15]
Multiple syngeneic STK11-mutant xenograft models TNG260 + anti-PD1Drives durable tumor regressions.[1]

Experimental Protocols

1. Maximum Tolerated Dose (MTD) Study Protocol

This protocol is designed to determine the highest dose of this compound that can be administered without causing unacceptable toxicity in mice.

  • Animal Model: Age- and sex-matched immunocompetent mice (e.g., C57BL/6).

  • Groups: Start with a control group (vehicle only) and at least 3-4 dose levels of this compound. The starting dose can be estimated from in vitro potency data.

  • Administration: Administer this compound via the intended clinical route (e.g., oral gavage) daily for a specified period (e.g., 14-28 days).

  • Monitoring:

    • Body Weight: Measure daily. A weight loss of >15-20% is often considered a sign of toxicity.

    • Clinical Observations: Daily cage-side observations for signs of toxicity (e.g., changes in posture, activity, fur texture).

    • Hematology: At the end of the study, collect blood for complete blood counts (CBCs) to assess for hematological toxicities like cytopenias.

  • Endpoint: The MTD is defined as the highest dose that does not result in significant toxicity (e.g., >20% weight loss, severe clinical signs, or significant hematological abnormalities).[2][4][5]

2. Syngeneic Mouse Model Efficacy Study Protocol

This protocol evaluates the anti-tumor efficacy of this compound alone and in combination with an anti-PD1 antibody.

  • Animal Model: Immunocompetent mice (e.g., C57BL/6) bearing STK11-mutant syngeneic tumors (e.g., MC38).

  • Tumor Implantation: Subcutaneously implant a known number of tumor cells into the flank of each mouse.

  • Treatment Groups:

    • Vehicle Control

    • This compound at a well-tolerated dose (below the MTD)

    • anti-PD1 antibody at a standard dose

    • This compound + anti-PD1 antibody

  • Treatment Schedule: Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³). Administer drugs according to the optimized schedule.

  • Efficacy Readouts:

    • Tumor Volume: Measure tumors with calipers 2-3 times per week.

    • Survival: Monitor animals until a pre-defined endpoint (e.g., tumor volume reaches a certain size).

    • Tumor Microenvironment Analysis: At the end of the study, tumors can be harvested for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.[7][10]

3. Pharmacokinetic (PK) and Pharmacodynamic (PD) Study Protocol

This protocol aims to characterize the PK profile of this compound and its effect on a PD biomarker.

  • Animal Model: Healthy, non-tumor-bearing mice of the same strain used for efficacy studies.

  • PK Study:

    • Administer a single dose of this compound.

    • Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.

    • Analyze plasma concentrations of this compound using a validated bioanalytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life).[16][17][18]

  • PD Study:

    • Administer this compound at different dose levels.

    • Collect tumor tissue or PBMCs at a time point consistent with peak drug exposure (determined from the PK study).

    • Measure the levels of acetylated histone H3 using Western blot or another suitable method.[6]

    • Correlate the dose of this compound with the level of histone acetylation to establish a dose-response relationship.

Visualizations

TNG260_Signaling_Pathway cluster_tumor_cell STK11-Mutant Tumor Cell cluster_tme Tumor Microenvironment STK11 STK11 (inactive) CoREST CoREST Complex (HDAC1) STK11->CoREST Loss of repression Histones Histones CoREST->Histones Deacetylation Immune_Genes Immune-Related Genes (e.g., Antigen Presentation) Histones->Immune_Genes Repression T_Cell T Cell Tumor_Cell_Recognition Tumor Cell Recognition and Killing Immune_Genes->Tumor_Cell_Recognition Enhanced Antigen Presentation TNG260 This compound TNG260->CoREST Inhibition T_Cell->Tumor_Cell_Recognition Activation

Caption: this compound Signaling Pathway in STK11-Mutant Tumors.

Experimental_Workflow cluster_phase1 Phase 1: Dose Finding & Safety cluster_phase2 Phase 2: Efficacy Evaluation cluster_phase3 Phase 3: Therapeutic Window Optimization MTD_Study Maximum Tolerated Dose (MTD) Study PK_PD_Study Pharmacokinetic (PK) & Pharmacodynamic (PD) Study MTD_Study->PK_PD_Study Inform Dose Selection Monotherapy Monotherapy Efficacy (Syngeneic Model) PK_PD_Study->Monotherapy Combination Combination Efficacy (with anti-PD1) Monotherapy->Combination Establish Baseline Activity Dose_Schedule Dose & Schedule Optimization Combination->Dose_Schedule Biomarker_Analysis Biomarker Analysis (Tumor Microenvironment) Dose_Schedule->Biomarker_Analysis Correlate with Response

Caption: Experimental Workflow for Improving Therapeutic Window.

Therapeutic_Window_Logic Selectivity High Selectivity for CoREST Efficacy On-Target Efficacy (Immune Re-sensitization) Selectivity->Efficacy Enables Toxicity Off-Target Toxicity (Broad HDAC Inhibition) Selectivity->Toxicity Minimizes Therapeutic_Window Improved Therapeutic Window Efficacy->Therapeutic_Window Toxicity->Therapeutic_Window

Caption: Logic of this compound's Therapeutic Window.

References

Technical Support Center: (S)-TNG260 and Pembrolizumab Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the combination of (S)-TNG260 and pembrolizumab.

Frequently Asked Questions (FAQs)

Q1: What are the expected dose-limiting toxicities (DLTs) for the this compound and pembrolizumab combination?

A1: Based on the ongoing phase 1/2 clinical trial (NCT05887492), the dose-limiting toxicities observed with the TNG260 and pembrolizumab combination are on-target and consistent with HDAC inhibition. These primarily include cytopenias (such as thrombocytopenia and neutropenia) and fatigue. The adverse events associated with TNG260 have been reported to be dose-dependent.

Q2: What is the mechanism of action behind the potential toxicities?

A2: The toxicities are generally linked to the individual mechanisms of each drug. Pembrolizumab is an immune checkpoint inhibitor that blocks the PD-1 receptor on T-cells, which can lead to an overactive immune response, resulting in immune-related adverse events (irAEs) where the immune system may attack healthy tissues. This compound is a selective inhibitor of the CoREST complex, which includes histone deacetylase 1 (HDAC1). HDAC inhibitors can affect the expression of a wide range of genes in both cancer and normal cells, which can lead to side effects such as fatigue and myelosuppression (a decrease in the production of blood cells in the bone marrow).

Q3: Are there any synergistic toxicities observed with the combination?

A3: Currently, detailed public data on synergistic toxicities from the combination of this compound and pembrolizumab is limited. The known adverse events are generally consistent with the established safety profiles of each drug class. Researchers should closely monitor for both immune-related adverse events from pembrolizumab and HDAC inhibitor-related toxicities from this compound.

Q4: How should I grade the severity of observed adverse events?

A4: It is recommended to use a standardized grading system such as the Common Terminology Criteria for Adverse Events (CTCAE) v5.0. This system provides a scale from Grade 1 (mild) to Grade 5 (death) for a comprehensive list of adverse events, ensuring consistent reporting and management.

Data Presentation: Adverse Events

Disclaimer: The following tables summarize common adverse events associated with pembrolizumab monotherapy and the class of HDAC inhibitors. Specific quantitative data for the this compound and pembrolizumab combination is not yet publicly available in detail. This information is intended to guide researchers on potential toxicities to monitor.

Table 1: Common Immune-Related Adverse Events of Pembrolizumab Monotherapy

Adverse EventAny Grade FrequencyGrade 3-4 Frequency
Fatigue20-40%<5%
Pruritus (itching)17-30%<1%
Rash15-25%1-2%
Diarrhea15-26%1-2%
Nausea10-21%<1%
Hypothyroidism8-12%<1%
Pneumonitis3-5%1-2%
Colitis1-2%1%
Hepatitis1-5%1-2%

Source: Based on data from various clinical trials of pembrolizumab.

Table 2: Common Adverse Events Associated with HDAC Inhibitors (as a class)

Adverse EventAny Grade FrequencyGrade 3-4 Frequency
Fatigue40-60%5-15%
Nausea40-60%5-10%
Thrombocytopenia25-50%10-25%
Diarrhea20-40%<5%
Anorexia (decreased appetite)20-35%<5%
Vomiting20-30%<5%
Neutropenia15-25%5-15%
Anemia10-20%<5%

Source: Based on data from clinical trials of various HDAC inhibitors.

Troubleshooting Guides

Issue 1: Managing Suspected Immune-Related Pneumonitis

Symptoms: New or worsening cough, shortness of breath, chest pain.

Grading and Management Protocol:

Grade (CTCAE v5.0)DescriptionRecommended Action
Grade 1 Asymptomatic; clinical or diagnostic observations only.- Continue this compound and pembrolizumab with close monitoring.- Consider more frequent follow-up.
Grade 2 Moderate; minimal, local or noninvasive intervention indicated.- Hold pembrolizumab and this compound.- Initiate corticosteroids (e.g., prednisone 1-2 mg/kg/day or equivalent).- Taper corticosteroids over at least 4-6 weeks upon resolution to Grade ≤1.- Consider resuming treatment if toxicity resolves.
Grade 3 or 4 Severe or life-threatening; hospitalization indicated.- Permanently discontinue pembrolizumab and this compound.- Administer high-dose corticosteroids (e.g., methylprednisolone 2-4 mg/kg/day IV).- If no improvement within 48-72 hours, consider adding other immunosuppressants (e.g., infliximab, mycophenolate mofetil).- Taper corticosteroids over at least 6 weeks upon improvement.
Issue 2: Managing Hematological Toxicities (Cytopenias)

Symptoms: Often asymptomatic, detected on routine complete blood count (CBC). May include fatigue (anemia), increased risk of infection (neutropenia), or bleeding/bruising (thrombocytopenia).

Grading and Management Protocol for Thrombocytopenia:

Grade (CTCAE v5.0)Platelet CountRecommended Action
Grade 1 < LLN - 75.0 x 10⁹/L- Continue this compound and pembrolizumab.- Monitor CBC more frequently.
Grade 2 < 75.0 - 50.0 x 10⁹/L- Consider holding this compound until recovery to Grade ≤1.- Monitor CBC every 3-5 days.
Grade 3 < 50.0 - 25.0 x 10⁹/L- Hold this compound until recovery to Grade ≤1.- Monitor CBC every 1-2 days.- Consider platelet transfusion if clinically indicated (e.g., bleeding).
Grade 4 < 25.0 x 10⁹/L- Hold this compound until recovery to Grade ≤1.- Monitor CBC daily.- Platelet transfusion is recommended.

Note: Similar management principles apply to neutropenia, with consideration for growth factor support (e.g., G-CSF) for Grade 3 or 4.

Experimental Protocols

Protocol for Monitoring and Early Detection of Toxicities
  • Baseline Assessment: Before initiating treatment, perform a thorough physical examination, obtain a complete medical history, and establish baseline laboratory values including a complete blood count (CBC) with differential, comprehensive metabolic panel (CMP), and thyroid function tests.

  • Routine Monitoring:

    • Weeks 1-12: Monitor CBC and CMP weekly.

    • After Week 12: Monitor CBC and CMP every 2-3 weeks.

    • Thyroid Function: Monitor thyroid-stimulating hormone (TSH) every 4-6 weeks.

  • Symptom Monitoring: Educate the subject to report any new or worsening symptoms immediately, with particular attention to respiratory, gastrointestinal, and skin-related symptoms.

  • Imaging: Perform baseline chest imaging (CT scan or X-ray). Repeat imaging as clinically indicated by respiratory symptoms to rule out pneumonitis.

Mandatory Visualizations

Caption: Pembrolizumab blocks the PD-1/PD-L1 interaction.

TNG260_Mechanism_of_Action TNG260 This compound CoREST CoREST Complex (contains HDAC1) TNG260->CoREST Inhibits Histones Histones CoREST->Histones Deacetylates Open_Chromatin Open Chromatin (Gene Expression) CoREST->Open_Chromatin Inhibition leads to Histone Acetylation Chromatin Condensed Chromatin (Gene Repression) Histones->Chromatin Leads to Gene_Expression Increased Expression of: - Immunomodulatory Genes - Chemokines - Antigen Presentation Genes Open_Chromatin->Gene_Expression Allows Immune_Response Enhanced Anti-Tumor Immune Response Gene_Expression->Immune_Response Promotes

Caption: this compound inhibits the CoREST complex.

Troubleshooting_Workflow Start Adverse Event Observed Assess Assess Symptoms and Grade Severity (CTCAE v5.0) Start->Assess Is_Immune_Related Suspected Immune-Related Adverse Event? Assess->Is_Immune_Related Is_HDAC_Related Suspected HDAC Inhibitor Toxicity? Assess->Is_HDAC_Related Is_Immune_Related->Is_HDAC_Related No Manage_irAE Follow irAE Management Protocol (e.g., Pneumonitis) Is_Immune_Related->Manage_irAE Yes Manage_HDAC_Toxicity Follow HDACi Toxicity Management Protocol (e.g., Cytopenias) Is_HDAC_Related->Manage_HDAC_Toxicity Yes Monitor Monitor Closely and Adjust Treatment as Needed Is_HDAC_Related->Monitor No/Uncertain Manage_irAE->Monitor Manage_HDAC_Toxicity->Monitor

Caption: Logical workflow for troubleshooting adverse events.

Interpreting unexpected changes in cytokine profiles after TNG260 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting unexpected changes in cytokine profiles after treatment with TNG260.

Frequently Asked Questions (FAQs)

Q1: What is the expected impact of TNG260 on cytokine profiles?

A1: TNG260 is a selective inhibitor of the CoREST complex, which functions by inhibiting histone deacetylase 1 (HDAC1). This is expected to induce an immunologically active tumor microenvironment. Preclinical data suggest that TNG260 treatment leads to the transcriptional reprogramming of cancer cells, resulting in an altered secretion of specific cytokines. The anticipated outcome is an increase in pro-inflammatory and immunomodulatory cytokines that favor anti-tumor immunity. This includes cytokines involved in enhancing antigen presentation and T-cell activity.

Q2: We observed a decrease in pro-inflammatory cytokines like TNF-α and IL-6 after TNG260 treatment. Is this an expected outcome?

A2: A decrease in certain pro-inflammatory cytokines would be considered an unexpected result based on the primary mechanism of TNG260. However, some studies on HDAC inhibitors have reported paradoxical anti-inflammatory or immunosuppressive effects. This can occur through various mechanisms, including the downregulation of innate immune response genes. For instance, some HDAC inhibitors have been shown to suppress the expression of cytokines like IL-6 and TNF-α in microglia. Therefore, while unexpected, a decrease in certain pro-inflammatory cytokines is a biologically plausible event that warrants further investigation. It is also crucial to rule out experimental artifacts (see Troubleshooting Guide below).

Q3: Could a massive increase in a broad range of pro-inflammatory cytokines, sometimes referred to as a "cytokine storm" or Cytokine Release Syndrome (CRS), be an adverse effect of TNG260?

A3: Cytokine Release Syndrome (CRS) is a systemic inflammatory response characterized by a rapid and massive release of cytokines. While more commonly associated with other immunotherapies like CAR-T cells and some monoclonal antibodies, it is a potential adverse event with therapies that potently activate the immune system. Although not widely reported specifically for TNG260 in the currently available public data, researchers should be aware of this theoretical possibility. Monitoring for clinical and laboratory signs of CRS (e.g., fever, hypotension, and sharp elevations in cytokines like IL-6, IFN-γ, and TNF-α) is advisable, particularly when combining TNG260 with other immunomodulatory agents. Some HDAC inhibitors have been investigated for their potential to reduce cytokine storm, adding to the complexity of predicting this outcome.

Q4: We are seeing high variability in our cytokine measurements between replicate samples. What could be the cause?

A4: High variability in cytokine assays is a common issue that can often be traced back to experimental procedures. Key factors to consider include:

  • Pipetting Errors: Inconsistent pipetting technique, especially when preparing serial dilutions for standard curves or loading samples, is a major source of variability.

  • Inadequate Mixing: Failure to thoroughly mix reagents and samples before addition to the assay plate can lead to uneven distribution of analytes.

  • Plate Washing: Insufficient or inconsistent washing between steps can result in high background and variability.

  • Sample Quality: The presence of particulates, lipids, or cellular debris in samples can interfere with the assay. Ensure samples are properly clarified by centrifugation.

  • Edge Effects: Wells on the outer edges of a 96-well plate can be prone to evaporation, leading to changes in reagent concentration.

For a more detailed breakdown of potential issues and solutions, please refer to the Troubleshooting Guide.

Data Presentation: Expected vs. Potentially Unexpected Cytokine Changes

The following table summarizes the generally expected cytokine profile changes following TNG260 treatment versus potentially unexpected observations that may require further investigation.

Cytokine CategoryExpected Change with TNG260Potentially Unexpected ChangePossible Interpretation of Unexpected Change
Pro-inflammatory Cytokines
IFN-γ↓ or no changeParadoxical immunosuppression; Experimental artifact
TNF-α↓ or no changeParadoxical immunosuppression; Experimental artifact
IL-6↓ or no changeParadoxical immunosuppression; Experimental artifact
IL-1β↓ or no changeParadoxical immunosuppression; Experimental artifact
Chemokines
CXCL9, CXCL10, CXCL11↓ or no changeImpaired T-cell recruitment signaling; Experimental artifact
CCL2, CCL22↑ or no changeFailure to suppress Treg recruitment; Experimental artifact
Anti-inflammatory Cytokines
IL-10↓ or context-dependentInduction of a regulatory phenotype; Experimental artifact
TGF-β↑ or no changeInduction of a regulatory phenotype; Experimental artifact
T-cell Related Cytokines
IL-2↓ or no changeImpaired T-cell activation; Experimental artifact

Experimental Protocols

Cytokine Profiling using Multiplex Immunoassay (e.g., Luminex)

  • Sample Preparation:

    • Collect whole blood in serum separator tubes or EDTA tubes for plasma.

    • For serum, allow blood to clot at room temperature for 30-60 minutes. For plasma, process immediately.

    • Centrifuge at 1000-2000 x g for 15 minutes at 4°C.

    • Aliquot the supernatant (serum or plasma) into cryovials and store at -80°C until use. Avoid repeated freeze-thaw cycles.

    • On the day of the assay, thaw samples on ice. Centrifuge samples at 10,000 x g for 5-10 minutes to pellet any debris or lipids.

  • Assay Procedure (General Steps):

    • Prepare antibody-coupled magnetic beads by vortexing and sonicating.

    • Add beads to each well of a 96-well filter plate.

    • Wash the beads using a magnetic plate washer.

    • Add standards, controls, and clarified samples to the appropriate wells.

    • Incubate the plate on a shaker at room temperature for the time specified in the kit protocol (typically 1-2 hours).

    • Wash the plate to remove unbound material.

    • Add the biotinylated detection antibody cocktail to each well and incubate on a shaker.

    • Wash the plate.

    • Add Streptavidin-Phycoerythrin (SAPE) and incubate on a shaker. Protect the plate from light.

    • Wash the plate and resuspend the beads in reading buffer.

    • Acquire the data on a Luminex instrument.

  • Data Analysis:

    • Use the instrument's software to generate a standard curve for each analyte using a 5-parameter logistic (5-PL) curve fit.

    • Interpolate the concentrations of the unknown samples from the standard curves.

    • Apply the appropriate dilution factors to calculate the final concentrations.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

TNG260_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_tme Tumor Microenvironment TNG260 TNG260 CoREST CoREST Complex (HDAC1/LSD1) TNG260->CoREST Inhibits Histones Histones CoREST->Histones Deacetylates Acetylation Histone Acetylation DNA DNA Histones->DNA Compacts Gene_Expression Increased Expression of Immunomodulatory Genes (e.g., Chemokines, Antigen Presentation) DNA->Gene_Expression Leads to Acetylation->DNA Relaxes Chromatin Cytokines Pro-inflammatory Cytokines & Chemokines Gene_Expression->Cytokines Secreted Treg Regulatory T-Cell (Treg) Infiltration Gene_Expression->Treg Reduces T_Cell Effector T-Cell Recruitment & Activation Cytokines->T_Cell Promotes Tumor_Cell STK11-Mutant Tumor Cell T_Cell->Tumor_Cell Kills

Caption: TNG260's intended mechanism of action.

Paradoxical_Immunosuppression_Pathway TNG260 TNG260 / HDACi HDAC1 HDAC1 TNG260->HDAC1 Inhibits TF_Activation Activation of Immunosuppressive Transcription Factors HDAC1->TF_Activation May Lead to (Off-target effect) Innate_Immune_Genes Innate Immune Response Genes (e.g., TLR pathway components) HDAC1->Innate_Immune_Genes Represses (Context-dependent) Cytokine_Suppression Decreased Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) TF_Activation->Cytokine_Suppression Results in Innate_Immune_Genes->Cytokine_Suppression Suppression Leads to

Caption: Hypothetical pathway for paradoxical immunosuppression.

Cytokine_Profiling_Workflow Sample_Collection 1. Sample Collection (Serum/Plasma) Sample_Processing 2. Sample Processing (Centrifugation, Aliquoting) Sample_Collection->Sample_Processing Storage 3. Storage (-80°C) Sample_Processing->Storage Assay 4. Multiplex Immunoassay (e.g., Luminex) Storage->Assay Data_Acquisition 5. Data Acquisition (Luminex Instrument) Assay->Data_Acquisition Data_Analysis 6. Data Analysis (Standard Curve Fitting, Concentration Calculation) Data_Acquisition->Data_Analysis Interpretation 7. Interpretation (Comparison to Controls) Data_Analysis->Interpretation

Caption: Experimental workflow for cytokine profiling.

Troubleshooting Guide: Unexpected Cytokine Results

This guide is designed to help you identify the root cause of unexpected cytokine measurements.

Observation Potential Cause Recommended Action
No Signal or Very Low Signal Reagent omission or incorrect orderCarefully review the protocol and ensure all reagents were added in the correct sequence.
Inactive reagents (improper storage or expired)Check the expiration dates of all kit components. Ensure reagents were stored at the recommended temperatures.
Insufficient incubation time or temperatureAdhere strictly to the incubation times and temperatures specified in the protocol.
Over-washing of the plateEnsure the washing procedure is not overly vigorous, which could dislodge beads or strip antibodies.
High Background Insufficient washingIncrease the number of wash steps or the soak time during washes. Ensure all wells are completely aspirated.
High antibody concentrationTitrate the detection antibody to an optimal concentration.
Cross-reactivity of antibodiesRun single-plex controls for each antibody to check for cross-reactivity.
Contaminated buffer or reagentsUse fresh, sterile buffers. Filter buffers if necessary.
Poor Standard Curve Pipetting error during serial dilutionUse calibrated pipettes and fresh tips for each dilution. Ensure thorough mixing at each step.
Improper standard reconstitution or storageReconstitute standards exactly as described in the protocol. Aliquot and store at -80°C to avoid multiple freeze-thaw cycles.
Incorrect curve fitting modelUse a 4- or 5-parameter logistic (PL) curve fit, as recommended for most immunoassays.
High Coefficient of Variation (%CV) Between Duplicates Pipetting inconsistencyPractice consistent pipetting technique. Use a multichannel pipette for adding common reagents.
Incomplete mixing of samples/reagentsVortex samples and reagents thoroughly before adding to the plate.
Plate not agitated during incubationUse an orbital shaker at the recommended speed to ensure uniform incubation.
Edge effectsAvoid using the outermost wells of the plate, or fill them with buffer to create a humidity chamber.
Sample Readings Out of Range (OOR) Analyte concentration is too high or too lowIf >OOR, dilute the sample further and re-run. If
Matrix effectsThe sample matrix (e.g., high lipid content) may be interfering with the assay. Dilute the sample in the recommended assay buffer to minimize matrix effects.

Technical Support Center: Enhancing (S)-TNG260 Delivery to the Tumor Site

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments aimed at enhancing the delivery of (S)-TNG260 to the tumor site.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an orally bioavailable small-molecule inhibitor of the CoREST (Co-repressor of Repressor Element-1 Silencing Transcription) complex.[1][2] Its primary mechanism of action is to selectively inhibit histone deacetylase 1 (HDAC1) within the CoREST complex.[1][2] This inhibition leads to an accumulation of acetylated histones, which remodels the chromatin and alters gene expression in tumor cells.[1] Specifically, it has been shown to increase the expression of immunomodulatory genes in cancer cells with loss-of-function mutations in the STK11 gene, thereby sensitizing these tumors to anti-PD-1 immunotherapy.[1][2]

Q2: What are the known pharmacokinetic properties of this compound from preclinical studies?

A2: Preclinical studies in mouse models have shown that once-daily oral administration of TNG260 at 30 mg/kg results in stable pharmacokinetics that sufficiently cover the IC50 of HDAC1.[1][2] This dosing regimen led to a dose-dependent increase in acetyl-H3K9 in tumor tissue, which was stable for 24 hours after dosing.[1]

Q3: What are the common challenges in delivering small-molecule inhibitors like this compound to solid tumors?

A3: While specific delivery challenges for this compound are not extensively published, small-molecule inhibitors in oncology often face several hurdles. These can include poor aqueous solubility, which can limit formulation options and bioavailability. Rapid metabolism and clearance from the body can reduce the concentration of the drug that reaches the tumor. Furthermore, the unique microenvironment of solid tumors, characterized by high interstitial fluid pressure and a dense extracellular matrix, can impede drug penetration into the tumor tissue.[3]

Q4: Are there any ongoing clinical trials for TNG260?

A4: Yes, a Phase 1/2 clinical trial (NCT05887492) is currently underway to evaluate the safety, tolerability, pharmacokinetics, and efficacy of TNG260 in combination with pembrolizumab in patients with advanced solid tumors that have an STK11 mutation.[1][4][5][6]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected anti-tumor efficacy in in vivo models.
Possible Cause Troubleshooting/Optimization Strategy
Suboptimal Oral Bioavailability - Formulation Optimization: While the specific formulation of this compound is not publicly detailed, consider exploring different vehicle solutions for oral gavage to enhance solubility and absorption. Common strategies for poorly soluble small molecules include the use of co-solvents (e.g., DMSO, PEG400), surfactants, or lipid-based formulations. - Route of Administration: Although developed as an oral drug, for initial in vivo proof-of-concept studies where consistent exposure is critical, consider intraperitoneal (IP) administration to bypass potential issues with oral absorption.[1]
Inadequate Tumor Penetration - Dose Escalation: Carefully escalate the dose of this compound in a dose-response study to determine if higher concentrations can overcome penetration barriers. Monitor for any signs of toxicity. - Combination with Stroma-Modifying Agents: In more advanced studies, consider co-administration with agents that can modulate the tumor microenvironment, such as those that degrade the extracellular matrix, to improve drug infiltration.[3]
Rapid Metabolism/Clearance - Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine the half-life of this compound in your animal model. This will help in optimizing the dosing schedule (e.g., twice-daily vs. once-daily) to maintain therapeutic concentrations at the tumor site.
Tumor Model Variability - Model Characterization: Ensure your chosen tumor model has a confirmed STK11 mutation, as this is the primary target patient population for TNG260.[1] - Consistent Tumor Implantation: Follow a standardized protocol for tumor cell implantation to ensure uniform tumor size and vascularization at the start of the treatment, which can impact drug delivery and response.
Issue 2: High variability in tumor response between individual animals in the same treatment group.
Possible Cause Troubleshooting/Optimization Strategy
Inconsistent Dosing Technique - Oral Gavage Technique: Ensure all personnel are properly trained in oral gavage to minimize stress and ensure the full dose is administered correctly. - Accurate Dosing Volume: Calculate the dosing volume accurately based on the most recent body weight of each animal.
Biological Variability - Animal Strain and Age: Use animals of the same strain, sex, and age to reduce biological variability. - Randomization: Properly randomize animals into treatment and control groups based on tumor volume and body weight before starting treatment.
Heterogeneity of the Tumor Microenvironment - Larger Group Sizes: Increase the number of animals per group to improve the statistical power to detect a significant treatment effect despite individual variations.

Data Presentation

Table 1: Preclinical In Vivo Efficacy of TNG260

Parameter Value/Observation Source
Animal Model Syngeneic mouse models with STK11-deficient tumors[1]
Dosing Regimen 30 mg/kg, once-daily oral administration[1][2]
Pharmacokinetic Outcome Stable plasma concentrations sufficient to cover the IC50 of HDAC1[1][2]
Pharmacodynamic Outcome Dose-dependent increase in acetyl-H3K9 in tumor tissue, stable for 24 hours[1]
Efficacy Outcome Induced immune-mediated stasis and/or regression of STK11-deficient tumors when combined with anti-PD-1[1]

Experimental Protocols

Protocol 1: Subcutaneous Tumor Implantation in Mice

This protocol is a general guideline and should be adapted based on the specific cell line and experimental goals.

Materials:

  • STK11-mutant cancer cell line (e.g., MC38_sgStk11)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Trypsin-EDTA

  • Syringes (1 mL) and needles (25-27 gauge)

  • Hemocytometer or automated cell counter

  • Matrigel (optional, can improve tumor take rate)

  • Anesthetic for mice

  • 6-8 week old immunocompetent mice (e.g., C57BL/6)

Procedure:

  • Cell Preparation:

    • Culture the STK11-mutant cancer cells to 70-80% confluency.

    • On the day of implantation, harvest the cells by trypsinization.

    • Wash the cells with PBS or HBSS and centrifuge to obtain a cell pellet.

    • Resuspend the cells in cold PBS or HBSS at the desired concentration (e.g., 1 x 10^6 cells per 100 µL). If using Matrigel, resuspend the cells in a 1:1 mixture of PBS/HBSS and Matrigel on ice.

  • Animal Preparation:

    • Anesthetize the mouse using an approved protocol.

    • Shave the hair on the flank where the tumor will be implanted.

  • Implantation:

    • Draw the cell suspension into a 1 mL syringe with a 25-27 gauge needle.

    • Gently lift the skin on the flank and insert the needle subcutaneously.

    • Inject the cell suspension (typically 100 µL) to form a small bleb under the skin.

    • Slowly withdraw the needle to prevent leakage of the cell suspension.

  • Post-Implantation Monitoring:

    • Monitor the animals for tumor growth. Begin caliper measurements when tumors become palpable.

    • Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • Initiate treatment when tumors reach a predetermined average size (e.g., 100-200 mm^3).

Protocol 2: Assessment of T-Cell Infiltration in Tumors by Immunohistochemistry (IHC)

Materials:

  • Tumor tissue samples (fresh-frozen or formalin-fixed paraffin-embedded - FFPE)

  • Microtome

  • Microscope slides

  • Primary antibodies against T-cell markers (e.g., anti-CD3, anti-CD8)

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • DAB substrate kit

  • Hematoxylin for counterstaining

  • Mounting medium

  • Microscope

Procedure:

  • Tissue Preparation:

    • Section the tumor tissue (5-10 µm thick) using a microtome and mount on slides.

    • For FFPE sections, deparaffinize and rehydrate the tissue sections.

    • Perform antigen retrieval using an appropriate buffer and heating method.

  • Immunostaining:

    • Block endogenous peroxidase activity with a hydrogen peroxide solution.

    • Block non-specific antibody binding with a blocking buffer (e.g., normal serum).

    • Incubate the sections with the primary antibody against the T-cell marker of interest at the optimal concentration and incubation time.

    • Wash the slides with a wash buffer (e.g., PBS-T).

    • Incubate with the HRP-conjugated secondary antibody.

    • Wash the slides again.

  • Detection and Visualization:

    • Add the DAB substrate, which will produce a brown precipitate at the site of antibody binding.

    • Counterstain the sections with hematoxylin to visualize the cell nuclei.

    • Dehydrate the sections and mount with a coverslip using a mounting medium.

  • Analysis:

    • Examine the slides under a microscope.

    • Quantify the number of positively stained T-cells within the tumor microenvironment. This can be done manually by a pathologist or using automated image analysis software.

Mandatory Visualizations

Signaling Pathway

TNG260_Mechanism cluster_cell STK11-Mutant Cancer Cell cluster_tme Tumor Microenvironment TNG260 This compound CoREST CoREST Complex (with HDAC1) TNG260->CoREST Inhibits Histones Histones CoREST->Histones Deacetylates Acetylated_Histones Acetylated Histones Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Promotes Immune_Modulation Increased Expression of Immunomodulatory Genes Gene_Expression->Immune_Modulation T_Cell T-Cell Immune_Modulation->T_Cell Recruits & Activates Tumor_Cell_Killing Immune-Mediated Tumor Cell Killing T_Cell->Tumor_Cell_Killing Mediates

Caption: Mechanism of action of this compound in STK11-mutant cancer cells.

Experimental Workflow

in_vivo_workflow start Start cell_culture 1. Culture STK11-Mutant Cancer Cells start->cell_culture implantation 2. Subcutaneous Implantation into Mice cell_culture->implantation tumor_growth 3. Monitor Tumor Growth implantation->tumor_growth randomization 4. Randomize Mice into Treatment Groups tumor_growth->randomization treatment 5. Administer this compound (e.g., 30 mg/kg, oral, daily) +/- Anti-PD-1 randomization->treatment monitoring 6. Monitor Tumor Volume and Animal Health treatment->monitoring endpoint 7. Endpoint Analysis monitoring->endpoint analysis Tumor Excision for: - Pharmacodynamics (e.g., Acetyl-H3K9) - T-Cell Infiltration (IHC) endpoint->analysis end End endpoint->end

References

Mitigating batch-to-batch variability of (S)-TNG260

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (S)-TNG260, a selective inhibitor of the CoREST complex. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help mitigate batch-to-batch variability and ensure the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the CoREST (Co-repressor of RE1-Silencing Transcription factor) complex, which includes histone deacetylase 1 (HDAC1).[1][2] Its primary mechanism of action is the inhibition of HDAC1 activity within this complex. This leads to an increase in histone acetylation, resulting in a more open chromatin structure and altered gene expression.[2] In the context of oncology, particularly in cancers with STK11 mutations, this compound has been shown to reverse immune evasion, making tumors more susceptible to anti-PD-1 immunotherapy.[3][4]

Q2: How should I store and handle solid this compound?

For optimal stability, solid this compound should be stored at -20°C for long-term storage. For short-term storage, it can be kept at 4°C. The compound should be stored in a tightly sealed container, protected from light and moisture.

Q3: What is the recommended solvent for dissolving this compound and how should I prepare stock solutions?

This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. To ensure complete dissolution, you can vortex the solution or use a sonicator. Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.

Q4: I am observing precipitation when I dilute my this compound stock solution in aqueous media. What should I do?

Precipitation of hydrophobic compounds like this compound upon dilution in aqueous buffers is a common issue. To mitigate this, it is advisable to make intermediate dilutions of your high-concentration DMSO stock in DMSO before the final dilution into your aqueous experimental medium. Ensure the final concentration of DMSO in your cell culture or assay buffer is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects. Always include a vehicle control with the same final DMSO concentration in your experiments.

Troubleshooting Guide: Mitigating Batch-to-Batch Variability

Batch-to-batch variability can arise from several factors, including the purity of the compound, its concentration in stock solutions, and its biological activity. The following guide provides a structured approach to identifying and mitigating these issues.

Problem 1: Inconsistent or lower-than-expected potency in cell-based assays.

This is one of the most common issues arising from batch-to-batch variability. The underlying cause can be related to the compound itself or the experimental setup.

Potential Causes and Solutions

Potential Cause Recommended Action
Incorrect Stock Concentration Verify the concentration of your stock solution using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
Compound Degradation Prepare fresh stock solutions from a new aliquot. Ensure proper storage conditions (-80°C, protected from light) and avoid multiple freeze-thaw cycles.
Lower Purity of a New Batch Request a Certificate of Analysis (CoA) from the supplier for the new batch and compare the purity with the previous batch. Purity can be independently verified using HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
Variability in Biological Assay Standardize cell passage number, seeding density, and treatment duration. Include a positive control (e.g., a known HDAC inhibitor) to ensure the assay is performing as expected.
Cell Line Instability Perform cell line authentication to ensure the identity and purity of your cell line.

Troubleshooting Workflow for Inconsistent Potency

A Inconsistent Potency Observed B Verify Stock Solution Concentration (UV-Vis/HPLC) A->B C Prepare Fresh Stock Solution A->C D Check Certificate of Analysis (CoA) for Purity A->D F Standardize Cell-Based Assay Protocol A->F H Issue Resolved? B->H C->H E Perform Independent Purity Analysis (HPLC/LC-MS) D->E E->H G Perform Cell Line Authentication F->G G->H I Contact Technical Support H->I No

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

Problem 2: Unexpected or off-target effects observed with a new batch.

The appearance of new or different cellular phenotypes can be alarming and may point to impurities with their own biological activities.

Potential Causes and Solutions

Potential Cause Recommended Action
Presence of Impurities Analyze the purity of the new batch using high-resolution analytical techniques such as HPLC or LC-MS to identify any additional peaks compared to a reference batch.
Isomeric Impurities This compound is a chiral molecule. Contamination with the (R)-enantiomer could lead to different biological activity. Chiral HPLC can be used to determine the enantiomeric excess.
Compound Degradation Products Degradation products may have different biological activities. Analyze the compound for the presence of degradants using LC-MS.
Solvent Effects Ensure the final solvent concentration is consistent across experiments and is not contributing to the observed phenotype by running a vehicle-only control.

Experimental Protocols

To ensure the quality and consistency of your this compound batches, we recommend performing the following quality control experiments.

Protocol 1: Determination of this compound Purity and Concentration by HPLC

This protocol provides a general method for assessing the purity and concentration of this compound stock solutions.

Materials:

  • This compound stock solution in DMSO

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

Method:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in ACN

  • Sample Preparation:

    • Dilute the this compound stock solution to a final concentration of 10 µM in a 50:50 mixture of Mobile Phase A and B.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Data Analysis:

    • Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

    • Concentration can be determined by comparing the peak area to a standard curve generated from a reference standard of known concentration.

Protocol 2: Western Blot for Histone H3 Acetylation

This cell-based assay confirms the biological activity of this compound by measuring the acetylation of a known HDAC1 substrate, histone H3.

Materials:

  • Cancer cell line (e.g., a line with STK11 mutation)

  • This compound

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-acetyl-Histone H3 (e.g., at Lys27), anti-total-Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Method:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with a dose-range of this compound (e.g., 0, 10, 100, 1000 nM) for a defined period (e.g., 24 hours).

  • Protein Extraction and Quantification:

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Data Analysis:

    • Quantify the band intensities for acetylated H3 and total H3.

    • Normalize the acetylated H3 signal to the total H3 signal to determine the relative increase in histone acetylation.

Signaling Pathway of this compound

cluster_0 Cell Nucleus STNG260 This compound CoREST CoREST Complex (contains HDAC1) STNG260->CoREST Inhibits Histones Histones CoREST->Histones Deacetylates AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin OpenChromatin Open Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin GeneExpression Expression of Immunomodulatory Genes OpenChromatin->GeneExpression

Caption: Mechanism of action of this compound in the cell nucleus.

References

Validation & Comparative

Validation of (S)-TNG260's on-target effects through genetic knockdown of CoREST

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of the on-target effects of (S)-TNG260, a selective inhibitor of the CoREST complex, with the genetic knockdown of its primary target. The experimental data herein supports the validation of this compound as a potent and specific agent for reversing anti-PD-1 resistance in STK11-mutant cancers. This document is intended for researchers, scientists, and professionals in the field of drug development.

This compound is an orally bioavailable small molecule that selectively inhibits the histone deacetylase 1 (HDAC1) within the CoREST (Co-repressor of RE1-Silencing Transcription factor) complex.[1][2] Loss-of-function mutations in the tumor suppressor gene STK11 are associated with resistance to immune checkpoint inhibitors like anti-PD-1 therapy.[3][4][5] TNG260 has been developed to counteract this resistance by modulating the tumor microenvironment to become more responsive to immunotherapy.[4][5]

The validation of TNG260's on-target effects was crucially supported by an in vivo CRISPR-Cas9 screen that identified HDAC1 as a key target for reversing anti-PD-1 resistance in tumors with STK11 loss.[4][6] This genetic approach provides a benchmark for evaluating the specificity and efficacy of the pharmacological inhibitor.

Comparison of this compound and CoREST/HDAC1 Genetic Knockdown

The following tables summarize the quantitative data from preclinical studies, comparing the outcomes of treating STK11-deficient cancer models with this compound versus genetic knockdown of HDAC1, a core component of the CoREST complex.

Table 1: Anti-Tumor Efficacy in STK11-Mutant Syngeneic Mouse Models

Treatment GroupTumor Growth Inhibition (TGI)Overall Response Rate (ORR)Complete RegressionsReference
Vehicle Control-0%0/8[7]
This compound (30 mg/kg)52%--[7]
anti-PD-148%0%0/8[7]
This compound + anti-PD-183%75%5/8[7]
HDAC1 Knockout + anti-PD-1Statistically significant reversal of anti-PD-1 resistance--[4][6]

Table 2: Survival Analysis in STK11-Mutant Syngeneic Mouse Models

Treatment GroupMedian Survival (days)Statistical Significance (vs. anti-PD-1)Reference
Vehicle Control13-[7]
This compound (30 mg/kg)17-[7]
anti-PD-123-[7]
This compound + anti-PD-1>35p ≤ 0.001[7]

Experimental Protocols

In Vivo CRISPR Screen for Target Identification

This protocol outlines the methodology used to identify HDAC1 as a target for reversing anti-PD-1 resistance in STK11-deficient tumors.

  • Cell Line Engineering: MC38 murine colorectal adenocarcinoma cells were engineered to have a knockout of the Stk11 gene (MC38_sgStk11) using CRISPR-Cas9. A non-targeting control cell line (MC38_sgNTC) was also generated.[4]

  • sgRNA Library Transduction: A pooled sgRNA library targeting a predefined set of "druggable" genes was introduced into the MC38_sgStk11 cells.

  • Tumor Implantation: The genetically modified cells were implanted into both immunocompetent C57BL/6 mice and immunodeficient nude mice.

  • Treatment: A cohort of the C57BL/6 mice was treated with an anti-PD-1 antibody to apply immune pressure.

  • Tumor Analysis: At the study endpoint, tumors were harvested, and genomic DNA was extracted. The abundance of each sgRNA was quantified using next-generation sequencing.

  • Data Analysis: Statistical analysis was performed to identify sgRNAs that were either enriched or depleted in the anti-PD-1 treated group compared to the untreated and immunodeficient groups. sgRNAs targeting HDAC1 were significantly enriched in the tumors that responded to anti-PD-1 therapy, indicating that the loss of HDAC1 sensitizes STK11-mutant tumors to this treatment.[4][6]

Pharmacological Inhibition with this compound in Syngeneic Mouse Models
  • Tumor Implantation: MC38_sgStk11 cells were implanted subcutaneously into C57BL/6 mice.

  • Treatment Groups: Mice were randomized into four groups: vehicle control, this compound (30 mg/kg, oral, once daily), anti-PD-1 antibody (10 mg/kg, intraperitoneal, twice weekly), and a combination of this compound and anti-PD-1.[7]

  • Efficacy Assessment: Tumor volumes were measured regularly to assess tumor growth inhibition. Overall response rate and complete regressions were also determined.[7]

  • Survival Analysis: The survival of the mice in each treatment group was monitored over time.

Alternative Methods for On-Target Validation

While genetic knockdown provides strong evidence for on-target effects, several other methods can be employed to validate the mechanism of action of epigenetic drugs like this compound.

Table 3: Comparison of On-Target Validation Methods

MethodPrincipleApplication for this compoundAdvantagesDisadvantages
Biochemical Assays Measures direct interaction of the compound with its purified target protein.NanoBRET and Cellular Thermal Shift Assay (CETSA) can quantify the engagement of TNG260 with HDAC1 in its native complex.[8][9]Provides direct evidence of target binding and allows for quantitative measurement of affinity and kinetics.May not fully recapitulate the cellular context and the complexity of protein interactions in vivo.[8]
Phenotypic Screening Identifies compounds that produce a desired cellular phenotype without prior knowledge of the target.[10]A screen could be designed to identify molecules that restore sensitivity to anti-PD-1 in STK11-mutant cell lines.[11][12]Can uncover novel targets and mechanisms of action.The direct target of the active compound is not immediately known and requires further deconvolution.
Target Engagement Biomarkers Measures downstream molecular events that are a direct consequence of target inhibition.Western blotting for acetyl-Histone H3 at lysine 9 (Ac-H3K9) in tumor tissue from TNG260-treated mice demonstrates target engagement.[7]Provides evidence of target modulation in a physiological setting.Can be indirect and may be influenced by off-target effects.

Signaling Pathways and Experimental Workflows

To visualize the underlying biological mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

TNG260_Mechanism_of_Action cluster_0 STK11 Wild-Type cluster_1 STK11-Mutant (Resistance) cluster_2 Therapeutic Intervention STK11_wt STK11 (Wild-Type) Immune_Response_wt Effective Immune Response STK11_wt->Immune_Response_wt Promotes PD1_Therapy_wt Anti-PD-1 Therapy (Effective) Immune_Response_wt->PD1_Therapy_wt STK11_mut STK11 (Loss-of-Function) CoREST CoREST/HDAC1 Complex STK11_mut->CoREST Upregulates/Alters Immune_Suppression Immune-Suppressive Microenvironment CoREST->Immune_Suppression Promotes PD1_Therapy_mut Anti-PD-1 Therapy (Resistant) Immune_Suppression->PD1_Therapy_mut TNG260 This compound CoREST_Inhibition CoREST/HDAC1 Inhibition TNG260->CoREST_Inhibition HDAC1_KD HDAC1 Knockdown (Genetic Validation) HDAC1_KD->CoREST_Inhibition Immune_Reactivation Reactivated Immune Microenvironment CoREST_Inhibition->Immune_Reactivation Reverses Suppression PD1_Therapy_sens Anti-PD-1 Therapy (Sensitized) Immune_Reactivation->PD1_Therapy_sens Experimental_Workflow cluster_0 Genetic Validation cluster_1 Pharmacological Validation cluster_2 Comparative Analysis CRISPR_Screen In Vivo CRISPR Screen in STK11-KO tumors Target_ID HDAC1 Identified as Sensitizing Target CRISPR_Screen->Target_ID Comparison Comparison of Genetic vs. Pharmacological Outcomes Target_ID->Comparison TNG260_Treatment This compound Treatment in STK11-KO tumors Phenotypic_Outcome Tumor Regression & Increased Survival TNG260_Treatment->Phenotypic_Outcome Phenotypic_Outcome->Comparison On_Target_Validation Validation of On-Target Effect Comparison->On_Target_Validation

References

Head-to-Head Comparison of CoREST Inhibitors: (S)-TNG260 and Other Emerging Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Co-repressor of Repressor Element-1 Silencing Transcription (CoREST) complex is a critical epigenetic regulator implicated in various diseases, most notably cancer. Its inhibition has emerged as a promising therapeutic strategy, particularly for tumors resistant to immunotherapy. This guide provides a head-to-head comparison of (S)-TNG260, a clinical-stage CoREST inhibitor, with other notable inhibitors targeting this complex, supported by available experimental data.

Executive Summary

This compound is a potent and highly selective small molecule inhibitor of the CoREST complex.[1] Preclinical and clinical data suggest it can reverse the immune-evasive phenotype of STK11-mutant cancers, sensitizing them to immune checkpoint blockade.[2] This guide compares this compound to other CoREST-targeting compounds, including the Rodin series of inhibitors, the dual LSD1/HDAC inhibitor corin, and the clinical-stage dual LSD1/HDAC6 inhibitor JBI-802. While direct comparative studies under identical conditions are limited, this guide synthesizes the available data to offer a comprehensive overview of their respective profiles.

Data Presentation: Quantitative Comparison of CoREST Inhibitors

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Potency and Selectivity of CoREST Inhibitors

CompoundTarget(s)CoREST Complex IC50Selectivity over NuRD and Sin3 ComplexesOther Notable IC50/Ki ValuesReference(s)
This compound CoREST (HDAC1/2)0.17 µM~500-foldHDAC1 (cellular NanoBRET): 110 nM; HDAC3 (cellular NanoBRET): 1.07 µM[1][3][4][5]
Rodin-A CoREST (HDAC1/2)Similar to CI-994 (exact value not specified)Selective for CoREST over Sin3, NCoR, and NuRDHDAC1 and HDAC2 IC50 similar to CI-994[6][7][8]
Corin CoREST (LSD1/HDAC1)Not specifiedNot specifiedLSD1 Ki(inact): 110 nM; HDAC1 IC50: 147 nM[9][10]
JBI-802 CoREST (LSD1/HDAC6)Not specifiedSelective for LSD1/HDAC6Not specified[11][12][13][14]

Table 2: Preclinical and Clinical Efficacy and Safety Profile

CompoundKey Preclinical/Clinical FindingsSafety Profile HighlightsReference(s)
This compound In combination with anti-PD1, induces durable tumor regressions in STK11-mutant syngeneic mouse models.[1] Early clinical data (NCT05887492) in patients with STK11-mutant solid tumors show CoREST target engagement and a more active tumor microenvironment.[2]Well-tolerated at predicted efficacious doses in preclinical toxicology studies. Bone marrow suppression was observed only at doses where selectivity for CoREST was lost.[4][1][2][4]
Rodin-A Increases spine density and synaptic proteins in a mouse model of neurologic disease.[8]Improved in vitro hematological safety profile compared to the non-selective HDAC inhibitor CI-994.[6][7][6][7][8]
Corin Superior anti-proliferative profile against melanoma and cutaneous squamous cell carcinoma lines compared to parent monofunctional inhibitors.[15] Effective in slowing tumor growth in a melanoma mouse xenograft model.[15]Less toxic to normal melanocytes and keratinocytes compared to the HDAC inhibitor entinostat (MS-275).[10][10][15]
JBI-802 Demonstrated anti-tumor activity in preclinical models.[11] In a Phase 1 trial (NCT05268666) in patients with advanced cancers, showed a dose-proportional increase in exposure and on-target platelet decrease.[14] Confirmed partial response in one NSCLC patient.[11]Generally well-tolerated. Grade 3/4 thrombocytopenia was the main adverse event at higher doses. No reported anemia or dysgeusia.[11][14][11][14]

Signaling Pathways and Experimental Workflows

CoREST-Mediated Gene Silencing and its Inhibition

The CoREST complex, consisting of HDAC1/2, LSD1, and the scaffolding protein RCOR1, is recruited to chromatin to mediate transcriptional repression through histone deacetylation and demethylation. CoREST inhibitors block the enzymatic activity of HDACs and/or LSD1 within the complex, leading to histone hyperacetylation and reactivation of gene expression.

CoREST_Signaling cluster_0 CoREST Complex cluster_1 Chromatin cluster_2 Inhibitors HDAC HDAC1/2 Histones Histones HDAC->Histones Deacetylation LSD1 LSD1 LSD1->Histones Demethylation RCOR1 RCOR1 DNA DNA RCOR1->DNA Gene_Silencing Gene_Silencing Histones->Gene_Silencing leads to TNG260 This compound TNG260->HDAC Inhibits Gene_Reactivation Gene_Reactivation TNG260->Gene_Reactivation results in Corin Corin Corin->HDAC Inhibits Corin->LSD1 Inhibits Corin->Gene_Reactivation results in JBI802 JBI-802 JBI802->HDAC Inhibits (HDAC6) JBI802->LSD1 Inhibits JBI802->Gene_Reactivation results in RodinA Rodin-A RodinA->HDAC Inhibits RodinA->Gene_Reactivation results in Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Clinical Evaluation Biochemical_Assay Biochemical Deacetylase Assay (Potency & Selectivity) Cell_Based_Assay Cell-Based Assays (Target Engagement, e.g., NanoBRET) Biochemical_Assay->Cell_Based_Assay Syngeneic_Model STK11-Mutant Syngeneic Mouse Model Cell_Based_Assay->Syngeneic_Model Treatment Treatment: - Vehicle - Inhibitor - anti-PD1 - Inhibitor + anti-PD1 Syngeneic_Model->Treatment Tumor_Analysis Tumor Growth Monitoring & Immune Profiling Treatment->Tumor_Analysis Phase1_Trial Phase 1/2 Clinical Trial (e.g., NCT05887492) Tumor_Analysis->Phase1_Trial Patient_Biopsies Analysis of Patient Biopsies (Target Engagement & TME changes) Phase1_Trial->Patient_Biopsies

References

Independent Verification of (S)-TNG260's Synergy with Anti-PD-1 Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (S)-TNG260 in combination with anti-PD-1 therapy against other therapeutic alternatives for STK11-mutant cancers. The information is supported by preclinical and clinical data to aid in the evaluation of this novel therapeutic strategy.

Introduction to this compound and the STK11 Challenge

Mutations in the STK11 gene, leading to a loss of function of the LKB1 tumor suppressor protein, are present in approximately 15-20% of non-small cell lung cancers (NSCLC) and are associated with resistance to immune checkpoint inhibitors, such as anti-PD-1 therapy.[1][2] This resistance is often attributed to an immune-excluded tumor microenvironment, characterized by low T-cell infiltration.[3]

This compound is a first-in-class, selective, small-molecule inhibitor of the CoREST (Co-repressor of RE1-Silencing Transcription factor) complex.[4] By inhibiting the HDAC1 activity within the CoREST complex, TNG260 aims to reprogram the tumor microenvironment to be more receptive to immunotherapy.[2]

Mechanism of Action: this compound and Anti-PD-1 Synergy

Loss of STK11 function leads to an altered epigenetic state within tumor cells, mediated by the CoREST complex, which suppresses the expression of pro-inflammatory cytokines and chemokines necessary for T-cell recruitment. This compound selectively inhibits the HDAC1 component of the CoREST complex, leading to histone acetylation and the reactivation of these suppressed genes. This, in turn, promotes the infiltration of effector T-cells into the tumor, transforming the "cold" tumor microenvironment into a "hot" one that is more susceptible to anti-PD-1 therapy. The anti-PD-1 antibody, pembrolizumab, then works by blocking the interaction between PD-1 on T-cells and PD-L1 on tumor cells, preventing T-cell exhaustion and enhancing the anti-tumor immune response.

G cluster_tumor_cell STK11-Mutant Tumor Cell cluster_tme Tumor Microenvironment cluster_therapy Therapeutic Intervention cluster_t_cell Effector T-Cell STK11 STK11 Loss of Function CoREST CoREST/HDAC1 Complex STK11->CoREST Upregulates Histones Histone Deacetylation CoREST->Histones Immune_Genes Suppression of Immune-Related Genes (e.g., CXCL9, CXCL10) Histones->Immune_Genes T_Cell_Exclusion T-Cell Exclusion ('Cold' TME) Immune_Genes->T_Cell_Exclusion PDL1_exp PD-L1 Expression PD1 PD-1 PDL1_exp->PD1 Binds Immune_Evasion Immune Evasion T_Cell_Exclusion->Immune_Evasion TNG260 This compound TNG260->CoREST Inhibits AntiPD1 Anti-PD-1 Ab (Pembrolizumab) AntiPD1->PD1 Blocks T_Cell_Activation T-Cell Activation & Tumor Cell Killing PD1->T_Cell_Activation Inhibits T_Cell_Activation->Immune_Evasion Overcomes

Caption: Signaling pathway of this compound and anti-PD-1 synergy.

Preclinical Efficacy: this compound with Anti-PD-1

Preclinical studies in syngeneic mouse models with STK11-mutant tumors have demonstrated significant synergy between this compound and anti-PD-1 therapy.

ModelTreatmentOutcomeSource
MC38 Syngeneic (STK11-null)This compound (30mg/kg, QD) + Anti-PD-1 (10mg/kg, BIW)5/8 mice (62.5%) showed complete tumor regression. Cured mice rejected tumor reimplantation.[4]
MC38 Syngeneic (STK11-null)Anti-PD-1 aloneLimited tumor growth inhibition.[4]
MC38 Syngeneic (STK11-null)This compound aloneNo significant anti-tumor efficacy in immunocompromised mice, indicating an immune-mediated mechanism.[5]

Immune Microenvironment Modulation:

BiomarkerEffect of this compound + Anti-PD-1Source
T-regulatory cells (Tregs)Decreased intratumoral infiltration[4]
NeutrophilsReduced immunosuppressive neutrophil infiltration[1][6]
T-effector cellsPromoted recruitment[1]
T-cell recruiting cytokines (e.g., CXCL9, CXCL10, CXCL11)Increased expression[4]

Comparison with Alternative Therapies

Several other therapeutic strategies are being investigated for STK11-mutant cancers, often in combination with anti-PD-1 therapy. Preclinical data provides a basis for comparison with this compound.

TherapyMechanism of ActionPreclinical Efficacy in STK11-Mutant Models (with Anti-PD-1)Source
This compound Selective CoREST/HDAC1 inhibitor Induces complete tumor regressions in a majority of animals. [4][5]
LSD1 InhibitorInhibitor of Lysine-Specific Demethylase 1, a component of the CoREST complex.Provided limited tumor growth inhibition compared to anti-PD-1 alone.[4]
Bemcentinib (AXL Inhibitor)Inhibitor of the AXL receptor tyrosine kinase.Restored therapeutic response to anti-PD-1. Provided a minor enhancement to tumor growth inhibition compared to anti-PD-1 alone.[4][7]

Clinical Verification: The NCT05887492 Trial

A Phase 1/2 clinical trial (NCT05887492) is currently evaluating the safety and efficacy of this compound in combination with pembrolizumab in patients with STK11-mutated advanced solid tumors.[8][9]

Interim Clinical Findings:

ParameterObservation in Patients Receiving this compound + PembrolizumabSource
Histone AcetylationIncreased in tumor tissue, indicating target engagement.[8]
PD-L1 ExpressionIncreased in tumor cells.[10]
Cytotoxic T-cell InfiltrationIncreased in the tumor microenvironment.[8][10]
Median Progression-Free Survival (PFS)In patients with STK11 mutant/KRAS wild-type NSCLC, median PFS was 27 weeks, a significant improvement over the standard of care (~10 weeks).[2]

These early clinical results provide proof-of-mechanism for this compound and suggest a promising clinical benefit in this patient population.

Experimental Protocols

In Vivo Efficacy Studies in Syngeneic Mouse Models
  • Animal Models: C57BL/6 mice are implanted subcutaneously with STK11-knockout MC38 or CT26 colon carcinoma cells.

  • Treatment Regimen:

    • This compound is administered daily via oral gavage at a dose of 30 mg/kg.

    • Anti-PD-1 antibody is administered intraperitoneally twice weekly at a dose of 10 mg/kg.

    • Control groups receive vehicle and/or an isotype control antibody.

  • Efficacy Readouts: Tumor volume is measured regularly using calipers. Animal survival is monitored.

  • Tumor Rechallenge: Mice with complete tumor regression are re-challenged with the same tumor cells to assess for immunological memory.

G cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints start Implant STK11-mutant tumor cells into syngeneic mice randomize Randomize mice into treatment groups start->randomize treat_combo Treat with this compound + Anti-PD-1 randomize->treat_combo treat_mono Treat with monotherapies and vehicle controls randomize->treat_mono measure_tumor Measure tumor volume and monitor survival treat_combo->measure_tumor treat_mono->measure_tumor immune_profile Perform immunoprofiling of tumors measure_tumor->immune_profile rechallenge Rechallenge cured mice measure_tumor->rechallenge

Caption: Experimental workflow for preclinical efficacy studies.

Immune Cell Profiling by Flow Cytometry
  • Tumor Digestion: Tumors are harvested, minced, and digested using an enzymatic cocktail (e.g., collagenase, DNase) to obtain a single-cell suspension.

  • Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies against various immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for T-cells; Ly6G for neutrophils).

  • Data Acquisition and Analysis: Stained cells are analyzed on a multi-color flow cytometer. Gating strategies are used to identify and quantify different immune cell populations within the tumor.

Cytokine and Chemokine Analysis
  • Sample Preparation: Tumor tissue is homogenized, and the supernatant is collected for analysis.

  • Multiplex Immunoassay: A bead-based multiplex immunoassay (e.g., Luminex) is used to simultaneously quantify the levels of multiple cytokines and chemokines (including CXCL9, CXCL10, and CXCL11) in the tumor homogenates. The assay involves capturing the analytes on antibody-coated beads, followed by detection with a secondary antibody and a fluorescent reporter.

Conclusion

Independent verification from preclinical and emerging clinical data supports the synergistic effect of this compound with anti-PD-1 therapy in STK11-mutant cancers. The mechanism of action, involving the epigenetic reprogramming of the tumor microenvironment, addresses a key resistance mechanism to immunotherapy. When compared to other investigational therapies, this compound has demonstrated superior preclinical efficacy. The ongoing Phase 1/2 clinical trial will be crucial in further validating these findings and establishing the clinical utility of this combination therapy.

References

Assessing the Durability of Tumor Response to (S)-TNG260 Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (S)-TNG260, a first-in-class, selective CoREST complex inhibitor, with alternative therapeutic strategies for tumors harboring STK11 mutations, particularly in non-small cell lung cancer (NSCLC). The focus is on the durability of tumor response, supported by available preclinical and clinical data.

Introduction to this compound and the Challenge of STK11-Mutant Cancers

Mutations in the STK11 tumor suppressor gene are associated with aggressive tumor growth and resistance to immune checkpoint inhibitors (ICIs), the standard of care for many advanced cancers. This resistance is often attributed to an immune-excluded tumor microenvironment. This compound is an investigational agent designed to overcome this resistance by inhibiting the CoREST complex, leading to epigenetic reprogramming and sensitization of STK11-mutant tumors to anti-PD-1 therapy.

Mechanism of Action of this compound

This compound selectively inhibits the CoREST (Co-repressor for RE1-silencing transcription factor) complex, a key regulator of chromatin structure and gene expression.

  • DOT Script for Signaling Pathway:

    TNG260_Mechanism cluster_tumor_cell STK11-Mutant Tumor Cell cluster_tme Tumor Microenvironment TNG260 This compound CoREST CoREST Complex (with HDAC1) TNG260->CoREST Inhibits Chromatin Chromatin CoREST->Chromatin Deacetylation Gene_Expression Altered Gene Expression (e.g., ↑ Antigen Presentation, ↑ Chemokines) Chromatin->Gene_Expression Immune_Evasion Immune Evasion Gene_Expression->Immune_Evasion Reverses T_Cell T-Cell Infiltration and Activation Gene_Expression->T_Cell Promotes Tumor_Regression Durable Tumor Regression T_Cell->Tumor_Regression PD1_PDL1 Anti-PD-1 Therapy (e.g., Pembrolizumab) PD1_PDL1->T_Cell Enhances

    Caption: Mechanism of Action of this compound.

Preclinical Evidence for Durable Response

Preclinical studies utilizing syngeneic mouse models with STK11-mutant tumors have demonstrated the potential for durable responses with TNG260 in combination with anti-PD-1 therapy.

Key Findings:

  • In an STK11-mutant syngeneic colon carcinoma model, the combination of TNG260 and an anti-PD-1 antibody resulted in complete tumor regression in 5 out of 8 mice.[1]

  • All mice that achieved a complete response remained tumor-free even after treatment cessation.[1]

  • Crucially, these complete responders rejected tumor re-implantation, indicating the induction of a robust and durable anti-tumor immune memory.[1]

  • The anti-tumor activity of TNG260 was shown to be dependent on a functional immune system, as no efficacy was observed in immunocompromised mice.[1]

Experimental Protocol: Syngeneic Mouse Model Efficacy Studies

A detailed experimental protocol for these pivotal preclinical studies is outlined below.

  • DOT Script for Experimental Workflow:

    Preclinical_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_assessment Response Assessment Cell_Line STK11-Mutant Syngeneic Tumor Cells (e.g., MC38) Implantation Subcutaneous Implantation into Immunocompetent Mice Cell_Line->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Arms Treatment Arms: - Vehicle - TNG260 - Anti-PD-1 - TNG260 + Anti-PD-1 Randomization->Treatment_Arms Dosing Daily Oral Gavage (TNG260) Intraperitoneal Injection (Anti-PD-1) Treatment_Arms->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Complete_Response Assessment of Complete Response (CR) Tumor_Measurement->Complete_Response Rechallenge Tumor Re-implantation in CR Mice Complete_Response->Rechallenge Immune_Memory Evaluation of Immune Memory Rechallenge->Immune_Memory

    Caption: Preclinical Experimental Workflow.

Clinical Data and Comparison

The clinical development of TNG260 is ongoing, with the first set of comprehensive data anticipated at the Society for Immunotherapy of Cancer (SITC) Annual Meeting in 2025.[2][3][4] However, preliminary data from the Phase 1/2 NCT05887492 study of TNG260 in combination with pembrolizumab has shown promising results.

Table 1: Comparison of Clinical Efficacy in STK11-Mutant NSCLC

Treatment RegimenTrialPatient PopulationMedian Progression-Free Survival (PFS)Overall Response Rate (ORR)Disease Control Rate (DCR)Duration of Response (DoR)
This compound + Pembrolizumab NCT05887492 (Phase 1/2)STK11-mutant/KRAS wild-type NSCLC27 weeksData maturingData maturingData maturing
Bemcentinib + Pembrolizumab BGBC008 (Phase 2 Sub-analysis)Second-line STK11-mutant NSCLCNot reported for subgroupClinical benefit in 3/3 evaluable patientsNot reported for subgroupNot reported for subgroup
Chemotherapy + Pembrolizumab Meta-analysisFirst-line STK11-mutant NSCLC------------
Chemotherapy + Durvalumab + Tremelimumab POSEIDON (Phase 3 Sub-analysis)First-line STK11-mutant NSCLC---42.9%------
Chemotherapy + Durvalumab POSEIDON (Phase 3 Sub-analysis)First-line STK11-mutant NSCLC---30.2%------
Chemotherapy Alone POSEIDON (Phase 3 Sub-analysis)First-line STK11-mutant NSCLC------------

Data for TNG260 is preliminary and based on a specific patient subgroup. More comprehensive data is expected. Detailed efficacy data for the bemcentinib STK11-mutant subgroup is not yet publicly available.

Alternative Therapies and Standard of Care

For patients with STK11-mutant NSCLC, the efficacy of standard first-line treatments, including chemotherapy combined with immunotherapy, is often limited.

  • Chemo-Immunotherapy: A meta-analysis has shown that while chemo-immunotherapy offers a survival benefit over chemotherapy alone in patients with STK11 mutations (HR=0.80), the overall outcomes remain poor.[5][6] An observational study reported a median overall survival of 8 months for STK11-mutated patients treated with first-line ICI or chemo-ICI, compared to 17.3 months for STK11 wild-type patients.[7]

  • Dual Checkpoint Inhibition: The addition of a CTLA-4 inhibitor (tremelimumab) to a PD-L1 inhibitor (durvalumab) and chemotherapy has shown an improved overall response rate (42.9%) compared to chemo-immunotherapy (30.2%) in the STK11-mutant population, suggesting a potential strategy to enhance immune response in this setting.[8][9]

  • AXL Inhibition (Bemcentinib): Bemcentinib, an AXL inhibitor, has been investigated in combination with pembrolizumab. While early data in a small number of STK11-mutant patients showed clinical benefit, more robust data is needed to ascertain its efficacy in this specific subgroup.[10][11][12]

Conclusion and Future Outlook

This compound, with its unique mechanism of action targeting the CoREST complex, presents a promising strategy to overcome resistance to immunotherapy in STK11-mutant cancers. Preclinical data strongly suggests the potential for durable tumor responses and the induction of long-term immune memory. The preliminary clinical data, with a median PFS of 27 weeks in a defined NSCLC patient population, is highly encouraging and surpasses historical controls for this difficult-to-treat patient group.

The forthcoming data from the NCT05887492 trial, to be presented at SITC 2025, will be critical in further elucidating the durability of response and the overall clinical benefit of TNG260 in combination with pembrolizumab. This will provide a clearer picture of its potential to become a new standard of care for patients with STK11-mutant tumors. Comparison with other emerging strategies, such as dual checkpoint inhibition and AXL inhibition, will be crucial in defining the future therapeutic landscape for this patient population with a high unmet medical need.

References

Predicting Response to (S)-TNG260 Therapy: A Comparative Guide to Biomarkers and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-TNG260, a first-in-class, selective inhibitor of the CoREST (Co-repressor of Repressor Element-1 Silencing Transcription) complex, is emerging as a promising therapeutic strategy for cancers harboring STK11 loss-of-function mutations. This guide provides a comprehensive comparison of biomarkers for predicting response to this compound therapy, its performance against alternative treatments, and the experimental data supporting these findings.

Predictive Biomarkers for this compound Therapy

The primary and definitive biomarker for predicting a positive response to this compound therapy is the presence of a loss-of-function mutation in the STK11 gene .[1][2][3][4] Tumors with mutated STK11 are known to be resistant to immune checkpoint inhibitors.[1][4][5] this compound is designed to reverse this immune evasion phenotype, thereby sensitizing these tumors to anti-PD-1 therapy.[1][3]

The ongoing Phase 1/2 clinical trial for this compound (NCT05887492) exclusively enrolls patients with locally advanced or metastatic solid tumors with a documented STK11 mutation.[2][6][7]

In addition to STK11 mutation status, several exploratory and pharmacodynamic biomarkers are under investigation to further understand and predict the response to this compound. These include:

  • Increased Intratumoral Histone Acetylation: As a CoREST inhibitor, TNG260 is expected to increase histone acetylation, a marker of active gene transcription.

  • Elevated PD-L1 Tumor Proportion Score (TPS): Increased PD-L1 expression on tumor cells is a potential indicator of a re-activated anti-tumor immune response.

  • Enhanced T-cell Infiltration: An increase in the number of T-cells within the tumor microenvironment suggests a reversal of immune exclusion.

Comparative Performance of this compound

Preclinical studies have demonstrated the superiority of this compound in combination with anti-PD-1 therapy in STK11-deficient cancer models when compared to other therapeutic approaches.

Treatment CombinationEfficacy in STK11-Deficient ModelsSupporting Data
This compound + anti-PD-1 Induced tumor regressions in 75% of animals. [8]Preclinical mouse models of STK11-deficient cancer showed significant and durable tumor regressions.[8]
LSD1 Inhibitor + anti-PD-1 Limited tumor growth inhibition.[8]In the same STK11-deficient syngeneic model, this combination provided minimal therapeutic benefit compared to anti-PD-1 alone.[8]
Bemcentinib (AXL Inhibitor) + anti-PD-1 Minor enhancement of tumor growth inhibition.[8]This combination showed a slight improvement over anti-PD-1 monotherapy but was significantly less effective than the this compound combination.[8]

Signaling Pathway and Therapeutic Rationale

This compound's mechanism of action is centered on the epigenetic reprogramming of the tumor microenvironment in STK11-mutant cancers.

TNG260_Pathway cluster_tumor_cell STK11-Mutant Tumor Cell cluster_tme Tumor Microenvironment STK11 STK11 Loss-of-Function CoREST CoREST Complex (with HDAC1) STK11->CoREST leads to overactivity of Immune_Suppression Immune Evasion Phenotype (Reduced Antigen Presentation, Cytokine Production) CoREST->Immune_Suppression drives Histone_Acetylation Increased Histone Acetylation T_Cell Effector T-Cell Immune_Suppression->T_Cell suppresses TNG260 This compound TNG260->CoREST inhibits TNG260->Histone_Acetylation results in Gene_Expression Upregulation of Immunomodulatory Genes Histone_Acetylation->Gene_Expression leads to Gene_Expression->T_Cell recruits & activates Tumor_Recognition Enhanced Tumor Recognition & Killing T_Cell->Tumor_Recognition mediates PD1_PDL1 anti-PD-1 Therapy PD1_PDL1->T_Cell potentiates

This compound Mechanism of Action.

Experimental Workflows

The identification of STK11 as the predictive biomarker for this compound response was the result of rigorous preclinical experimental workflows.

Experimental_Workflow cluster_discovery Biomarker Discovery cluster_validation Preclinical Validation cluster_clinical Clinical Translation CRISPR_Screen In Vivo CRISPR Screen in STK11-isogenic tumors HDAC1_ID HDAC1 identified as key target to reverse anti-PD-1 resistance CRISPR_Screen->HDAC1_ID RNA_Seq RNA-Sequencing of TNG260-treated cancer cells HDAC1_ID->RNA_Seq TCell_Migration T-Cell Migration Assay HDAC1_ID->TCell_Migration Gene_Upregulation Upregulation of antigen presentation and interferon pathway genes RNA_Seq->Gene_Upregulation Clinical_Trial Phase 1/2 Clinical Trial (NCT05887492) Gene_Upregulation->Clinical_Trial Increased_Migration Increased T-cell migration towards TNG260-treated tumor cells TCell_Migration->Increased_Migration Increased_Migration->Clinical_Trial Patient_Selection Patient Selection based on STK11 mutation status Clinical_Trial->Patient_Selection

Experimental Workflow for Biomarker Identification.

Detailed Experimental Protocols

In Vivo CRISPR Screen
  • Objective: To identify genes that, when knocked out, sensitize STK11-null tumors to anti-PD-1 therapy.

  • Cell Line: MC38 syngeneic mouse colon adenocarcinoma cells with and without STK11 knockout.

  • Methodology:

    • A genome-wide CRISPR knockout library was introduced into STK11-knockout MC38 cells.

    • The modified cells were implanted into both immunocompetent C57BL/6 mice and immunodeficient nude mice.

    • Mice were treated with an anti-PD-1 antibody.

    • Tumor growth was monitored, and tumors were harvested for genomic DNA extraction.

    • sgRNA sequences were amplified by PCR and sequenced to identify genes whose knockout led to tumor regression specifically in the immunocompetent mice, indicating a reversal of immune evasion. HDAC1 was identified as a top hit.[9]

RNA-Sequencing
  • Objective: To determine the transcriptional changes induced by this compound in STK11-mutant cancer cells.

  • Cell Lines: KL (KrasG12D;Lkb1-/-) and KP (KrasG12D;p53-/-) mouse lung adenocarcinoma cell lines.

  • Methodology:

    • KL and KP cells were treated with this compound or a vehicle control (DMSO).

    • Total RNA was extracted from the cells.

    • RNA-sequencing libraries were prepared and sequenced.

    • Differential gene expression analysis was performed to identify genes and pathways modulated by this compound treatment. This revealed the upregulation of genes involved in antigen presentation and interferon signaling in the STK11-mutant (KL) cells.[10]

T-Cell Migration Assay
  • Objective: To assess the ability of this compound-treated tumor cells to attract T-cells.

  • Methodology:

    • STK11-null cancer cells were treated with this compound or DMSO.

    • A transwell migration assay was set up with the treated tumor cells in the lower chamber.

    • Activated T-cells were placed in the upper chamber.

    • The number of T-cells that migrated to the lower chamber in response to the tumor cells was quantified. The results showed that pretreatment of tumor cells with TNG260 reversed the negative effect of STK11 loss on effector T-cell migration.

Logical Framework for Biomarker-Guided Therapy

The use of STK11 mutation as a predictive biomarker for this compound therapy follows a clear logical framework.

Logical_Framework Patient Patient with Advanced Solid Tumor Tumor_Biopsy Tumor Biopsy and Genomic Sequencing Patient->Tumor_Biopsy STK11_Status STK11 Mutation Status? Tumor_Biopsy->STK11_Status STK11_Mutant STK11 Loss-of-Function Mutation Detected STK11_Status->STK11_Mutant Yes STK11_WT STK11 Wild-Type STK11_Status->STK11_WT No TNG260_Therapy Eligible for this compound + anti-PD-1 Therapy STK11_Mutant->TNG260_Therapy Alternative_Therapy Consider Alternative Therapies STK11_WT->Alternative_Therapy Response Predicted Positive Response TNG260_Therapy->Response No_Response Predicted Poor Response to this combination Alternative_Therapy->No_Response

Biomarker-Driven Patient Selection for this compound.

References

Unraveling the Link: (S)-TNG260's In Vitro Potency and In Vivo Performance in STK11-Mutant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical data of the selective CoREST inhibitor, (S)-TNG260, reveals a strong correlation between its in vitro inhibitory concentrations and its robust in vivo efficacy in sensitizing STK11-mutant tumors to immunotherapy. This guide provides a comparative analysis of this compound with other histone deacetylase (HDAC) inhibitors, supported by experimental data and detailed protocols for researchers in oncology and drug development.

This compound is a potent and selective small molecule inhibitor of the Co-repressor of Repressor Element-1 Silencing Transcription (CoREST) complex, a key epigenetic regulator.[1][2][3] Its primary mechanism of action involves the inhibition of histone deacetylase 1 (HDAC1) within the CoREST complex, leading to the reversal of immune evasion in tumors harboring loss-of-function mutations in the STK11 gene.[1][3][4] This targeted approach sensitizes these otherwise resistant cancers to anti-PD-1 immunotherapy.[1][2][3]

Correlating In Vitro IC50 with In Vivo Efficacy of this compound

Preclinical studies have demonstrated that the in vivo efficacy of this compound, when combined with an anti-PD-1 antibody, is achieved when the unbound plasma concentration of the drug covers the cellular half-maximal inhibitory concentration (IC50) for HDAC1.[1][5] This relationship is a critical aspect of its translational potential, indicating that maintaining a specific therapeutic window is key to its anti-tumor activity.

Quantitative Data Summary
CompoundTargetIn Vitro IC50In Vivo ModelDosing RegimenKey In Vivo Efficacy Results
This compound HDAC1 (in CoREST complex) Cellular HDAC1: 110 nMCoREST complex: 170 nMSTK11-mutant MC38 syngeneic colon carcinoma30 mg/kg, once daily (oral) + anti-PD-15 out of 8 mice showed complete tumor regression.[6]
STK11-deficient CT26 syngeneic model75 mg/kg + anti-PD-188% overall response rate and 73% tumor growth inhibition.[7]
Entinostat HDAC1, HDAC3~280 - 1300 nM (Rhabdomyosarcoma cell lines)LKB1 (STK11)-mutated lung cancer mouse modelNot specifiedCombination with trametinib resulted in 79% less tumor volume and 63% fewer tumors compared to untreated mice.[8][9]
Vorinostat Pan-HDAC inhibitor~10 nM (cell-free assay)H209 SCLC xenograft nude mice100 mg/kg/dayCombination with cisplatin significantly inhibited tumor growth (T/C% = 20.5%).[10][11]

Signaling Pathway and Experimental Workflow

The signaling pathway targeted by this compound and the general workflow for assessing its in vivo efficacy are depicted in the diagrams below.

TNG260_Signaling_Pathway TNG260 Signaling Pathway TNG260 This compound CoREST CoREST Complex (contains HDAC1) TNG260->CoREST inhibits Histones Histones CoREST->Histones deacetylates Immune_Evasion Immune Evasion in STK11-mutant tumors CoREST->Immune_Evasion promotes Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Gene_Expression Immune-related Gene Expression Acetylated_Histones->Gene_Expression activates Anti_Tumor_Immunity Anti-Tumor Immunity Gene_Expression->Anti_Tumor_Immunity enhances Immune_Evasion->Anti_Tumor_Immunity suppresses

Caption: Mechanism of action of this compound in STK11-mutant tumors.

In_Vivo_Efficacy_Workflow In Vivo Efficacy Experimental Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis Tumor_Implantation Implantation of STK11-mutant tumor cells (e.g., MC38) into mice Treatment_Groups Randomization into treatment groups: - Vehicle - this compound alone - anti-PD-1 alone - this compound + anti-PD-1 Tumor_Implantation->Treatment_Groups Dosing Daily oral gavage of this compound and/or intraperitoneal injection of anti-PD-1 Treatment_Groups->Dosing Tumor_Measurement Regular measurement of tumor volume Dosing->Tumor_Measurement PK_Analysis Pharmacokinetic analysis: Measurement of unbound This compound plasma concentration Dosing->PK_Analysis Efficacy_Endpoint Evaluation of efficacy: - Tumor Growth Inhibition (% TGI) - Overall Response Rate (ORR) - Survival Analysis Tumor_Measurement->Efficacy_Endpoint PK_Analysis->Efficacy_Endpoint Correlation

Caption: General experimental workflow for in vivo efficacy studies.

Detailed Experimental Protocols

In Vitro IC50 Determination

Cellular NanoBRET Target Engagement Assay: This assay is used to determine the intracellular potency of this compound against HDAC1.

  • Cell Culture: HEK293 cells are transiently transfected with a NanoLuc-HDAC1 fusion vector.

  • Compound Preparation: A serial dilution of this compound is prepared in the appropriate vehicle (e.g., DMSO).

  • Assay Procedure:

    • Transfected cells are seeded into 96-well plates.

    • Cells are incubated with the NanoBRET tracer and varying concentrations of this compound for a defined period (e.g., 2 hours) at 37°C in a CO2 incubator.

    • NanoBRET substrate is added, and the plate is read on a luminometer capable of measuring both donor and acceptor signals.

  • Data Analysis: The BRET ratio is calculated, and IC50 values are determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

HDAC Complex Profiling Assay: This assay measures the inhibitory activity of this compound on immunoprecipitated CoREST complexes.

  • Immunoprecipitation: CoREST complexes are immunoprecipitated from a suitable cell line (e.g., HeLa nuclear extract) using an anti-CoREST antibody.

  • Deacetylase Assay:

    • The immunoprecipitated complexes are incubated with a fluorescently labeled peptide substrate and varying concentrations of this compound.

    • The reaction is stopped, and the deacetylated substrate is measured using a fluorescence plate reader.

  • Data Analysis: The fluorescence intensity is plotted against the compound concentration to determine the IC50 value.

In Vivo Efficacy Study

STK11-Mutant Syngeneic Mouse Model:

  • Animal Model: C57BL/6 mice are used.

  • Tumor Cell Line: MC38 colon adenocarcinoma cells with a CRISPR-Cas9 mediated knockout of the STK11 gene are used.

  • Tumor Implantation: A suspension of STK11-mutant MC38 cells is injected subcutaneously into the flank of the mice.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups.

    • This compound is administered orally, typically once daily.

    • An anti-PD-1 antibody is administered intraperitoneally, for example, twice a week.

  • Efficacy Assessment:

    • Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

    • Animal body weight and general health are monitored.

    • At the end of the study, or when tumors reach a predetermined size, mice are euthanized, and tumors may be harvested for further analysis (e.g., pharmacodynamics, immunohistochemistry).

  • Pharmacokinetic Analysis: Blood samples are collected at various time points after dosing to determine the plasma concentration of this compound. The unbound fraction is then calculated to correlate with in vivo efficacy.

Comparison with Alternatives

While this compound is a selective CoREST inhibitor, other broader-acting HDAC inhibitors like vorinostat and entinostat have also been investigated in cancer therapy.

  • Vorinostat , a pan-HDAC inhibitor, has shown efficacy in combination with chemotherapy in small cell lung cancer models.[10][11] However, its lack of selectivity can lead to off-target effects and a narrower therapeutic window.

  • Entinostat , a class I HDAC inhibitor, has demonstrated promising results in combination with targeted therapy in LKB1 (STK11)-mutated lung cancer models.[8][9] Its selectivity is greater than that of vorinostat but less defined than that of this compound for the CoREST complex.

The high selectivity of this compound for the CoREST complex is a key differentiator, potentially leading to a more favorable safety profile and a wider therapeutic index compared to less selective HDAC inhibitors. The clear correlation between its in vitro IC50 and the required in vivo exposure for efficacy provides a strong rationale for its continued clinical development in STK11-mutant cancers.

References

Replicating published findings on (S)-TNG260's effect on the tumor microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of (S)-TNG260, a selective CoREST inhibitor, with other agents that modulate the tumor microenvironment (TME). The information is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon published findings. We will delve into the mechanism of action of this compound, its effects on the TME, and how it compares to other HDAC inhibitors, an LSD1 inhibitor, and an AXL inhibitor.

This compound: A Selective CoREST Inhibitor

This compound is a first-in-class, orally bioavailable small molecule that selectively inhibits the CoREST (Co-repressor of RE1-Silencing Transcription factor) complex.[1] CoREST is a multi-protein complex that includes histone deacetylase 1 (HDAC1) and lysine-specific demethylase 1 (LSD1).[2] TNG260's selectivity for the CoREST complex, with over 500-fold selectivity compared to other HDAC1-containing complexes like NuRD and Sin3, is a key differentiator from other pan-HDAC inhibitors.[2] This selectivity is thought to contribute to its favorable safety profile.

The primary mechanism of this compound involves the inhibition of HDAC1 within the CoREST complex, leading to an increase in histone acetylation. This epigenetic modification alters gene expression in cancer cells, particularly in tumors with loss-of-function mutations in the STK11 gene.[2] STK11-mutant cancers are often resistant to immune checkpoint inhibitors (ICIs) and are characterized by an immunologically "cold" tumor microenvironment.[3]

Impact of this compound on the Tumor Microenvironment

Published preclinical and clinical data from the Phase 1/2 trial (NCT05887492) demonstrate that this compound remodels the TME of STK11-mutant tumors, making them more susceptible to anti-PD-1 therapy.[3]

Key effects of this compound on the TME include:

  • Increased Expression of Immunomodulatory Genes: TNG260 treatment leads to the upregulation of genes involved in antigen presentation and interferon-gamma (IFNγ) signaling pathways.[2]

  • Favorable Changes in Immune Cell Infiltration:

    • Increased T effector (Teff) to T regulatory (Treg) Ratio: TNG260 promotes a higher ratio of tumor-infiltrating Teff cells to immunosuppressive Treg cells.[2]

    • Reduced Neutrophil Infiltration: The treatment decreases the infiltration of immunosuppressive neutrophils into the tumor.[3]

  • Synergy with Anti-PD-1 Therapy: In preclinical models of STK11-mutant cancer, the combination of TNG260 and an anti-PD-1 antibody resulted in significant tumor regressions.[2]

Comparative Analysis

To provide a comprehensive overview, we compare the effects of this compound with other relevant compounds that modulate the TME.

Table 1: Comparison of Mechanistic and Cellular Effects on the Tumor Microenvironment
FeatureThis compoundVorinostat (Pan-HDACi)Entinostat (Class I HDACi)LSD1 InhibitorBemcentinib (AXL Inhibitor)
Primary Target CoREST-HDAC1 complexPan-HDACClass I HDACs (HDAC1, 2, 3)LSD1 (KDM1A)AXL receptor tyrosine kinase
Key Mechanism Selective inhibition of CoREST-HDAC1, leading to increased histone acetylation and altered gene expression.Broad inhibition of HDAC enzymes, leading to widespread histone hyperacetylation.Selective inhibition of Class I HDACs, altering gene expression.Inhibition of lysine-specific demethylase 1, altering histone methylation.Inhibition of AXL signaling, impacting cell survival, migration, and immune responses.
Effect on Teff/Treg Ratio Increases Teff/Treg ratio.[2]Can modulate T cell populations, but effects on the ratio can be context-dependent.Can decrease Treg function and numbers.[4]Can increase T cell infiltration, potentially altering the Teff/Treg ratio.Can enhance T cell-mediated cytotoxicity.
Effect on Myeloid Cells Decreases neutrophil infiltration.[3]Can modulate myeloid-derived suppressor cell (MDSC) function.Can inhibit MDSC function.Can modulate MDSC populations.Can inhibit AXL-positive immunosuppressive myeloid cells.
Effect on Antigen Presentation Upregulates genes involved in antigen presentation.[2]Can increase MHC expression on tumor cells.Can enhance antigen presentation.Can increase antigen presentation.Can enhance antigen presentation by dendritic cells.
Synergy with ICIs Demonstrated synergy with anti-PD-1 in STK11-mutant models.[2]Preclinical and clinical evidence of synergy with ICIs.Preclinical and clinical evidence of synergy with ICIs.Preclinical evidence of synergy with anti-PD-1.Clinical trial data suggests synergy with pembrolizumab.[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon published findings. Below are summaries of key experimental protocols.

Syngeneic Mouse Tumor Models

Syngeneic mouse models are essential for studying immuno-oncology drugs as they utilize immunocompetent mice, allowing for the evaluation of the interplay between the drug, the tumor, and the host immune system.[6][7]

General Protocol:

  • Cell Culture: Murine cancer cell lines (e.g., MC38 colon adenocarcinoma, LLC Lewis lung carcinoma) are cultured under standard conditions.

  • Tumor Implantation: A specific number of cancer cells (e.g., 1 x 10^6 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously or orthotopically into the flank or relevant organ of syngeneic mice (e.g., C57BL/6).

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers, and the volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment groups. This compound and other oral inhibitors are typically administered daily by oral gavage. Anti-PD-1 antibodies are usually administered intraperitoneally (e.g., twice weekly).

  • Endpoint Analysis: At the end of the study, tumors are excised for further analysis, such as flow cytometry or RNA sequencing.

Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)

Flow cytometry is a powerful technique to quantify and phenotype immune cell populations within the TME.[8][9]

General Protocol:

  • Tumor Digestion: Freshly excised tumors are mechanically minced and then enzymatically digested (e.g., using a cocktail of collagenase and DNase) to obtain a single-cell suspension.

  • Cell Staining:

    • A viability dye is used to exclude dead cells.

    • Cells are incubated with a cocktail of fluorescently labeled antibodies targeting cell surface markers to identify different immune cell populations (e.g., CD45 for total leukocytes, CD3 for T cells, CD4 for helper T cells, CD8 for cytotoxic T cells, FoxP3 for Tregs, Ly6G for neutrophils).

    • For intracellular markers like FoxP3, a fixation and permeabilization step is required.

  • Data Acquisition: Stained cells are analyzed on a flow cytometer.

  • Data Analysis: The data is analyzed using specialized software (e.g., FlowJo) to quantify the percentages of different immune cell populations within the tumor.

RNA Sequencing (RNA-seq) of Tumor Tissue

RNA-seq provides a comprehensive analysis of the transcriptome of the tumor and its microenvironment, revealing changes in gene expression in response to treatment.[10][11]

General Protocol:

  • RNA Extraction: Total RNA is extracted from tumor tissue using a suitable kit.

  • Library Preparation: RNA-seq libraries are prepared from the extracted RNA. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: The prepared libraries are sequenced on a next-generation sequencing platform.

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality.

    • Alignment: Reads are aligned to a reference genome.

    • Gene Expression Quantification: The number of reads mapping to each gene is counted to determine its expression level.

    • Differential Expression Analysis: Statistical methods are used to identify genes that are significantly upregulated or downregulated between different treatment groups.

    • Pathway Analysis: Differentially expressed genes are analyzed to identify enriched biological pathways (e.g., IFNγ signaling, antigen presentation).

Visualizing the Mechanisms and Workflows

This compound Signaling Pathway

TNG260_Signaling_Pathway cluster_nucleus Nucleus cluster_tme Tumor Microenvironment CoREST CoREST Complex (HDAC1, LSD1, etc.) Histones Histones CoREST->Histones Deacetylation DNA DNA Histones->DNA Compaction Gene_Expression Immunomodulatory Gene Expression Histones->Gene_Expression Increased Acetylation (Relaxed Chromatin) Antigen_Presentation Antigen Presentation Genes (e.g., MHC) Gene_Expression->Antigen_Presentation Cytokine_Genes Cytokine/Chemokine Genes Gene_Expression->Cytokine_Genes Teff Effector T Cell (Teff) Antigen_Presentation->Teff Enhanced Recognition Cytokine_Genes->Teff Recruitment TNG260 This compound TNG260->CoREST Inhibition Tumor_Cell STK11-Mutant Cancer Cell Neutrophil Neutrophil Tumor_Cell->Neutrophil Reduced Recruitment Treg Regulatory T Cell (Treg) Treg->Teff Suppression

Caption: this compound inhibits the CoREST complex, leading to increased immunomodulatory gene expression.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_invivo In Vivo Studies cluster_exvivo Ex Vivo Analysis start Syngeneic Mouse Model (e.g., MC38 in C57BL/6) treatment Treatment Initiation (TNG260 +/- anti-PD-1) start->treatment monitoring Tumor Growth Measurement treatment->monitoring endpoint Endpoint: Tumor Excision monitoring->endpoint digestion Tumor Digestion to Single-Cell Suspension endpoint->digestion flow Flow Cytometry (Immune Cell Profiling) digestion->flow rna_seq RNA Sequencing (Gene Expression Analysis) digestion->rna_seq analysis Data Analysis and Interpretation flow->analysis rna_seq->analysis

Caption: Workflow for preclinical evaluation of this compound in syngeneic mouse models.

Logical Relationship of TNG260's Therapeutic Effect

Caption: Logical flow of how this compound overcomes ICI resistance in STK11-mutant tumors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.